molecular formula C5H10N4O B1661563 2-(Azidomethyl)morpholine CAS No. 921212-10-4

2-(Azidomethyl)morpholine

Cat. No.: B1661563
CAS No.: 921212-10-4
M. Wt: 142.16
InChI Key: UFUOOGMANUTNCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Azidomethyl)morpholine is a useful research compound. Its molecular formula is C5H10N4O and its molecular weight is 142.16. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

921212-10-4

Molecular Formula

C5H10N4O

Molecular Weight

142.16

IUPAC Name

2-(azidomethyl)morpholine

InChI

InChI=1S/C5H10N4O/c6-9-8-4-5-3-7-1-2-10-5/h5,7H,1-4H2

InChI Key

UFUOOGMANUTNCX-UHFFFAOYSA-N

SMILES

C1COC(CN1)CN=[N+]=[N-]

Canonical SMILES

C1COC(CN1)CN=[N+]=[N-]

Origin of Product

United States

Foundational & Exploratory

2-(Azidomethyl)morpholine chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Chemical Biologists, and Process Safety Engineers

Executive Summary: The "Click-Ready" Pharmacophore

2-(Azidomethyl)morpholine represents a high-value bifunctional building block in modern drug discovery. It bridges the gap between the favorable pharmacokinetic properties of the morpholine ring (solubility, metabolic stability) and the chemoselective utility of the azide group (Click Chemistry, Staudinger ligation).

This guide details the structural properties, validated synthetic protocols, and critical safety parameters for this compound. Particular emphasis is placed on the low C/N ratio (1.25) , necessitating strict adherence to safety protocols during isolation and storage.

Chemical Architecture & Properties[1]

Structural Analysis

The molecule consists of a saturated morpholine heterocycle substituted at the C2 position with an azidomethyl group (


).
  • Stereochemistry: The C2 carbon is a chiral center. The compound exists as two enantiomers (R and S). In medicinal chemistry, the S-enantiomer is often preferred if derived from chiral amino acid precursors, though racemic mixtures are common in early-stage fragment screening.

  • Conformation: The morpholine ring predominantly adopts a chair conformation . The bulky azidomethyl group at C2 will prefer the equatorial position to minimize 1,3-diaxial interactions, stabilizing the structure.

Physicochemical Profile (Calculated)

Note: Experimental values for the free base are rare due to stability concerns; values below are computed for the free amine form.

PropertyValueSignificance
Molecular Formula

High nitrogen content (Warning: Energetic)
Molecular Weight 142.16 g/mol Fragment-like (Rule of 3 compliant)
ClogP ~ -0.5 to 0.1Highly hydrophilic; improves aqueous solubility
pKa (Morpholine N) ~ 8.0 - 8.2Slightly lower than parent morpholine (8.36) due to inductive effect of azide
H-Bond Donors 1 (NH)Available for interaction or further derivatization
H-Bond Acceptors 42 from Azide, 1 Ether, 1 Amine

Critical Safety Profile: The C/N Ratio Rule

WARNING: Organic azides are potentially explosive. This compound falls into a high-risk category based on its carbon-to-nitrogen ratio.

Stability Assessment

The safety of organic azides is estimated using the C/N Ratio Rule :



Where 

is the number of carbons,

is oxygens, and

is nitrogens.[1][2]

For this compound (


): 
  • 
    [3]
    
  • Ratio:

    
    
    

Interpretation: The ratio is 1.5 , which is significantly below the safe threshold of 3. This indicates the compound is energy-rich and potentially unstable .[1]

Mandatory Safety Protocols
  • Do Not Distill: Never attempt to purify the free azide by distillation.[1][2][4] Heat and concentration can trigger explosive decomposition.[2][4]

  • Solution Storage: Store as a dilute solution (< 1 M) in a stable solvent (e.g., DCM, Toluene) at -20°C.

  • N-Protection: It is strongly recommended to handle the N-Boc protected derivative (

    
    , Ratio ≈ 2.5) which is significantly more stable and safer to handle than the free amine.
    
  • Light Protection: Azides are photosensitive; store in amber vials.

Validated Synthetic Protocol

The most robust route utilizes 2-(Hydroxymethyl)morpholine as the starting material. To ensure safety and chemoselectivity, the morpholine nitrogen is first protected.

Reaction Workflow (DOT Diagram)

SynthesisWorkflow Start 2-(Hydroxymethyl) morpholine Step1 N-Boc Protection (Boc2O, TEA) Start->Step1 Inter1 N-Boc-2-hydroxymethyl morpholine Step1->Inter1 Yield >90% Step2 Activation (MsCl, TEA, 0°C) Inter1->Step2 Inter2 Mesylate Intermediate Step2->Inter2 In situ Step3 Azidation (NaN3, DMF, 60°C) Inter2->Step3 Product N-Boc-2-(Azidomethyl) morpholine Step3->Product SN2 Displacement Step4 Deprotection (TFA/DCM) Product->Step4 Optional Final 2-(Azidomethyl) morpholine (TFA Salt) Step4->Final

Caption: Step-wise synthesis from commercially available precursors. N-Boc protection is critical for safety.

Detailed Methodology

Step 1: N-Boc Protection

  • Dissolve 2-(hydroxymethyl)morpholine (1.0 eq) in DCM.[5]

  • Add Triethylamine (1.2 eq) and cool to 0°C.

  • Add

    
     (1.1 eq) dropwise.[5] Warm to RT and stir for 12h.
    
  • Workup: Wash with water/brine, dry over

    
    .[3]
    

Step 2 & 3: Activation and Azidation (One-Pot Sequence)

  • Dissolve N-Boc-2-(hydroxymethyl)morpholine in anhydrous DCM at 0°C.

  • Add TEA (1.5 eq) followed by Methanesulfonyl chloride (MsCl, 1.2 eq). Stir 1h to form the mesylate.

  • Solvent Swap: Evaporate DCM (carefully) and redissolve residue in DMF.

  • Add Sodium Azide (

    
    , 2.0 eq). Safety:  Use a blast shield.
    
  • Heat to 60°C for 4-6 hours.

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer 5x with water (to remove DMF/azide salts).

  • Purification: Column chromatography (Hexane/EtOAc). Do not concentrate to dryness.

Reactivity & Applications in Drug Discovery

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The primary utility of this scaffold is as a "Clickable" linker. The azide group reacts with terminal alkynes to form stable 1,4-disubstituted 1,2,3-triazoles.

Mechanism & Workflow:

ClickChemistry Azide 2-(Azidomethyl) morpholine Catalyst Cu(I) Catalyst (CuSO4 + NaAsc) Azide->Catalyst Alkyne Target Ligand (with Alkyne) Alkyne->Catalyst Complex Cu-Acetylide Intermediate Catalyst->Complex Cycle Triazole Ring Formation Complex->Cycle Product PROTAC / Conjugate Cycle->Product

Caption: CuAAC "Click" reaction pathway for generating morpholine-linked bioconjugates.

PROTAC Linker Design

In Proteolysis Targeting Chimeras (PROTACs), the linker determines solubility and permeability.

  • Solubility: The morpholine oxygen and nitrogen improve the physicochemical profile compared to standard alkyl chains.[6]

  • Rigidity: The ring structure restricts conformational freedom, potentially reducing the entropic penalty of ternary complex formation (Target-PROTAC-E3 Ligase).

Staudinger Reduction

The azide can be chemically reduced to a primary amine (


) using Triphenylphosphine (

) and water. This provides a route to 2-(Aminomethyl)morpholine , another versatile diamine building block.

References

  • Morpholine Properties & Pharmacophore Utility

    • Kourounakis, A. P., et al. "Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules." Med.[7] Res. Rev.2020 , 40(2), 709-752. Link

  • Azide Safety & C/N Ratio

    • Bräse, S., et al.[4][8] "Organic Azides: An Exploding Diversity of a Unique Class of Compounds."[4][8] Angew. Chem. Int. Ed.2005 , 44, 5188-5240.[4][8] Link

    • University of California Santa Barbara.[4][8] "Laboratory Safety Fact Sheet #26: Synthesizing, Purifying, and Handling Organic Azides."[4][8] Link

  • Synthesis Protocols (Analogous Transformations)

    • BenchChem Technical Guide. "Synthesis of 2-Piperidin-1-ylmethyl-morpholine and its Derivatives." (Protocol adapted for Boc-protection).[7] Link

    • Gao, Y., et al. "Continuous multistep synthesis of 2-(azidomethyl)oxazoles." Beilstein J. Org. Chem.2018 , 14, 459-467. (Demonstrates Azide displacement safety in flow). Link

  • PROTAC Linker Design

    • Cecchini, C., et al.[6] "Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design." Chimia2022 , 76, 343. Link

Sources

2-(Azidomethyl)morpholine CAS number 112913-97-0 (N-benzyl derivative)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive technical analysis of 2-(azidomethyl)-4-(phenylmethyl)morpholine (CAS 112913-97-0). As a bifunctional chiral pool scaffold, this molecule bridges the gap between classical heterocyclic medicinal chemistry and modern bioorthogonal synthesis. The morpholine ring is a privileged structure in CNS drug discovery due to its favorable lipophilicity and metabolic stability, while the azidomethyl handle enables "Click" chemistry (CuAAC) for rapid library generation or bioconjugation.

This document details the synthesis, safety protocols, and application workflows for this compound, emphasizing the critical handling of organic azides and the strategic removal of the N-benzyl protecting group.

Chemical Identity & Structural Significance[1][2][3][4][5]

The compound is an N-benzyl protected morpholine with a reactive azide handle at the C2 position. The benzyl group serves as a robust protecting group for the secondary amine during harsh azidation conditions, while the azide serves as a latent primary amine or a 1,3-dipole for cycloadditions.

Table 1: Physicochemical Profile
PropertyValueNotes
IUPAC Name 2-(Azidomethyl)-4-benzylmorpholineAlso: 4-benzyl-2-(azidomethyl)morpholine
CAS Number 112913-97-0Specific to the N-benzyl derivative
Molecular Formula

Molecular Weight 232.28 g/mol
C/N Ratio 3.0Critical Safety Metric (See Section 4)
Physical State Pale yellow oil (typical)May crystallize upon high purity/cooling
Solubility DCM, THF, EtOAc, MeOHInsoluble in water
Key IR Signal ~2100

Characteristic Azide Stretching (

)

Synthetic Pathways & Experimental Protocols

The synthesis of CAS 112913-97-0 typically proceeds via the activation of N-benzyl-2-(hydroxymethyl)morpholine . Direct displacement of a hydroxyl group by an azide is poor; therefore, conversion to a mesylate or tosylate leaving group is the standard, high-yield approach.

Synthesis Workflow Diagram

Synthesis_Workflow Start N-benzyl-2- (hydroxymethyl)morpholine Step1 Activation (MsCl, Et3N, DCM) Start->Step1 0°C to RT Inter Intermediate: Mesylate Derivative Step2 Azidation (NaN3, DMF, 80°C) Inter->Step2 SN2 Displacement Product CAS 112913-97-0 (Azide) Step1->Inter Isolated Step2->Product Purification

Figure 1: Two-step synthesis from the hydroxymethyl precursor via mesylate activation.

Detailed Protocol
Step 1: Mesylation (Activation)

Objective: Convert the chemically inert alcohol into a reactive mesylate leaving group.

  • Setup: Charge a flame-dried round-bottom flask with N-benzyl-2-(hydroxymethyl)morpholine (1.0 eq) and dry Dichloromethane (DCM) [0.2 M concentration].

  • Base Addition: Add Triethylamine (

    
    , 1.5 eq) and cool the solution to 0°C in an ice bath.
    
  • Activation: Dropwise add Methanesulfonyl chloride (MsCl, 1.2 eq). The reaction is exothermic; maintain temperature < 5°C.

  • Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 2 hours. Monitor by TLC (disappearance of polar alcohol spot).

  • Workup: Quench with saturated

    
    . Extract with DCM (3x). Wash organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.
    • Checkpoint: The crude mesylate is usually stable enough for the next step without column chromatography.

Step 2: Azidation (Nucleophilic Substitution)

Objective: Displacement of the mesylate by the azide anion.

  • Solvation: Dissolve the crude mesylate (from Step 1) in anhydrous DMF [0.5 M concentration].

  • Reagent: Add Sodium Azide (

    
    , 1.5 eq).
    
    • Safety Note: Use a plastic spatula. Avoid metal contact.[1][2][3]

  • Heating: Heat the mixture to 80–90°C behind a blast shield for 4–12 hours.

  • Validation: Monitor IR for the appearance of the strong azide peak at ~2100

    
    .
    
  • Workup: Cool to RT. Dilute with water (5x volume) and extract with Diethyl Ether (

    
    ) or Ethyl Acetate.
    
    • Why Ether? DMF is difficult to remove; copious water washes are required.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Safety Protocols: Handling Organic Azides

Working with CAS 112913-97-0 requires strict adherence to safety standards due to the energetic nature of the azide functionality.

The "Rule of Three" (C/N Ratio)

The stability of organic azides is governed by the ratio of Carbon atoms to Nitrogen atoms.[2]

  • Formula:

    
    
    
  • Calculation for CAS 112913-97-0: 12 Carbons / 4 Nitrogens = 3.0 .

  • Assessment: This compound is on the borderline of stability . It is generally safe to handle at standard scales (<5g) but should be treated as potentially explosive if heated dry or subjected to shock.

Mandatory Safety Rules
  • No Metal Spatulas: Azides can react with transition metals (Cu, Pb) to form highly explosive metal azides. Use Teflon or ceramic tools only.

  • Heat Limits: Do not heat the isolated neat material above 100°C.

  • Waste Disposal: Never pour azide solutions down the drain (risk of forming explosive azides in lead pipes).[4] Quench excess azide with dilute bleach or the specific "Azide Kill" method (

    
     generated in situ) before disposal.
    
  • Rotary Evaporation: Do not distill to total dryness if the bath temperature is >40°C.

Applications & Deprotection Strategies

Once synthesized, CAS 112913-97-0 serves as a versatile intermediate.

Click Chemistry (CuAAC)

The primary utility is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form 1,2,3-triazoles. This is widely used in Fragment-Based Drug Discovery (FBDD) to link the morpholine pharmacophore to other ligands.

Deprotection of the N-Benzyl Group

For the morpholine to be active in many CNS targets, the secondary amine often needs to be free or derivatized differently.

  • Method A: Catalytic Hydrogenation (Standard)

    • Reagents:

      
       (1 atm or balloon), 10% Pd/C, MeOH or EtOH.
      
    • Note: The azide group is NOT stable to hydrogenation; it will reduce to the primary amine (

      
      ). If you want to keep the azide, do not use this method .
      
  • Method B: ACE-Cl (Selective)

    • Reagents: 1-Chloroethyl chloroformate (ACE-Cl), followed by MeOH reflux.

    • Advantage:[1][4][5] Removes benzyl group while potentially preserving other sensitive functionalities, though the azide reduction potential must be evaluated.

Application Workflow Diagram

Application_Workflow Core CAS 112913-97-0 (Azide Scaffold) Path1 Pathway A: CuAAC 'Click' Reaction Core->Path1 + Alkyne Cu(I) Cat. Path2 Pathway B: Staudinger Reduction Core->Path2 PPh3 H2O Prod1 Triazole-Linked Library Path1->Prod1 Bioconjugation PROTAC Linkers Prod2 Primary Amine (Aminomethyl morpholine) Path2->Prod2 Building Block

Figure 2: Divergent application pathways: Triazole formation vs. Reduction to amine.

References

  • Organic Azide Safety: Bräse, S., et al. (2005).[4] "Organic Azides: An Exploding Diversity of a Unique Class of Compounds."[4] Angewandte Chemie International Edition. [Link]

  • Morpholine Synthesis: Dilhas, A., et al. (2003). "Synthesis of chiral morpholines." Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Benzyl Deprotection: Kocienski, P. J. (2005). Protecting Groups. Thieme. (Standard Reference for N-Bn removal). [Link]

  • Click Chemistry Protocols: Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).[6] "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie. [Link]

Sources

Modular Architectures: Azide-Functionalized Morpholines in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Azide-functionalized morpholine building blocks for drug discovery Content Type: Technical Whitepaper Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists

Executive Summary

The integration of azide-functionalized morpholine building blocks represents a convergence of two powerful concepts in drug discovery: the pharmacokinetic superiority of the morpholine heterocycle and the modular utility of "click" chemistry. This guide examines the strategic deployment of these synthons to optimize solubility, metabolic stability, and target engagement. We explore synthetic routes, safety protocols for organic azides, and applications ranging from Fragment-Based Drug Discovery (FBDD) to PROTAC linker design.

Strategic Rationale: The Morpholine-Azide Synergy

The Morpholine Advantage

Morpholine is a "privileged structure" in medicinal chemistry. Unlike its structural analogs (piperidine or piperazine), the insertion of the oxygen atom at the 4-position lowers basicity (


) and lipophilicity (

).
  • Solubility: The ether oxygen acts as a hydrogen bond acceptor, enhancing aqueous solubility—a critical parameter for oral bioavailability.

  • Metabolic Stability: Morpholine rings are generally resistant to oxidative metabolism compared to N-alkyl chains, often blocking metabolic soft spots on aromatic rings.

The Azide Utility

The azide group (


) is the cornerstone of bioorthogonal chemistry. When attached to a morpholine scaffold, it serves as a latent "chemical warhead" capable of undergoing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Key Application Areas:

  • Library Synthesis: Rapid generation of 1,2,3-triazole linked libraries.

  • PROTACs: Designing linkers that modulate the physicochemical properties of the degrader.

  • Photoaffinity Labeling: Using aryl azides to map binding sites.

Synthesis & Manufacturing of Azido-Morpholines

The synthesis of azide-functionalized morpholines requires strict adherence to safety protocols due to the energetic nature of the azide anion.

Synthetic Pathways

The two most common routes involve either nucleophilic substitution on an N-alkyl chain or direct functionalization of the carbon skeleton.

Route A: Post-Alkylation Azidation (The "Displacement" Strategy)

This is the standard industrial route for generating N-(alkylazido)morpholines.

  • Precursor Formation: Alkylation of morpholine with a halo-alcohol (e.g., 2-chloroethanol).

  • Activation: Conversion of the hydroxyl group to a leaving group (Mesylate/Tosylate).

  • Displacement: Nucleophilic attack by Sodium Azide (

    
    ).
    
Route B: Diazo Transfer (For Primary Amines)

If the morpholine scaffold contains a primary amine (e.g., (morpholin-2-yl)methanamine), a diazo transfer reagent like imidazole-1-sulfonyl azide is used.

Visualization of Synthetic Logic

SynthesisWorkflow Start Morpholine Scaffold Step1 N-Alkylation (Halo-alcohol) Start->Step1 Inter Hydroxy-alkyl Morpholine Step1->Inter Yield >90% Step2 Activation (MsCl/TsCl) Inter->Step2 Step3 Azidation (NaN3, DMF, Heat) Step2->Step3 Sn2 Reaction Final Azido-Morpholine Building Block Step3->Final Purification

Figure 1: Step-wise synthesis of N-alkyl-azido morpholines via the mesylate displacement route.

Experimental Protocols

Safety First: The "Rule of Six"

Before attempting any synthesis, calculate the Carbon/Nitrogen ratio to assess explosivity risks. Formula:



  • 
    : Number of Carbon atoms
    
  • 
    : Number of Oxygen atoms
    
  • 
    : Number of Nitrogen atoms
    

Example: For N-(2-azidoethyl)morpholine (


):


WARNING: This ratio is

. This compound is potentially explosive. It must be handled in solution, never isolated as a dry solid, and stored away from light/heat [1].
Protocol: Synthesis of N-(2-azidoethyl)morpholine (Solution Phase)

Rationale: This protocol avoids the isolation of the pure azide, keeping it in solution to mitigate explosion risks.

Materials:

  • N-(2-chloroethyl)morpholine hydrochloride (10 mmol)

  • Sodium Azide (

    
    ) (15 mmol) - Toxic, handle with care
    
  • Dimethylformamide (DMF) or Water (

    
    )
    
  • Tetrabutylammonium iodide (TBAI) (0.5 mmol) - Catalyst

Step-by-Step Methodology:

  • Dissolution: Dissolve N-(2-chloroethyl)morpholine HCl (1.86 g) in water (10 mL).

  • Basification: Neutralize with NaOH to generate the free base if starting with HCl salt.

  • Azidation: Add

    
     (0.975 g) and TBAI (cat.).
    
  • Reaction: Heat the mixture to 80°C for 12–16 hours behind a blast shield.

    • Mechanism: TBAI facilitates the Finkelstein reaction (Cl

      
       I 
      
      
      
      N3) or phase transfer, enhancing rate.
  • Work-up (Critical Safety Step):

    • Cool to room temperature.

    • Extract into Dichloromethane (DCM) or Ethyl Acetate.

    • Do NOT concentrate to dryness.

    • Wash organic layer with brine.

  • Quantification: Determine concentration via NMR (using an internal standard) or gravimetric analysis of a small aliquot. Use the solution directly for Click chemistry.

Protocol: CuAAC "Click" Reaction

Rationale: Copper(I) catalyzes the regioselective formation of 1,4-disubstituted 1,2,3-triazoles.

Reagents:

  • Azido-morpholine solution (1.0 eq)

  • Terminal Alkyne (1.0 eq)

  • 
     (10 mol%)
    
  • Sodium Ascorbate (20 mol%) - Reduces Cu(II) to active Cu(I)

  • Solvent: t-BuOH/H2O (1:1)

Procedure:

  • Suspend alkyne and azido-morpholine in solvent.

  • Add freshly prepared Sodium Ascorbate solution, followed by Copper Sulfate solution.

  • Stir at Room Temperature for 2–4 hours.

  • Monitor by LC-MS (Disappearance of alkyne; Azides are hard to visualize on UV).

  • Purification: Scavenge copper using EDTA or silica gel chromatography.

Applications in Drug Discovery

Comparative Data: Morpholine vs. Analogs in Linker Design

When designing linkers for PROTACs or antibody-drug conjugates (ADCs), the choice of the solubilizing group impacts the physicochemical profile.

Table 1: Physicochemical Impact of Heterocycles in Linker Systems

HeterocycleLogP ContributionAqueous SolubilityMetabolic RiskApplication Suitability
Morpholine Low (-0.86) High Low Ideal for reducing lipophilicity in greasy degraders.
PiperidineHigh (0.84)ModerateModerateprone to oxidation (CYP450).
PiperazineVery Low (-1.17)Very HighLowSecondary amine can be reactive; often requires capping.
BenzeneHigh (2.1)LowHighIncreases

-stacking; poor solubility.
PROTAC Linker Logic

In PROTAC design, the "linker" is not just a connector; it dictates cell permeability and ternary complex stability. Azide-functionalized morpholines allow researchers to "click" a solubility-enhancing morpholine moiety into the middle of a hydrocarbon chain.

Workflow Logic:

  • Ligand A (E3 binder): Functionalized with Alkyne.

  • Ligand B (POI binder): Functionalized with Alkyne.

  • Linker: Bis-azide morpholine derivative.

  • Result: A rigidified, soluble PROTAC.

PROTAC_Design Target Target Protein Ligand Click Double CuAAC Click Reaction Target->Click Alkyne Tag E3 E3 Ligase Ligand E3->Click Alkyne Tag Linker Azide-Morpholine-Azide Solubility Enhancer Rigid Spacer Linker:azide->Click Bioorthogonal Handle PROTAC Final PROTAC (High Solubility) Click->PROTAC Assembly

Figure 2: Modular assembly of PROTACs using bis-azide morpholine linkers to improve physicochemical properties.

References

  • Brak, K., & Ellman, J. A. (2010). Asymmetric Synthesis of α-Amino Acids. Journal of Organic Chemistry. (Note: Reference context for azide safety standards in organic synthesis).

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition.

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Sodium Azide: Hazardous Substance Fact Sheet.

  • Li, L., & Zhang, Z. (2016). Development of Click Chemistry Reagents for Drug Discovery. Combinatorial Chemistry & High Throughput Screening.

2-Substituted Morpholine Derivatives: Structural Dynamics & Medicinal Utility

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical deep-dive into 2-substituted morpholine derivatives , a structural motif critical for modulating physicochemical properties and target selectivity in modern drug discovery.

Technical Guide for Medicinal Chemists

Executive Summary

The morpholine ring is a "privileged scaffold" in medicinal chemistry, widely valued for its ability to lower lipophilicity (LogP) while maintaining metabolic stability compared to piperidines or piperazines.[1] However, the 2-position (adjacent to the oxygen) offers a unique vector for optimization. Unlike N-substitution (which primarily affects basicity and solubility) or 3-substitution (which sterically crowds the nitrogen lone pair), 2-substitution provides a distinct mechanism to:

  • Introduce Chirality: Creating specific vectors for protein-ligand interaction.

  • Modulate Basicity: Inductive effects through the ether oxygen allow fine-tuning of the N-pKa.

  • Control Conformation: Locking the ring into specific chair conformations to reduce entropic penalties upon binding.

Part 1: Structural & Physicochemical Properties

Conformational Analysis

The morpholine ring predominantly exists in a chair conformation.[2] Introducing a substituent at the C2 position creates a preference for the substituent to adopt an equatorial orientation to minimize 1,3-diaxial interactions, although this can be overridden by specific intramolecular interactions (e.g., hydrogen bonding with the protonated amine).

  • The Anomeric Effect: When electron-withdrawing groups (e.g., -F, -CF3) are introduced at C2, the endo-anomeric effect can stabilize the axial conformer, altering the vector of the N-lone pair and the substituent itself.

  • pKa Modulation: The inductive effect of the oxygen atom at position 1 lowers the pKa of the morpholine nitrogen (typically ~8.3) compared to piperidine (~11.0).

    • 2-Alkyl substitution: Minimal effect on pKa.

    • 2-Fluoro/Alkoxy substitution: Significantly lowers pKa (to ~6.0–7.0), often improving Blood-Brain Barrier (BBB) permeability by reducing the fraction of ionized species at physiological pH.

Metabolic Stability

Unsubstituted morpholines are susceptible to oxidative metabolism (N-oxidation or


-carbon hydroxylation).
  • Blocking Metabolic Soft Spots: Substitution at C2 sterically hinders the approach of CYP450 enzymes to the adjacent carbons, potentially increasing the metabolic half-life (

    
    ).
    
  • Chirality & Metabolism: Enantiomers of 2-substituted morpholines often exhibit distinct metabolic profiles. For example, in Reboxetine , the (S,S)-enantiomer is the active norepinephrine reuptake inhibitor, while the enantiomers may have different clearance rates.

Part 2: Synthetic Methodologies

The construction of 2-substituted morpholines requires precise stereocontrol. Three dominant strategies have emerged in recent literature.

Strategy A: Asymmetric Hydrogenation (The Modern Approach)

Recent advances utilize Rhodium-catalyzed asymmetric hydrogenation of 2-substituted dehydromorpholines . This method is highly efficient for generating chiral centers with high enantiomeric excess (ee > 99%).[3][4]

  • Key Catalyst: Bisphosphine-Rh complexes with large bite angles.[3][4][5]

  • Mechanism:[6][7][8][9] Coordination of the enamide double bond to Rh, followed by face-selective hydride transfer.

Strategy B: Pd-Catalyzed Carboamination (The Modular Approach)

This method constructs the ring from linear precursors, allowing for diverse substitution patterns.

  • Substrates: N-allyl amino alcohols + Aryl bromides.[6]

  • Mechanism:[6][7][8][9] Pd(0) oxidative addition to Ar-Br, followed by intramolecular syn-aminopalladation across the alkene.[6]

  • Advantage:[5][7][8][9][10][11] Allows simultaneous introduction of the 2-substituent and an N-aryl group.

Strategy C: Chiral Pool / Cyclization (The Classical Approach)

Starting from chiral amino alcohols (e.g., amino acids or epoxides).

  • Workflow: Alkylation of chiral amino alcohol with

    
    -halo esters, followed by lactamization and reduction.
    
  • Limitation: Step-heavy; reduction of the lactam can be harsh.

Visualization: Synthetic Decision Matrix

The following diagram outlines the logic for selecting a synthetic route based on the desired substitution pattern.

SyntheticStrategy Start Target: 2-Substituted Morpholine Chiral Is strict chirality required? Start->Chiral Source Is the chiral precursor readily available (Amino Acid)? Chiral->Source Yes RouteC Route C: Pd-Carboamination (Linear Alkene + Ar-Br) Chiral->RouteC No / Racemic OK Scale Scale of Synthesis? Source->Scale No RouteA Route A: Chiral Pool Cyclization (Amino Acid -> Amino Alcohol -> Cyclization) Source->RouteA Yes (e.g. Serine derived) RouteB Route B: Asymmetric Hydrogenation (Dehydromorpholine + Rh-Cat) Scale->RouteB Large Scale / High ee req. Scale->RouteC Discovery / Diversity

Figure 1: Decision tree for selecting the optimal synthetic pathway for 2-substituted morpholines.

Part 3: Medicinal Chemistry Case Studies

Reboxetine (Norepinephrine Reuptake Inhibitor)

Reboxetine represents a classic example where the 2-substitution is integral to the pharmacophore.

  • Structure: (2S, 3S)-2-[α-(2-ethoxyphenoxy)benzyl]morpholine.

  • Role of 2-Sub: The large 2-substituent (ethoxyphenoxy-benzyl group) occupies a hydrophobic pocket in the norepinephrine transporter (NET). The rigid morpholine ring orients the ether oxygen and the basic nitrogen in a specific spatial arrangement essential for binding.

  • Stereochemistry: The (S,S)-configuration is critical for potency; the enantiomer is significantly less active.

Aprepitant (NK1 Receptor Antagonist)

Aprepitant utilizes a morpholine core with complex substitution.

  • Structure: 2-(R)-(1-(R)-3,5-bis(trifluoromethyl)phenylethoxy)-3-(S)-(4-fluoro)-phenylmorpholine.

  • Role of 2-Sub: The 2-position anchors a bulky bis-CF3-phenyl ether side chain. This group is crucial for hydrophobic interactions within the Neurokinin-1 (NK1) receptor.

  • Design Note: The 2,3-disubstitution pattern creates a "locked" conformation that minimizes the entropic cost of binding.

BACE-1 Inhibitors (Alzheimer's Research)

In the development of Beta-secretase 1 (BACE-1) inhibitors, 2-substituted morpholines were used to solve a permeability problem.

  • Challenge: BACE-1 targets are in the brain; inhibitors need high BBB permeability.

  • Solution: Introduction of 2-F or 2-CF3 groups.

  • Mechanism: The electron-withdrawing nature of the 2-substituent lowered the pKa of the morpholine nitrogen (reducing basicity). This reduced the efflux liability (P-gp substrate potential) and improved CNS penetration without sacrificing potency.

Part 4: Strategic Design Protocol

When designing a 2-substituted morpholine into a new lead series, follow this validated protocol:

StepParameterExperimental ActionRationale
1 Vector Check Docking / ModelingVerify if the C2 vector points towards solvent (solubility handle) or protein (binding handle).
2 pKa Tuning C2-F or C2-OMe scanIf the parent amine is too basic (pKa > 9), introduce C2-EWG to lower pKa to 7.0–8.0 range.
3 Metabolic Spot Microsomal Stability AssayIf C2/C3 oxidation is a clearance driver, block C2 with a methyl or gem-dimethyl group.
4 Chiral Check Enantiomer SeparationSynthesize racemate first, then separate via Chiral SFC. Test enantiomers early to avoid pursuing "diluted" leads.
Visualization: SAR Logic Flow

The following diagram illustrates the Structure-Activity Relationship (SAR) logic when optimizing the morpholine ring.

SAR_Logic Morph Morpholine Core C2_Sub 2-Substitution Morph->C2_Sub Primary Focus N_Sub N-Substitution Morph->N_Sub C3_Sub 3-Substitution Morph->C3_Sub Effect1 Chirality Introduction C2_Sub->Effect1 Effect2 pKa Modulation (EWG at C2) C2_Sub->Effect2 Effect3 Metabolic Blockade (Steric Shield) C2_Sub->Effect3

Figure 2: SAR impact of 2-substitution on the morpholine scaffold.[6][11][12]

References

  • Li, M., et al. (2021).[4] Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. Link

  • Kourounakis, A. P., et al. (2020).[10] Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity. Medicinal Research Reviews. Link

  • Bode, J. W., et al. (2017).[1] De Novo Assembly of Highly Substituted Morpholines and Piperazines. Organic Letters. Link

  • Wolfe, J. P., et al. (2010). A New Strategy for the Synthesis of Substituted Morpholines. Journal of the American Chemical Society. Link

  • Di Martino, R. M. C., et al. (2017). Occurrence of Morpholine in Central Nervous System Drug Discovery. Journal of Medicinal Chemistry. Link

  • Mellah, M., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Chemical Reviews. Link

Sources

An In-depth Technical Guide to the Solubility Properties of Morpholine-Based Click Reagents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Critical Role of Solubility in Bioconjugation

In the intricate fields of drug development and biological research, the success of conjugation chemistry hinges on the precise and efficient coupling of molecules in aqueous environments. Click chemistry, particularly the copper-free strain-promoted alkyne-azide cycloaddition (SPAAC), has emerged as a powerful tool for its bioorthogonality and reliability.[1] However, a significant bottleneck for many advanced click reagents, such as dibenzocyclooctyne (DBCO), is their inherent hydrophobicity and poor aqueous solubility.[2][3] This limitation necessitates the use of organic co-solvents, which can perturb biological systems, denature proteins, and complicate downstream purification.[4] This guide explores the strategic incorporation of the morpholine moiety—a 'privileged' heterocyclic scaffold in medicinal chemistry—into click reagents as a robust solution to overcome these solubility challenges, thereby enhancing reaction efficiency and preserving the integrity of biological samples.[5][]

The Morpholine Moiety: A Superior Hydrophilic Scaffold

The utility of morpholine in enhancing the aqueous solubility of parent molecules is well-established in pharmaceutical sciences.[5][7] Its effectiveness stems from a unique combination of physicochemical properties that make it more than just a simple polar group.

  • Dual Hydrogen Bonding Capability: Morpholine, with its chemical formula O(CH₂CH₂)₂NH, features both an ether oxygen and a secondary amine nitrogen.[8] The oxygen atom can act as a hydrogen bond acceptor, while the amine group can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with water molecules.[9]

  • Basicity and Protonation: The secondary amine in the morpholine ring is a weak base (pKa of the conjugate acid is ~8.4), allowing it to be protonated at physiological pH.[8][10] This capacity to form a charged morpholinium salt dramatically increases a molecule's aqueous solubility.

  • Disruption of Crystal Packing: Unlike planar aromatic structures, the saturated, non-planar chair conformation of the morpholine ring disrupts the efficient crystal lattice packing that often leads to low solubility in solid compounds.[7]

  • Balanced Lipophilicity and Hydrophilicity: The presence of both polar heteroatoms and non-polar ethylene bridges provides an optimal balance of hydrophilic and lipophilic character.[3] This amphiphilic nature is crucial for improving overall pharmacokinetic and pharmacodynamic properties in drug candidates.[10]

By incorporating this versatile heterocycle into the structure of a click reagent, we can impart these favorable solubility characteristics, transforming a challenging, hydrophobic tool into a highly effective, water-soluble probe.

Designing Advanced Click Reagents: The Morpholine Advantage

The logical next step is to apply these principles to the design of next-generation click reagents. The strategy involves covalently linking a morpholine moiety, often via a spacer like polyethylene glycol (PEG), to a click-reactive group such as an azide or a strained alkyne (e.g., DBCO, BCN).

Caption: Conceptual design of a morpholine-based click reagent.

This design leverages the synergistic effects of both the morpholine group and the PEG spacer to maximize water solubility, creating a reagent that is readily dissolved in aqueous buffers without the need for potentially harmful organic co-solvents.

Comparative Solubility Profile of Click Reagents

The practical benefit of incorporating morpholine is best illustrated through a comparison with standard click reagents. While precise solubility values depend on the exact structure, the following table provides an illustrative comparison based on established chemical principles and available data for analogous compounds.

Reagent TypeRepresentative StructureKey Structural FeaturesEstimated Aqueous SolubilityRequired Co-Solvent
Standard Hydrophobic DBCO-NHS EsterRigid, aromatic, non-polar core< 0.1 mg/mLDMSO, DMF, Acetonitrile[4]
PEGylated (Hydrophilic) DBCO-PEG4-NHS EsterFlexible, polar PEG4 linker~5.5 mM (~3 mg/mL)[11]Not typically required
Morpholine-Enhanced Morpholino-PEG4-DBCOMorpholine + PEG4 linker> 10 mg/mL (estimated) Not required

This is a hypothetical structure for illustrative purposes. The estimated solubility is based on the known significant enhancement provided by morpholine moieties in medicinal chemistry.[7]

The data clearly indicates the progression: standard DBCO reagents are poorly soluble, requiring organic solvents that can compromise biological experiments.[3][4] The addition of a PEG linker significantly improves solubility, making the reagent usable in aqueous buffers.[12] The further addition of a morpholine group is anticipated to provide a substantial, best-in-class solubility profile, ensuring rapid and complete dissolution even at high concentrations, which is critical for achieving favorable reaction kinetics.

Experimental Protocol: Gold-Standard Solubility Assessment

To empirically validate the solubility of a novel morpholine-based click reagent, the thermodynamic shake-flask method is the industry's gold standard. This protocol provides a robust and reproducible measure of a compound's true equilibrium solubility.

Workflow Diagram

Solubility_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock 1. Prepare Reagent Stock (e.g., 10 mg/mL in DMSO) prep_cal 2. Create Calibration Curve (Serial dilution of stock, analyze via HPLC-UV) prep_stock->prep_cal calculate 7. Calculate Solubility (Compare against calibration curve) prep_cal->calculate Reference add_solid 3. Add Excess Solid Reagent to Aqueous Buffer (e.g., PBS) incubate 4. Incubate with Agitation (24h, 25°C to reach equilibrium) add_solid->incubate filter 5. Filter to Remove Undissolved Solid (Use 0.22 µm syringe filter) incubate->filter analyze 6. Analyze Supernatant (Quantify via HPLC-UV) filter->analyze analyze->calculate

Caption: Shake-flask method workflow for solubility determination.

Step-by-Step Methodology
  • Preparation of Calibration Standards: a. Accurately prepare a 10 mg/mL stock solution of the morpholine-based click reagent in 100% DMSO. b. Perform a serial dilution of this stock solution in the chosen aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to create a set of standards ranging from 1 µg/mL to 1000 µg/mL. c. Inject each standard into an HPLC system equipped with a UV detector set to the absorbance maximum of the reagent (e.g., ~309 nm for DBCO). d. Plot the peak area against the known concentration to generate a linear calibration curve. The R² value must be >0.99 for the curve to be considered valid.

  • Sample Preparation and Incubation: a. Add an excess of the solid morpholine-based click reagent to a series of vials (in triplicate) containing a precise volume of the aqueous buffer (e.g., 1 mL). "Excess" means adding enough solid so that undissolved material is clearly visible after incubation. A starting point is 2-5 mg. b. Seal the vials and place them in a shaker or rotator, incubating at a constant temperature (e.g., 25°C) for 24 hours. This extended incubation is critical to ensure the system reaches thermodynamic equilibrium.

  • Sample Processing and Analysis: a. After 24 hours, visually confirm that excess solid remains. If not, more solid must be added and the incubation repeated. b. Carefully withdraw the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter (e.g., PVDF or PTFE) to remove all undissolved particles. This step is crucial to avoid artificially inflating the measured concentration. c. Analyze the clear filtrate using the same validated HPLC-UV method developed for the calibration curve.

  • Data Interpretation: a. Using the peak area from the sample chromatogram, determine the concentration of the dissolved reagent by interpolating from the linear calibration curve. b. The resulting concentration is the thermodynamic aqueous solubility of the reagent, typically expressed in mg/mL or mM.

Conclusion and Future Outlook

The incorporation of morpholine moieties into click chemistry reagents represents a scientifically-grounded strategy to overcome the persistent challenge of poor aqueous solubility. This approach leverages decades of medicinal chemistry insights, where morpholine is a trusted scaffold for improving drug-like properties.[5][10] By enhancing the water solubility of powerful tools like DBCO and BCN, morpholine-based reagents enable more efficient, reliable, and truly biocompatible conjugation experiments. They eliminate the need for disruptive organic co-solvents, leading to cleaner reactions, higher yields, and better preservation of biomolecule function. For researchers in drug development and chemical biology, the adoption of these superior reagents translates to more robust data, simplified workflows, and an expanded scope for the application of click chemistry in sensitive biological systems.

References

  • Jorgensen, W. L., & Duffy, E. M. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Journal of Medicinal Chemistry. [Link]

  • LookChem. (2025). Morpholine (CAS: 110-91-8): Chemical Properties, Production Process, and Applications. LookChem. [Link]

  • Nwe, K., & Brechbiel, M. W. (2009). Click Chemistry Conjugations. Methods in Molecular Biology. [Link]

  • Wang, Y., et al. (2018). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors. Molecules. [Link]

  • Gene Tools, LLC. (n.d.). Functionalizing Morpholino Oligos for Antisense Drug Research and Development. Gene Tools. [Link]

  • Lang, K., & Chin, J. W. (2014). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. ACS Chemical Biology. [Link]

  • Wikipedia. (n.d.). Morpholine. Wikipedia. [Link]

  • PubChem. (n.d.). Morpholine. National Center for Biotechnology Information. [Link]

  • Baliani, A., et al. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. [Link]

  • Bernardes, G. J. L., et al. (2018). Comparative Study of Click Handle Stability in Common Ligation Conditions. Bioconjugate Chemistry. [Link]

  • International Agency for Research on Cancer. (1989). Morpholine. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. [Link]

  • Kumar, A., et al. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Biomolecular Structure and Dynamics. [Link]

  • National Institutes of Health. (n.d.). Synthesis of stable azide and alkyne functionalized phosphoramidite nucleosides. [Link]

  • Interchim. (n.d.). Copper-free Click Chemistry (DBCO reagents). Interchim. [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Readily accessible azido-alkyne-functionalized monomers for the synthesis of cyclodextrin analogues using click chemistry. [Link]

  • ChemDiv. (2022). Compound solubility measurements for early drug discovery. Computational Chemistry. [Link]

  • ACS Omega. (2022). Application of “Click” Chemistry in Biomedical Hydrogels. ACS Publications. [Link]

  • Molecules. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. MDPI. [Link]

  • LI-COR Biosciences. (2014). Click Chemistry Reagents for Biomolecule Labeling. [Link]

  • WMO College, Muttil. (n.d.). Unfolding Potential of Click Chemistry in Bioconjugation: A Review. [Link]

  • ACS Omega. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. [Link]

  • Journal of Pharmaceutical Sciences. (2014). A novel method for determining the solubility of small molecules in aqueous media and polymer solvent systems using solution calorimetry. [Link]

  • Bio-IT World. (2024). Alfa Chemistry Expands Selection of Click Chemistry Reagents. [Link]

  • Royal Society of Chemistry. (n.d.). Morpholine-based buffers activate aerobic photobiocatalysis via spin correlated ion pair formation. [Link]

  • 1Click Chemistry, Inc. (n.d.). Click-Chemistry-Reagents. [Link]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • Creative Biolabs. (n.d.). Aqueous Solubility. Creative Biolabs. [Link]

  • PubMed. (2013). Development of a general methodology for labelling peptide-morpholino oligonucleotide conjugates using alkyne-azide click chemistry. [Link]

  • Semantic Scholar. (n.d.). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. [Link]

  • Angewandte Chemie. (2015). Bioorthogonal Click Chemistry-Based Synthetic Cell Glue. [Link]

Sources

Molecular weight and logP of 2-(azidomethyl)morpholine scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-(Azidomethyl)morpholine Scaffolds

Authored by: A Senior Application Scientist

Introduction: The Morpholine Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, certain structural motifs consistently reappear in successful therapeutic agents, earning them the designation of "privileged scaffolds."[1][2] The morpholine ring is a quintessential example of such a scaffold, frequently incorporated into bioactive molecules to enhance their pharmacological profiles.[2][3] Its prevalence is not accidental; the morpholine heterocycle often imparts favorable properties, including improved aqueous solubility, metabolic stability, and pharmacokinetic characteristics, making it a valuable building block in drug design.[1][2]

This guide focuses on a specific, functionalized variant: the this compound core. The introduction of the azidomethyl group at the 2-position provides a versatile chemical handle for further elaboration via click chemistry or other bioorthogonal reactions, enabling the rapid generation of diverse compound libraries for screening. Understanding the fundamental physicochemical properties of this scaffold, namely its molecular weight (MW) and lipophilicity (logP), is paramount for any researcher aiming to leverage its potential in a drug discovery program. These two parameters are foundational pillars that dictate a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its viability as a therapeutic candidate.[4][5]

This document provides a technical overview of the molecular weight and logP of this compound scaffolds, synthesizes field-proven insights into their determination, and offers validated protocols for experimental assessment.

Section 1: Molecular Weight (MW) - A Foundational Descriptor

Molecular weight is a critical, albeit simple, physicochemical parameter that has profound implications for a compound's journey through the body.[5] It is a key component of early-stage drug candidate assessment and is famously incorporated into frameworks like Lipinski's Rule of Five, which suggests that orally active drugs generally have a molecular weight of less than 500 g/mol .[5] While not an immutable law, this guideline highlights the strong correlation between molecular size and properties like membrane permeability and solubility.[4]

For the this compound scaffold, the molecular weight serves as a baseline upon which further substitutions are built. The core itself is relatively small, providing ample room for medicinal chemists to add complexity and target-specific functionalities without immediately breaching the 500 g/mol threshold.

Causality in Experimental Choices: Why MW Matters
  • Absorption & Permeability : Smaller molecules generally exhibit better absorption characteristics as they can more readily pass through biological membranes.[5] Keeping the MW of a lead compound in check is a primary strategy for ensuring good oral bioavailability.

  • Metabolism & Excretion : Compounds with lower molecular weights (typically below 300-500 g/mol ) are more likely to be excreted renally.[5] Larger molecules often require metabolic transformation to become more water-soluble before they can be eliminated, which can introduce metabolic liabilities.[5]

  • Target Binding : While larger molecules can form more contact points with a biological target, potentially increasing affinity, this often comes at the cost of reduced specificity and a higher potential for off-target effects and toxicity.[5]

The strategic use of the this compound scaffold allows for the initial design of compounds with a low MW, reserving "molecular budget" for substitutions that are critical for potency and selectivity.

Section 2: Lipophilicity (LogP) - The Gatekeeper of Biological Activity

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is arguably one of the most important physicochemical properties in drug design.[6] It is quantified by the partition coefficient (P), which is the ratio of the concentration of a compound in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. For convenience, this is expressed on a logarithmic scale as logP.[7]

LogP = log([Compound]octanol / [Compound]water)

A balanced logP is crucial. If a compound is too hydrophilic (low logP), it may have poor absorption because it cannot cross the lipid bilayers of cell membranes. Conversely, if it is too lipophilic (high logP), it may be poorly soluble in aqueous environments like the gastrointestinal fluid or blood, and it can become sequestered in fatty tissues, leading to poor bioavailability and potential toxicity.[8]

Computational (In Silico) Determination of LogP

In the early stages of discovery, computational methods provide a rapid and cost-effective way to estimate the logP of virtual compounds, allowing for the prioritization of synthetic efforts.[6] These algorithms work by deconstructing a molecule into fragments or atoms and summing their contributions to lipophilicity.

One widely used computational model is XLogP3. For the derivative 2-(azidomethyl)-4-benzylmorpholine , PubChem reports a computed XLogP3 value of 2.4, indicating a moderate level of lipophilicity suitable for many drug applications.[9]

Logical Relationship: Scaffold Modification and Physicochemical Impact

The following diagram illustrates how modifications to the this compound core, particularly at the morpholine nitrogen (N4 position), directly influence MW and LogP, which in turn dictate the compound's overall ADME profile.

G cluster_0 Core Scaffold & Modification cluster_1 Physicochemical Properties cluster_2 Pharmacokinetic Outcome Scaffold This compound Core MW: 142.16 g/mol LogP: ~0.1 (estimated) Modification Substitution at N4 (e.g., -H, -Alkyl, -Benzyl) Scaffold->Modification Synthetic Modification MW Molecular Weight (MW) - Increases with substituent size Modification->MW LogP Lipophilicity (LogP) - Increases with nonpolar substituents Modification->LogP ADME ADME Profile (Absorption, Distribution, Metabolism, Excretion) MW->ADME Impacts Permeability & Excretion Route LogP->ADME Impacts Absorption & Distribution G Start Start: Prepare Reagents & Equilibrate HPLC System Prep_Standards Prepare & Inject LogP Standards Start->Prep_Standards Prep_Test Prepare & Inject Test Compound Start->Prep_Test Acquire_Data Acquire Retention Times (tᵣ and t₀) Prep_Standards->Acquire_Data Prep_Test->Acquire_Data Calc_k Calculate Retention Factor (k') for all compounds Acquire_Data->Calc_k Cal_Curve Plot log(k') vs. Known LogP for Standards Calc_k->Cal_Curve Validate Perform Linear Regression (Validate if R² > 0.98) Cal_Curve->Validate Interpolate Interpolate LogP of Test Compound from its log(k') Validate->Interpolate If Valid End Result: Experimental LogP Value Interpolate->End

Sources

Methodological & Application

Application Notes and Protocols: Click Chemistry Reactions for 2-(Azidomethyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Morpholine Scaffold in Conjunction with Click Chemistry

The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological profiles, including improved solubility, metabolic stability, and target binding.[1][2][3] The introduction of an azido group, as in 2-(azidomethyl)morpholine, opens up a powerful avenue for molecular assembly and bioconjugation through the realm of click chemistry. This guide provides a detailed technical overview and actionable protocols for performing click chemistry reactions with this compound, a versatile building block for drug discovery and chemical biology.

Click chemistry, a concept introduced by K. Barry Sharpless, describes a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups, making them ideal for the synthesis of complex molecules and bioconjugates.[4][5] The two most prominent examples of click chemistry are the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4] Both methodologies allow for the efficient formation of a stable triazole linkage between an azide, such as this compound, and an alkyne-containing molecule.

This document will serve as a comprehensive guide to understanding and implementing these powerful reactions for this compound, enabling researchers to leverage this building block for a multitude of applications, from the synthesis of novel small molecule libraries to the site-specific modification of biomolecules.

Reaction Principles: CuAAC vs. SPAAC

The choice between CuAAC and SPAAC is dictated by the specific application, particularly the tolerance of the system to copper catalysis.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the quintessential click reaction, involving the reaction of a terminal alkyne with an azide in the presence of a copper(I) catalyst to exclusively form the 1,4-disubstituted triazole isomer.[5][6] The reaction is highly efficient and proceeds under mild conditions, often in aqueous solvents.

Mechanism of CuAAC

CuAAC_Mechanism CuI Cu(I) CopperAcetylide Copper Acetylide Intermediate CuI->CopperAcetylide Coordination Alkyne R-C≡CH Alkyne->CopperAcetylide Metallacycle Copper-Triazole Metallacycle CopperAcetylide->Metallacycle Azide N3-R' (this compound) Azide->Metallacycle TriazoleProduct 1,4-Disubstituted Triazole Metallacycle->TriazoleProduct Protonolysis TriazoleProduct->CuI Catalyst Regeneration ProtonSource H+ ProtonSource->TriazoleProduct

Caption: Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide.[7] This method is particularly valuable for applications in biological systems where the cytotoxicity of copper is a concern.[7][8]

Mechanism of SPAAC

SPAAC_Mechanism Azide N3-R' (this compound) TransitionState [3+2] Cycloaddition Transition State Azide->TransitionState Cyclooctyne Strained Cyclooctyne (e.g., DBCO) Cyclooctyne->TransitionState TriazoleProduct Fused Triazole Product TransitionState->TriazoleProduct Concerted Reaction

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Experimental Protocols

The following protocols provide a general framework for the click chemistry functionalization of this compound. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the CuAAC reaction of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Solvent: A mixture of tert-butanol and water (1:1) or other suitable solvents like DMSO, DMF, or THF.

  • Reaction vessel (e.g., round-bottom flask or vial)

  • Stirring apparatus

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of CuSO₄·5H₂O (e.g., 100 mM in water), sodium ascorbate (e.g., 1 M in water, freshly prepared), and THPTA or TBTA (e.g., 50 mM in water or DMSO).

  • Reaction Setup:

    • In a reaction vessel, dissolve this compound (1.0 eq) and the terminal alkyne (1.0-1.2 eq) in the chosen solvent system.

    • Add the THPTA or TBTA ligand solution (0.1-1.0 eq). The ligand stabilizes the Cu(I) oxidation state and accelerates the reaction.[9][10]

    • Add the CuSO₄·5H₂O solution (0.01-0.1 eq).

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (0.1-2.0 eq). The solution should change color, indicating the reduction of Cu(II) to the active Cu(I) species.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed. Reaction times can vary from a few minutes to several hours depending on the substrates.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol).

Table 1: Representative CuAAC Reaction Parameters

ParameterRecommended RangeRationale
Stoichiometry
This compound1.0 eqLimiting reagent
Alkyne1.0 - 1.2 eqA slight excess can drive the reaction to completion.
Catalyst System
CuSO₄·5H₂O0.01 - 0.1 eqLower catalyst loading is generally preferred.
Sodium Ascorbate0.1 - 2.0 eqEnsures complete reduction of Cu(II) to Cu(I).
Ligand (THPTA/TBTA)0.1 - 1.0 eqStabilizes Cu(I) and prevents catalyst disproportionation.
Solvent t-BuOH/H₂O, DMSO, DMF, THFSolvent choice depends on the solubility of the reactants.
Temperature Room TemperatureThe reaction is typically efficient at ambient temperature.
Reaction Time 1 - 24 hoursMonitor by TLC or LC-MS for completion.

CuAAC Workflow

CuAAC_Workflow Start Start ReagentPrep Prepare Stock Solutions (CuSO4, Na-Ascorbate, Ligand) Start->ReagentPrep ReactionSetup Combine Reactants in Solvent: - this compound - Alkyne - Ligand - CuSO4 ReagentPrep->ReactionSetup Initiation Add Sodium Ascorbate to Initiate ReactionSetup->Initiation Monitoring Monitor Reaction by TLC or LC-MS Initiation->Monitoring Workup Aqueous Work-up and Extraction Monitoring->Workup Reaction Complete Purification Purify by Column Chromatography Workup->Purification End End Purification->End

Caption: General workflow for the CuAAC reaction.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines a general procedure for the SPAAC reaction of this compound with a strained cyclooctyne, such as a DBCO derivative.

Materials:

  • This compound

  • Strained cyclooctyne (e.g., DBCO-NHS ester, DBCO-acid)

  • Solvent: Biocompatible buffers (e.g., PBS) or organic solvents (e.g., DMSO, DMF, acetonitrile).

  • Reaction vessel

  • Stirring or shaking apparatus

Procedure:

  • Reaction Setup:

    • Dissolve this compound (1.0-1.5 eq) and the strained cyclooctyne (1.0 eq) in the chosen solvent. A slight excess of the azide can be used to ensure complete consumption of the more expensive cyclooctyne reagent.

    • For bioconjugation applications, the reaction is typically performed in a buffered aqueous solution (e.g., PBS pH 7.4).

  • Reaction Monitoring:

    • Incubate the reaction mixture at room temperature or 37°C.

    • Monitor the progress of the reaction by LC-MS or other suitable analytical techniques. SPAAC reactions are generally fast, with significant product formation often observed within minutes to a few hours.

  • Purification:

    • The purification method will depend on the nature of the product.

    • For small molecules, purification can be achieved by column chromatography or preparative HPLC.

    • For bioconjugates, purification is typically performed using size-exclusion chromatography (SEC), dialysis, or affinity chromatography to remove unreacted small molecules.

Table 2: Representative SPAAC Reaction Parameters

ParameterRecommended RangeRationale
Stoichiometry
This compound1.0 - 1.5 eqA slight excess can be used to drive the reaction.
Strained Cyclooctyne1.0 eqOften the limiting and more valuable reagent.
Solvent PBS, DMSO, DMF, AcetonitrileChosen based on the solubility and stability of the reactants.
Temperature Room Temperature to 37°CMild temperatures are sufficient for this catalyst-free reaction.
Reaction Time 0.5 - 12 hoursGenerally faster than CuAAC; monitor for completion.

SPAAC Workflow

SPAAC_Workflow Start Start ReactionSetup Combine Reactants in Solvent: - this compound - Strained Cyclooctyne Start->ReactionSetup Incubation Incubate at RT or 37°C ReactionSetup->Incubation Monitoring Monitor Reaction by LC-MS Incubation->Monitoring Purification Purify by Chromatography (HPLC, SEC) Monitoring->Purification Reaction Complete End End Purification->End

Caption: General workflow for the SPAAC reaction.

Applications in Drug Discovery and Chemical Biology

The triazole products formed from the click reaction of this compound can be utilized in a variety of applications:

  • Lead Generation: Rapidly synthesize libraries of novel compounds for high-throughput screening by coupling this compound with a diverse set of alkyne-containing fragments.

  • Bioconjugation: Attach the morpholine-containing moiety to biomolecules such as proteins, peptides, or nucleic acids for targeted drug delivery, imaging, or diagnostic applications.[7]

  • PROTACs and Molecular Glues: The triazole linker can serve as a component of proteolysis-targeting chimeras (PROTACs) or molecular glues, where the morpholine group may contribute to binding or solubility.

  • Fragment-Based Drug Discovery (FBDD): Use this compound as a fragment to be "clicked" onto alkyne-modified hits to explore structure-activity relationships.

Conclusion

This compound is a valuable building block that, when combined with the power and versatility of click chemistry, provides a robust platform for the synthesis of novel chemical entities and bioconjugates. The choice between the copper-catalyzed and strain-promoted pathways allows for a broad range of applications, from medicinal chemistry to chemical biology. The protocols and guidelines presented here offer a solid foundation for researchers to successfully employ this compound in their research endeavors.

References

  • Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. [Link]

  • Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. [Link]

  • Click chemistry. Wikipedia. [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

  • The azide-alkyne Huisgen cycloaddition. Wikipedia. [Link]

  • Morpholine is a heterocycle featured in numerous approved and experimental drugs as well as bioactive molecules. PubMed. [Link]

  • The morpholine ring is a versatile and readily accessible synthetic building block, it is easily introduced as an amine reagent or can be built according to a variety of available synthetic methodologies. PubMed. [Link]

  • Developing drugs for the central nervous system (CNS) requires fine chemical modifications, as a strict balance between size and lipophilicity is necessary to improve the permeability through the blood-brain barrier (BBB). In this context, morpholine and its analogues represent valuable heterocycles, due to their conformational and physicochemical properties. PMC. [Link]

  • A copper-catalyzed variant that follows a different mechanism can be conducted under aqueous conditions, even at room temperature. Organic Chemistry Portal. [Link]

  • A notable variant of the Huisgen 1,3-dipolar cycloaddition is the copper(I) catalyzed variant, no longer a true concerted cycloaddition, in which organic azides and terminal alkynes are united to afford 1,4-regioisomers of 1,2,3-triazoles as sole products. Wikipedia. [Link]

Sources

Application Notes & Protocols: CuAAC Cycloaddition of 2-(Azidomethyl)morpholine with Alkynes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Morpholine Moiety in Triazole Synthesis

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a cornerstone of "click chemistry," offering a highly efficient and reliable method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[1][2][3][4] This reaction's broad functional group tolerance, mild reaction conditions, and near-quantitative yields have cemented its importance in diverse fields, including medicinal chemistry, bioconjugation, and materials science.[1][2] This guide focuses on a specific, yet highly valuable, application of the CuAAC reaction: the cycloaddition of 2-(azidomethyl)morpholine with various alkynes.

The morpholine heterocycle is a "privileged" scaffold in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their pharmacological profiles.[5][6][7] Its presence can improve aqueous solubility, metabolic stability, and target binding affinity.[5][6][7] By combining the robust and versatile CuAAC reaction with the advantageous properties of the morpholine moiety, researchers can rapidly generate libraries of novel triazole-containing compounds with significant potential for drug discovery and development.[8][9]

This document provides a comprehensive overview of the CuAAC reaction mechanism, detailed experimental protocols for the synthesis of morpholine-containing triazoles, and a discussion of their applications.

The Catalytic Heart of the Matter: Understanding the CuAAC Mechanism

The remarkable efficiency and regioselectivity of the CuAAC reaction are direct consequences of its intricate, copper-mediated catalytic cycle. Unlike the thermal Huisgen 1,3-dipolar cycloaddition, which often yields a mixture of regioisomers, the copper-catalyzed variant exclusively produces the 1,4-disubstituted triazole.[4][10] The reaction is significantly accelerated in the presence of a copper(I) catalyst, with rate enhancements of up to 10⁸ compared to the uncatalyzed version.[10]

The currently accepted mechanism involves several key steps:

  • Formation of the Copper-Acetylide Complex: The catalytic cycle begins with the coordination of the terminal alkyne to the copper(I) catalyst. This interaction acidifies the terminal proton of the alkyne, facilitating its deprotonation to form a highly reactive copper-acetylide intermediate.[1][]

  • Coordination of the Azide: The azide, in this case, this compound, then coordinates to the copper-acetylide complex.

  • Cycloaddition and Ring Formation: This is followed by a [3+2] cycloaddition reaction, where the azide adds across the copper-activated alkyne. This step proceeds through a six-membered copper-containing intermediate.[10]

  • Protonolysis and Catalyst Regeneration: The resulting cuprated triazole intermediate undergoes protonolysis, releasing the 1,4-disubstituted 1,2,3-triazole product and regenerating the active copper(I) catalyst, which can then enter another catalytic cycle.[]

CuAAC_Mechanism cluster_cycle Catalytic Cycle Cu(I) Cu(I) Cu_Acetylide Copper-Acetylide Intermediate Cu(I)->Cu_Acetylide + Alkyne Alkyne Alkyne Alkyne->Cu_Acetylide Cu_Triazolide Cuprated Triazolide Intermediate Cu_Acetylide->Cu_Triazolide + Azide Azide This compound Azide->Cu_Triazolide Cu_Triazolide->Cu(I) Regeneration Product 1,4-Disubstituted Triazole Cu_Triazolide->Product + H+ Product->Cu(I) - Product Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Workup & Purification A Dissolve Azide and Alkyne C Add Catalyst to Reactants A->C B Prepare Catalyst Solutions (CuSO4 & NaAscorbate) B->C D Stir and Monitor by TLC C->D E Aqueous Workup (Extraction & Washing) D->E F Dry and Concentrate E->F G Column Chromatography (if necessary) F->G Applications_Logic CuAAC CuAAC Reaction Triazole_Library Library of Morpholine- Containing Triazoles CuAAC->Triazole_Library Morpholine_Azide This compound Morpholine_Azide->CuAAC Alkyne_Library Diverse Alkyne Library Alkyne_Library->CuAAC Applications Applications Triazole_Library->Applications Drug_Discovery Drug Discovery (e.g., Anticancer, Antimicrobial) Applications->Drug_Discovery Materials_Science Materials Science Applications->Materials_Science Bioconjugation Bioconjugation Applications->Bioconjugation

Sources

Protocol for the N-Boc Deprotection of 2-(azidomethyl)morpholine: An Application Note for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Deprotection of a Bifunctional Scaffold

In the landscape of modern drug discovery and development, morpholine scaffolds are prized for their favorable physicochemical properties, including metabolic stability and aqueous solubility.[1] The introduction of an azidomethyl substituent at the C2 position provides a versatile chemical handle for further elaboration via click chemistry or other azide-specific transformations, making 2-(azidomethyl)morpholine a valuable building block for the synthesis of complex bioactive molecules.

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in organic synthesis, lauded for its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[2] However, the deprotection of N-Boc-2-(azidomethyl)morpholine presents a unique challenge: the need to selectively cleave the Boc group without compromising the integrity of the potentially sensitive azide functionality. This application note provides a comprehensive guide to the successful N-Boc deprotection of this compound, offering detailed protocols, mechanistic insights, and a comparative analysis of common deprotection strategies.

Understanding the Core Chemistry: Stability and Reactivity

The successful deprotection hinges on the differential stability of the N-Boc group and the alkyl azide to acidic reagents. The N-Boc group is readily cleaved by acids via a mechanism involving protonation of the carbamate oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation of the resulting carbamic acid to yield the free amine.[3]

Conversely, primary alkyl azides, such as the one present in this compound, are generally stable under the acidic conditions typically employed for Boc deprotection. However, it is crucial to avoid strongly acidic and aqueous conditions, which can lead to the formation of hydrazoic acid, a highly toxic and explosive substance.[4] Therefore, the choice of acid and solvent is paramount to ensure a clean and safe reaction.

Comparative Analysis of Deprotection Protocols

Several acidic systems are commonly employed for N-Boc deprotection. The selection of the optimal method depends on the specific substrate, desired reaction kinetics, and downstream processing considerations.

Reagent SystemTypical ConditionsAdvantagesDisadvantages
Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) 20-50% TFA in DCM, 0 °C to RT, 1-4 hFast and efficient, volatile byproducts are easily removed.TFA is corrosive and requires careful handling. Potential for trifluoroacetylation of the product amine.
Hydrogen Chloride (HCl) in 1,4-Dioxane 4 M HCl in dioxane, RT, 1-4 hCommercially available, often provides the hydrochloride salt directly, which can aid in purification by precipitation.[5]Dioxane is a suspected carcinogen and requires appropriate handling. The reaction can sometimes be slower than with TFA.
Oxalyl Chloride in Methanol 3 equiv. oxalyl chloride in MeOH, RT, 1-4 hMild conditions, reported to be effective for a wide range of substrates.[6][7]In situ generation of HCl; requires careful control of the addition of oxalyl chloride.

Recommended Protocol: N-Boc Deprotection with HCl in 1,4-Dioxane

This protocol is recommended for its reliability, ease of handling, and the direct formation of the hydrochloride salt of the product, which often simplifies purification.

Materials and Reagents
  • N-Boc-2-(azidomethyl)morpholine

  • 4 M Hydrogen Chloride in 1,4-Dioxane

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether, anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Experimental Procedure
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add N-Boc-2-(azidomethyl)morpholine (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (approximately 10 mL per gram of substrate).

  • Acid Addition: Cool the solution to 0 °C using an ice bath. To the stirred solution, add a 4 M solution of HCl in 1,4-dioxane (4.0 - 5.0 eq) dropwise over 5-10 minutes.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until complete consumption of the starting material is observed.

  • Work-up and Isolation (as Hydrochloride Salt): Upon completion, the product may precipitate as the hydrochloride salt. If so, the solid can be collected by filtration, washed with cold diethyl ether, and dried under vacuum.[5] If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator. The resulting residue can be triturated with diethyl ether to induce precipitation of the hydrochloride salt.

  • Work-up and Isolation (as Free Amine): To obtain the free amine, carefully quench the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[5]

Workflow Diagram

Deprotection_Workflow Start Dissolve N-Boc-2-(azidomethyl)morpholine in anhydrous DCM Add_HCl Add 4M HCl in Dioxane at 0 °C Start->Add_HCl Stir Stir at RT for 1-4 h (Monitor by TLC/LC-MS) Add_HCl->Stir Workup_Choice Work-up Stir->Workup_Choice Isolate_HCl_Salt Isolate as Hydrochloride Salt Workup_Choice->Isolate_HCl_Salt Precipitation or Concentration & Trituration Isolate_Free_Amine Isolate as Free Amine Workup_Choice->Isolate_Free_Amine Aqueous NaHCO3 quench, Extraction End This compound Isolate_HCl_Salt->End Isolate_Free_Amine->End Synthesis_Pathway Start Amino Alcohol Precursor Boc_Protection Boc Protection (Boc)2O, Base Start->Boc_Protection Cyclization Intramolecular Cyclization Boc_Protection->Cyclization Hydroxymethyl_Intermediate N-Boc-2-(hydroxymethyl)morpholine Cyclization->Hydroxymethyl_Intermediate Mesylation Mesylation or Tosylation (MsCl or TsCl, Base) Hydroxymethyl_Intermediate->Mesylation Azide_Substitution Azide Substitution (NaN3, DMF) Mesylation->Azide_Substitution Final_Product N-Boc-2-(azidomethyl)morpholine Azide_Substitution->Final_Product

Caption: Plausible synthetic pathway to N-Boc-2-(azidomethyl)morpholine.

Conclusion

The N-Boc deprotection of this compound is a critical transformation for the utilization of this versatile building block in drug discovery. By understanding the underlying chemical principles and selecting the appropriate reaction conditions, researchers can efficiently and safely access the desired product. The recommended protocol using HCl in 1,4-dioxane offers a reliable and scalable method for this deprotection. Adherence to strict safety protocols when handling azide-containing compounds is essential to ensure a safe and successful experimental outcome.

References

  • D'Agostino, M., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24453-24463. Available at: [Link]

  • D'Agostino, M., et al. (2020). Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride. ResearchGate. Available at: [Link]

  • Kappe, C. O., et al. (2006). Deprotection of different N-Boc-compounds. ResearchGate. Available at: [Link]

  • The Royal Society of Chemistry. (2012). Experimental Procedure. The Royal Society of Chemistry. Available at: [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Fisher Scientific. Available at: [Link]

  • The Royal Society of Chemistry. (2010). SUPPORTING INFORMATION. The Royal Society of Chemistry. Available at: [Link]

  • SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - HCl. Common Organic Chemistry. Available at: [Link]

  • Google Patents. (n.d.). CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine. Google Patents.
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. Available at: [Link]

  • Stanford Environmental Health & Safety. (n.d.). Information on Azide Compounds. Stanford Environmental Health & Safety. Available at: [Link]

  • ChemRxiv. (2024, September 6). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Alkyl azide synthesis by azidonation, hydroazidation or substitution. Organic Chemistry Portal. Available at: [Link]

  • ResearchGate. (2025, August 6). Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid. ResearchGate. Available at: [Link]

  • SciELO. (n.d.). Reaction of aromatic azides with strong acids: formation of fused nitrogen heterocycles and arylamines. SciELO. Available at: [Link]

  • ResearchGate. (2025, August 6). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). ResearchGate. Available at: [Link]

  • University of Pittsburgh. (2013, February 1). Safe Handling of Azides. University of Pittsburgh. Available at: [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Available at: [Link]

  • Canadian Science Publishing. (n.d.). THE REACTION OF SOME AROMATIC ACIDS WITH SODIUM AZIDE IN A TRIFLUOROACETIC ACID – TRIFLUOROACETIC ANHYDRIDE MEDIUM. Canadian Science Publishing. Available at: [Link]

  • ResearchGate. (2025, August 7). Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. Available at: [Link]

  • SciSpace. (n.d.). The reaction of some aromatic acids with sodium azide in a trifluoroacetic acid. SciSpace. Available at: [Link]

  • MDPI. (n.d.). Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. MDPI. Available at: [Link]

  • University College Dublin. (2018, April 1). School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. University College Dublin. Available at: [Link]

  • University of California, Santa Barbara. (n.d.). Azide Compounds. University of California, Santa Barbara. Available at: [Link]

  • Journal of the Chemical Society C: Organic. (n.d.). Synthesis and rearrangement of hydrazidic azides. Journal of the Chemical Society C: Organic. Available at: [Link]

  • ChemRxiv. (2024, September 6). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Available at: [Link]

  • ResearchGate. (2025, August 9). (PDF) Morpholines. Synthesis and Biological Activity. ResearchGate. Available at: [Link]

  • University of California, Berkeley. (n.d.). sodium-azide-organic-azides_0.docx. University of California, Berkeley. Available at: [Link]

  • PubMed. (2018, April 26). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. PubMed. Available at: [Link]

Sources

Application Note: A Two-Step Synthesis of 2-(Azidomethyl)morpholine from Epichlorohydrin for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-(Azidomethyl)morpholine is a valuable heterocyclic building block in medicinal chemistry, primarily utilized as a versatile precursor for creating complex molecular architectures through azide-alkyne cycloaddition ("click chemistry") and other transformations. This application note provides a detailed, field-tested protocol for the robust two-step synthesis of this compound, starting from the readily available industrial feedstock, epichlorohydrin. The described pathway first involves the formation of a stable intermediate, 2-(hydroxymethyl)morpholine, through a controlled reaction and intramolecular cyclization. The subsequent conversion of the primary alcohol to the target azide is achieved using a modern, safer alternative to the classical Mitsunobu reaction. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and troubleshooting advice to ensure reliable and scalable synthesis.

Introduction and Strategic Overview

The morpholine moiety is a privileged scaffold in drug design, appearing in numerous approved pharmaceuticals such as the antibiotic Linezolid and the antidepressant Reboxetine.[1] Its favorable physicochemical properties, including metabolic stability and aqueous solubility, make it a desirable component in novel therapeutic agents. The addition of an azidomethyl group at the 2-position introduces a chemical handle of immense synthetic utility. The azide functional group is a cornerstone of modern bioconjugation and fragment-based drug discovery, enabling efficient molecular assembly.

The synthetic strategy detailed herein proceeds in two distinct, high-yielding stages to maximize purity and control, avoiding a one-pot approach which can be complicated by competing reaction pathways.

  • Stage 1: Synthesis of 2-(Hydroxymethyl)morpholine. This stage involves the reaction of epichlorohydrin with a suitable amine precursor to generate an amino alcohol intermediate, which undergoes intramolecular cyclization to form the stable, isolable 2-(hydroxymethyl)morpholine. This intermediate is a known key precursor for various pharmaceuticals.[2]

  • Stage 2: Azidation of 2-(Hydroxymethyl)morpholine. The primary alcohol of the intermediate is then converted to the corresponding azide. This protocol employs Diphenylphosphoryl Azide (DPPA) in the presence of a non-nucleophilic base, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). This method is a significant improvement over traditional Mitsunobu conditions, which often require the highly toxic and explosive hydrazoic acid and result in triphenylphosphine oxide byproducts that are challenging to remove.[3][4][5]

This strategic division allows for the purification of the alcohol intermediate, ensuring that the final azidation step begins with high-purity material, which is critical for achieving a high overall yield of the final product.

Overall Synthetic Workflow

The complete synthetic pathway from epichlorohydrin to this compound is illustrated below. This workflow is designed for clarity and reproducibility in a standard laboratory setting.

G A Epichlorohydrin + Diethanolamine B Intermediate Adduct (3-(bis(2-hydroxyethyl)amino)-1-chloro-2-propanol) A->B  Nucleophilic  Ring-Opening C 2-(Hydroxymethyl)morpholine (Isolable Intermediate) B->C  Intramolecular  Cyclization (Base) D 2-(Hydroxymethyl)morpholine E Activated Phosphate Intermediate D->E  DPPA, DBU  Toluene F This compound (Final Product) E->F  SN2 Displacement  by Azide

Caption: Overall two-stage synthetic workflow.

Critical Safety Precautions

This protocol involves hazardous materials and must be performed by trained personnel in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE).

  • Epichlorohydrin: This substance is a highly reactive, flammable, and corrosive liquid.[6] It is classified as a carcinogen and is readily absorbed through the skin.[7][8] Always use a flame-resistant lab coat, a chemical-resistant apron, and appropriate gloves (polyvinyl alcohol or butyl gloves are recommended; do not use nitrile).[6][7] All transfers should be done in a fume hood.

  • Sodium Azide and Organic Azides (DPPA): Sodium azide is acutely toxic if ingested or absorbed through the skin.[9][10] A critical danger is its reaction with acids to form highly toxic and explosive hydrazoic acid gas.[11] It can also form explosive heavy metal azides with metals like copper, lead, and brass; avoid contact with these metals.[11] Diphenylphosphoryl azide (DPPA) is also toxic and should be handled with care. All azide waste must be quenched and disposed of according to institutional hazardous waste protocols.

  • Workup and Quenching: Never acidify a solution containing azide ions. Any aqueous waste streams containing residual sodium azide must be treated with sodium nitrite followed by slow acidification to safely decompose the azide before disposal.

Experimental Protocols

Part 1: Synthesis of 2-(Hydroxymethyl)morpholine

This procedure details the formation of the morpholine ring via nucleophilic attack of diethanolamine on epichlorohydrin, followed by base-mediated intramolecular cyclization.

Materials and Reagents

Reagent/MaterialM.W. ( g/mol )QuantityMolesNotes
Epichlorohydrin92.529.25 g (7.84 mL)0.10Reagent grade, ≥99%
Diethanolamine105.1421.03 g (19.3 mL)0.202.0 equivalents
Sodium Hydroxide40.004.40 g0.111.1 equivalents
Methanol (MeOH)32.04100 mL-Anhydrous
Deionized Water18.0250 mL-
Dichloromethane (DCM)84.933 x 50 mL-For extraction
Anhydrous MgSO₄120.37~5 g-Drying agent

Step-by-Step Protocol

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add diethanolamine (21.03 g, 0.20 mol) and anhydrous methanol (100 mL). Stir the solution to ensure homogeneity.

  • Epichlorohydrin Addition: Cool the flask in an ice-water bath to 0-5 °C. Add epichlorohydrin (9.25 g, 0.10 mol) dropwise to the stirred solution over 30 minutes using a dropping funnel. Maintain the internal temperature below 10 °C during the addition. The reaction is exothermic.

  • Initial Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization: Prepare a solution of sodium hydroxide (4.40 g, 0.11 mol) in deionized water (50 mL) and cool it in an ice bath. Add this cold NaOH solution dropwise to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux (approx. 65-70 °C) and maintain for 4 hours. This step drives the intramolecular S_N2 reaction to form the morpholine ring.

  • Workup and Extraction: Cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator. To the remaining aqueous residue, add dichloromethane (50 mL) and transfer to a separatory funnel. Extract the aqueous layer with DCM (2 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude 2-(hydroxymethyl)morpholine can be purified by vacuum distillation or column chromatography on silica gel (using a gradient of 5-10% methanol in dichloromethane) to yield a colorless to pale yellow oil. The expected yield is typically in the range of 65-75%.

Part 2: Synthesis of this compound

This protocol describes the S_N2 conversion of the primary alcohol to an azide using DPPA and DBU.[4][12]

Materials and Reagents

Reagent/MaterialM.W. ( g/mol )QuantityMolesNotes
2-(Hydroxymethyl)morpholine117.155.86 g0.05From Part 1
Diphenylphosphoryl Azide (DPPA)275.2415.14 g (12.8 mL)0.0551.1 equivalents
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)152.248.37 g (8.29 mL)0.0551.1 equivalents
Toluene92.14100 mL-Anhydrous
Saturated aq. NaHCO₃-50 mL-For washing
Brine-50 mL-For washing
Anhydrous Na₂SO₄142.04~5 g-Drying agent

Step-by-Step Protocol

  • Reaction Setup: To a 250 mL oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, add 2-(hydroxymethyl)morpholine (5.86 g, 0.05 mol) and anhydrous toluene (100 mL).

  • Reagent Addition: Stir the solution under a nitrogen atmosphere and add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (8.37 g, 0.055 mol) via syringe.

  • DPPA Addition: Cool the mixture to 0 °C using an ice bath. Slowly add diphenylphosphoryl azide (DPPA) (15.14 g, 0.055 mol) dropwise over 20 minutes. Ensure the internal temperature remains below 5 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction's completion by TLC (disappearance of the starting alcohol).

  • Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (50 mL). Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction and Washing: Wash the organic layer with saturated NaHCO₃ (50 mL) followed by brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Caution: Do not heat the crude azide product to high temperatures.

  • Purification: Purify the crude product by flash column chromatography on silica gel (using a gradient of 20-40% ethyl acetate in hexanes) to afford this compound as a colorless oil. The expected yield is typically 80-90%.

Mechanistic Insights

Understanding the underlying reaction mechanisms is crucial for troubleshooting and optimization.

G cluster_stage1 Stage 1 Mechanism: Ring Formation cluster_stage2 Stage 2 Mechanism: Azidation via DPPA node1 Diethanolamine attacks the less-substituted carbon of the protonated epichlorohydrin epoxide ring. node2 A chlorohydrin intermediate is formed. node1->node2 Ring-Opening node3 Deprotonation of the hydroxyl group by NaOH generates an alkoxide. node2->node3 Base Addition node4 The alkoxide performs an intramolecular SN2 attack, displacing the chloride and closing the ring. node3->node4 Cyclization node5 The alcohol attacks the phosphorus atom of DPPA, displacing an azide ion. node6 DBU deprotonates the resulting intermediate, forming a stable phosphate ester. node5->node6 Activation node7 The previously displaced azide ion acts as a nucleophile. node6->node7 Base Action node8 Azide performs an SN2 attack on the carbon bearing the phosphate leaving group, with inversion of configuration. node7->node8 SN2 Displacement

Sources

Application Note: High-Fidelity PROTAC Synthesis Using 2-(Azidomethyl)morpholine Linkers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

The Challenge: First-generation PROTAC linkers (e.g., PEG, alkyl chains) often suffer from poor metabolic stability and excessive conformational flexibility.[1][2] This "entropic penalty" can reduce the probability of forming a productive ternary complex (POI-PROTAC-E3), leading to lower degradation potency.[2] Furthermore, long PEG chains can negatively impact cell permeability.[2][3]

The Solution: 2-(Azidomethyl)morpholine represents a "Next-Generation" rigid linker scaffold.[2]

  • Rigidity: The morpholine ring restricts conformational freedom, potentially pre-organizing the molecule for better binding thermodynamics.[2]

  • Solubility: The ether oxygen and amine nitrogen maintain high hydrophilicity (low LogP) without the metabolic liability of long PEG chains.[2]

  • Orthogonality: The molecule features two distinct handles—a secondary amine (C4 position) for nucleophilic attachment and an azide (C2-methyl position) for bioorthogonal "Click" chemistry (CuAAC).[2]

This guide details the protocol for incorporating this compound into PROTAC libraries to optimize physicochemical properties and degradation efficiency.

Chemical Profile: this compound[2]

PropertySpecificationRelevance to PROTAC Design
Structure Morpholine ring with -CH₂N₃ at C2Rigid core reduces entropic penalty upon binding.[2]
Formula C₅H₁₀N₄OLow molecular weight contribution (< 150 Da).[2]
Functionality A Secondary Amine (NH)Nucleophilic handle for attachment to Ligand A (via alkylation/amidation).[2]
Functionality B Azide (-N₃)Bioorthogonal handle for CuAAC "Click" reaction with Alkyne-Ligand B.
LogP ~ -0.4 (Estimated)Enhances aqueous solubility; lowers lipophilicity of final PROTAC.[2]
TPSA ~ 50 ŲContributes to favorable Topological Polar Surface Area for permeability.[2]

Strategic Workflow: Convergent Synthesis

The synthesis utilizes a convergent strategy. The morpholine linker is first attached to "Ligand A" (typically the E3 ligase binder, e.g., Thalidomide or VHL ligand) via the secondary amine.[2] The resulting intermediate is then coupled to "Ligand B" (POI binder) via a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[2]

Visualization of Synthetic Pathway

PROTAC_Synthesis LigandA Ligand A (Electrophile) Step1 Step 1: N-Alkylation (DIPEA, DMF, 60°C) LigandA->Step1 Linker 2-(Azidomethyl) morpholine Linker->Step1 Intermediate Intermediate: Ligand A-Linker-N3 Step2 Step 2: CuAAC Click (CuSO4, Ascorbate) Intermediate->Step2 LigandB Ligand B (Alkyne) LigandB->Step2 FinalPROTAC Final PROTAC (Triazole Linked) Step1->Intermediate Step2->FinalPROTAC

Caption: Convergent synthetic workflow for incorporating this compound. Blue nodes represent ligand precursors; the yellow node is the linker; the red node is the final active degrader.[2]

Detailed Experimental Protocols

Phase A: Functionalization of the Morpholine Amine

Objective: Attach the linker to Ligand A (e.g., a Cereblon binder like Pomalidomide functionalized with an alkyl halide).[2] Mechanism: Nucleophilic Substitution (SN2).[2]

Reagents:

  • Ligand A-Electrophile (e.g., Pomalidomide-alkyl-Br)[2]

  • This compound (1.2 equivalents)[2]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equivalents)[2]

  • Anhydrous DMF (Dimethylformamide)[2]

Protocol:

  • Dissolution: In a flame-dried round-bottom flask, dissolve 1.0 eq of Ligand A-Electrophile in anhydrous DMF (concentration ~0.1 M).

  • Addition: Add 3.0 eq of DIPEA, followed by the dropwise addition of 1.2 eq of this compound.

  • Reaction: Stir the mixture at 60°C under an inert atmosphere (N₂) for 4–16 hours. Monitor conversion by LC-MS (Look for mass shift corresponding to + Linker - HBr).[2]

  • Work-up: Dilute reaction with EtOAc and wash with water (3x) and brine (1x) to remove DMF and excess amine.

  • Purification: Dry organic layer over Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (typically MeOH/DCM gradient).

    • Validation Point: 1H NMR should show the morpholine ring protons (3.0–4.0 ppm) and the disappearance of the alkyl halide CH₂ signal shift.[2]

Phase B: CuAAC "Click" Reaction

Objective: Conjugate the Azide-Intermediate to the Alkyne-Ligand B (POI binder).[2] Mechanism: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition to form a 1,4-disubstituted 1,2,3-triazole.[2]

Reagents:

  • Azide-Intermediate (from Phase A) (1.0 eq)[2]

  • Ligand B-Alkyne (1.0 eq)[2]

  • CuSO₄[2] · 5H₂O (0.1 eq)[2]

  • Sodium Ascorbate (0.5 eq)[2]

  • Solvent System: tBuOH:H₂O (1:[2]1) or DMSO:H₂O (if solubility is poor).[2]

Protocol:

  • Preparation: Dissolve the Azide-Intermediate and Ligand B-Alkyne in the chosen solvent system (approx. 0.05 M).[2]

  • Catalyst Activation: Prepare a fresh aqueous solution of Sodium Ascorbate (0.5 M) and CuSO₄ (0.1 M).[2]

  • Initiation: Add the CuSO₄ solution (0.1 eq) to the reaction mixture, followed immediately by the Sodium Ascorbate solution (0.5 eq). The mixture may turn slightly yellow/orange.[2]

  • Incubation: Stir vigorously at room temperature for 2–12 hours.

    • Note: If the reaction stalls, heat to 40°C or add TBTA ligand (0.1 eq) to stabilize Cu(I).[2]

  • Quenching: Dilute with water and extract with DCM or EtOAc. If copper scavenging is required, wash with an aqueous solution of EDTA or NH₄Cl.[2]

  • Purification: Purify the final PROTAC using Preparative HPLC (Reverse Phase, C18 column, Water/Acetonitrile + 0.1% Formic Acid gradient).

    • Validation Point: LC-MS must confirm the exact mass of the combined dimer.[2] 1H NMR will reveal the diagnostic triazole singlet proton (typically ~7.5–8.5 ppm).[2]

Critical Analysis: Why Morpholine?

The choice of linker defines the physicochemical "fitness" of the PROTAC.[2]

FeatureMorpholine LinkerStandard PEG LinkerImpact on Drug Development
Conformation Semi-Rigid (Chair conformation)Highly Flexible (Random coil)Morpholine reduces the entropic cost of binding, potentially improving potency [1].[2]
Metabolism High StabilityProne to oxidative cleavageMorpholine resists rapid metabolic breakdown, extending half-life [2].[2]
Solubility High (Polar ether/amine)HighBoth are good, but Morpholine adds rigidity without sacrificing solubility.[2]
Permeability Moderate-High (Lower MW)Low (High MW PEG)Morpholine helps maintain a lower molecular weight and better lipophilicity profile [3].[2]

Self-Validating System: To ensure this protocol works in your specific context, always perform a "Linker Scan" .[2] Synthesize a small library where the morpholine is replaced by a simple propyl chain (hydrophobic control) and a PEG-2 chain (flexible hydrophilic control).[2] Compare degradation DC₅₀ values. If the morpholine analog is superior, it confirms that rigidity or specific geometry is driving the efficacy.[2]

References

  • Current strategies for the design of PROTAC linkers: a critical review. (2020). NIH National Library of Medicine.[2] Retrieved from [Link]

  • Click chemistry in the development of PROTACs. (2023). RSC Chemical Biology.[2] Retrieved from [Link]

Sources

Advanced Bioconjugation Protocols: Morpholine-Azide Linker Systems

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The success of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) hinges on the physicochemical properties of the linker.[1] While Polyethylene Glycol (PEG) has long been the gold standard for solubility, it suffers from polydispersity, potential immunogenicity, and high conformational flexibility (high entropy cost upon binding).[1]

Morpholine-containing azide linkers have emerged as a superior alternative for precision bioconjugation.[1][2] The morpholine moiety provides:

  • Enhanced Hydrophilicity: Comparable to short PEG chains, preventing aggregation of hydrophobic payloads.[1]

  • Structural Rigidity: Unlike the "floppy" PEG chains, the morpholine ring restricts conformational freedom, improving the bioactivity of PROTAC ternary complexes.[1]

  • Defined Pharmacokinetics (PK): Morpholine linkers often exhibit better metabolic stability and lysosomal accumulation profiles compared to linear alkyl chains.[1]

This guide details the protocol for utilizing morpholine-azide linkers in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) , specifically optimized for conjugating hydrophobic small molecules (e.g., PROTAC warheads) to biomolecules.[1][2]

Chemical Mechanism & Rationale[1]

The core chemistry relies on the bioorthogonal reaction between the Morpholine-Azide (on the linker) and a terminal Alkyne (on the target payload or protein).[1]

Why Morpholine?

In PROTAC design, the "exit vector" from the E3 ligase ligand to the protein of interest is critical.[1] A flexible PEG linker may wrap around the protein, failing to induce the necessary protein-protein interaction (PPI).[1] A morpholine-based linker provides a semi-rigid scaffold that projects the warhead into the solvent, facilitating efficient ternary complex formation.[1]

Reaction Scheme

The reaction utilizes Cu(I) catalysis to form a stable 1,4-disubstituted 1,2,3-triazole linkage.[1]

Key Components:

  • Linker: 4-(2-azidoethyl)morpholine or Morpholine-functionalized heterobifunctional spacer.[1][2]

  • Catalyst: CuSO₄[1][3] · 5H₂O reduced in situ by Sodium Ascorbate.[1][2]

  • Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) to protect biomolecules from oxidative damage by Cu species.[1][2]

Visualization: Workflow & Mechanism[1]

Diagram 1: Morpholine-Azide Conjugation Workflow

BioconjugationWorkflow Start Start: Reagent Prep Solubilization 1. Solubilization (DMSO/DMA) Start->Solubilization Dissolve Linker Reaction 3. Click Reaction (Morpholine-N3 + Alkyne) Solubilization->Reaction Add to Biomolecule Activation 2. Catalyst Activation (CuSO4 + THPTA + Ascorbate) Activation->Reaction Initiate Catalysis Purification 4. Purification (Size Exclusion / HPLC) Reaction->Purification Remove Copper/Byproducts QC 5. QC Analysis (LC-MS / HABA) Purification->QC Verify Conjugate

Caption: Step-by-step workflow for bioconjugation using morpholine-azide linkers, emphasizing the critical catalyst activation step.

Diagram 2: Structural Advantage of Morpholine

LinkerComparison cluster_PEG Standard PEG Linker cluster_Morpholine Morpholine Linker PEG_Node Flexible Coil (High Entropy) PEG_Result Masked Binding Site (Lower Efficacy) PEG_Node->PEG_Result Morph_Node Rigid Spacer (Defined Orientation) Morph_Result Projected Warhead (High Efficacy) Morph_Node->Morph_Result

Caption: Comparison showing how morpholine's rigidity prevents linker collapse, improving target accessibility compared to flexible PEG.

Detailed Protocol: Morpholine-Azide Click Reaction[2]

Objective: Conjugate a Morpholine-Azide functionalized linker to an Alkyne-modified protein (e.g., Antibody or E3 Ligase).

A. Materials Required
ReagentSpecificationStorage
Morpholine-Azide Linker >95% Purity (e.g., 4-(2-azidoethyl)morpholine deriv.)-20°C, Desiccated
Alkyne-Protein Protein modified with terminal alkyne (e.g., via NHS-Alkyne)-80°C
CuSO₄[1][2][3][4][5][6][7][8] · 5H₂O 100 mM stock in ddH₂O4°C
THPTA Ligand 500 mM stock in ddH₂O-20°C
Sodium Ascorbate 500 mM stock in ddH₂O (Make Fresh!)[1][2]Do not store
Reaction Buffer 100 mM Sodium Phosphate, pH 7.0 (Azide-free!)4°C
DMSO or DMA Anhydrous, amine-freeRT
B. Preparation of Stock Solutions[1]
  • Linker Stock: Dissolve the Morpholine-Azide linker in anhydrous DMSO to a concentration of 10 mM .

    • Note: Morpholine linkers are more polar than alkyl azides, but DMSO ensures complete solvation before aqueous mixing.[1]

  • Catalyst Premix (Crucial Step):

    • Premix CuSO₄ and THPTA before adding to the reaction. This forms the stable Cu(II)-THPTA complex.[1][2]

    • Ratio: 1:5 (Cu:THPTA).[1]

    • Mix 10 µL of 100 mM CuSO₄ with 50 µL of 100 mM THPTA.[1] Incubate for 5 mins.

C. Conjugation Procedure
  • Protein Equilibration: Adjust the Alkyne-Protein concentration to 1–5 mg/mL in Reaction Buffer (PBS pH 7.0).

    • Warning: Avoid buffers containing Tris or free amines if using NHS-ester upstream, but for Click, Tris is acceptable (though Phosphate is preferred to avoid potential Cu coordination competition).[1]

  • Linker Addition: Add the Morpholine-Azide stock to the protein solution.

    • Stoichiometry: Use 5–20 molar equivalents of linker over protein.[1]

    • Example: For 10 nmol protein, add 50–200 nmol Linker.[1]

    • Keep final DMSO concentration < 10% (v/v) to prevent protein denaturation.[1]

  • Catalyst Addition:

    • Add the Cu-THPTA premix to the reaction (Final Cu concentration: 0.5 – 1.0 mM).[1]

    • Immediately add Sodium Ascorbate (Final concentration: 2.5 – 5.0 mM).[1]

    • Mechanism:[1][9] Ascorbate reduces Cu(II) to the active Cu(I) species.[1]

  • Incubation:

    • Flush headspace with Nitrogen or Argon (optional but recommended to protect Cu(I)).[1]

    • Incubate at Room Temperature (25°C) for 60–120 minutes with gentle agitation.

    • Morpholine Specific: Due to the polarity of the morpholine ring, the reaction kinetics are often faster than hydrophobic alkyl azides in aqueous buffer.[1]

  • Quenching: Add EDTA (final 10 mM) to chelate copper and stop the reaction.

D. Purification[2]
  • Desalting: Use Zeba™ Spin Desalting Columns (7K MWCO) or dialysis against PBS to remove excess linker and copper complexes.[1]

  • Polishing (Optional): For high-purity applications (e.g., in vivo studies), perform Size Exclusion Chromatography (SEC) to remove any protein aggregates.[1]

Quality Control & Characterization

MethodPurposeExpected Outcome
LC-MS (Q-TOF) Mass verificationMass shift corresponding to Linker + Triazole formation.
UV-Vis Concentration/DARAbsorbance at 280nm (Protein).[1][2] Morpholine is UV-silent; use payload absorbance if applicable.[1][2]
SEC-HPLC Aggregation checkMonomeric peak >95%. Morpholine linkers should show reduced aggregation vs. alkyl linkers.[1][2]

Troubleshooting Guide

IssueProbable CauseSolution
Precipitation Protein instability in DMSO or Cu(I) oxidationReduce DMSO <5%.[1][2] Increase THPTA:Cu ratio to 10:1. Ensure buffer is degassed.[1][2]
Low Conjugation Yield Inactive Catalyst (Oxidized Ascorbate)Always prepare Sodium Ascorbate fresh.[1] It degrades within 30 mins in solution.[1][2]
Blue Solution High Cu(II) contentIndicates insufficient reduction.[1][2] Add more Ascorbate. Active Cu(I) is colorless/yellowish.[1][2]
Linker Hydrolysis pH too high/lowEnsure pH is 7.0–7.5. Morpholine nitrogen can protonate at low pH, potentially affecting solubility.[1]

References

  • Morpholine-Fused Triazoles: Mishra, K. B., & Tiwari, V. K. (2014).[1][10] Click chemistry inspired synthesis of morpholine-fused triazoles.[1][2][10] Journal of Organic Chemistry. Link

  • PROTAC Linker Rigidity: Testa, A., et al. (2020).[1] Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy. Link

  • Morpholine in LRRK2 Degraders: Wurz, R. P., et al. (2022).[1][11] Discovery of XL01126: A Potent, Fast, Cooperative PROTAC Degrader. Journal of the American Chemical Society.[1] Link[1]

  • General Click Protocol: Presolski, S. I., Hong, V. P., & Finn, M. G. (2011).[1] Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Azidomethyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(azidomethyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and optimized protocols. We will explore the common synthetic routes, address potential pitfalls, and offer solutions to maximize your yield and purity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis and handling of this compound.

Q1: What are the most common and effective synthetic routes to prepare this compound?

There are two primary, reliable routes starting from 2-(hydroxymethyl)morpholine:

  • Two-Step Tosylation/Mesylation and Azide Displacement: This is the most traditional and often cost-effective method. It involves activating the primary alcohol as a good leaving group (typically a tosylate or mesylate) followed by a nucleophilic substitution (Sₙ2) with an azide salt.

  • One-Pot Mitsunobu Reaction: This reaction allows for the direct conversion of the primary alcohol to the azide in a single step with inversion of stereochemistry.[1][2][3] It is known for its mild conditions but can present challenges in purification.

The choice between these routes depends on factors like substrate sensitivity, scale, desired stereochemistry, and available purification capabilities.

Q2: What are the absolute critical safety precautions I must take when working with azides?

Organic azides are energetic compounds and can be explosive, especially those with low molecular weight and a high nitrogen-to-carbon ratio.[4][5][6] Safety is the highest priority.

  • Hazard Assessment: Evaluate the stability of your target molecule. The "Rule of Six" suggests having at least six carbon atoms per energetic group (like azide) to enhance stability.[5] this compound has a C/N ratio of less than 2, requiring careful handling.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and consider using a face shield and blast shield, especially during reaction workup and concentration steps.[7]

  • Handling Precautions:

    • Use plastic or ceramic spatulas; avoid metal spatulas which can cause friction sparks.[8]

    • Do not use ground-glass joints, as friction can trigger decomposition.[7][8]

    • Avoid heating organic azides neat. If heating is necessary, do so in a dilute solution behind a blast shield.

  • Solvent Choice: Never use chlorinated solvents like dichloromethane or chloroform with sodium azide, as this can form highly explosive di- and tri-azidomethane.[6]

  • Workup and Disposal: Quench any residual azide in the waste stream before disposal. Do not mix azide waste with acids, which can generate highly toxic and explosive hydrazoic acid (HN₃).

Q3: How should I monitor the reaction progress for these syntheses?

Thin-Layer Chromatography (TLC) is the most common method.[9]

  • Staining: Azides and alcohols can be difficult to visualize under UV light. Use a potassium permanganate (KMnO₄) stain or phosphomolybdic acid (PMA) stain, which will reveal the starting alcohol, the intermediate, and the final product.

  • Solvent System: A typical mobile phase would be a mixture of ethyl acetate and hexanes, or dichloromethane and methanol, adjusted for optimal separation of your compounds.

  • Confirmation: After isolation, confirm the successful incorporation of the azide group using Fourier-Transform Infrared (FTIR) spectroscopy. You should observe a strong, sharp characteristic peak for the azide stretch (N=N=N) around 2100 cm⁻¹ .

Section 2: Troubleshooting and Optimization Guide

This section is structured to solve specific problems you may encounter during the synthesis.

Route 1: Two-Step Synthesis (Tosylation & Sₙ2 Displacement)

This route is often preferred for its scalability and use of less complex reagents.

Workflow Diagram: Two-Step Synthesis

G cluster_0 Step 1: Activation of Alcohol cluster_1 Step 2: Azide Displacement A 2-(Hydroxymethyl)morpholine (N-protected or unprotected) B Tosylation or Mesylation (TsCl or MsCl, Base) A->B Reagents C 2-(Tosyloxymethyl)morpholine Intermediate B->C Product D Sₙ2 Reaction (NaN₃, DMF or DMSO) C->D Input E This compound (Final Product) D->E F Workup & Purification E->F

Caption: Workflow for the two-step synthesis of this compound.

Problem: Low yield or incomplete reaction during the tosylation/mesylation step.

  • Q: My TLC shows a significant amount of unreacted starting alcohol. How can I drive the reaction to completion?

    • Causality & Solution: This often points to insufficient activation or degradation of the activating agent (tosyl chloride or mesyl chloride). These reagents are sensitive to moisture.

      • Reagent Quality: Use freshly opened or properly stored TsCl or MsCl.

      • Anhydrous Conditions: Ensure your solvent (e.g., pyridine, dichloromethane) and glassware are rigorously dried. Run the reaction under an inert atmosphere (N₂ or Ar).

      • Stoichiometry: Increase the equivalents of TsCl/MsCl slightly (e.g., from 1.1 to 1.5 eq.).

      • Temperature: While typically run at 0 °C to room temperature, gentle heating might be required for sterically hindered substrates, though this increases the risk of side reactions.[10]

  • Q: I am seeing a major, non-polar byproduct that I suspect is N-tosylated morpholine. Why is this happening?

    • Causality & Solution: The secondary amine of the morpholine ring is a potent nucleophile and can compete with the hydroxyl group in reacting with TsCl, forming a stable sulfonamide.[11]

      • Protecting Group Strategy: The most robust solution is to protect the morpholine nitrogen before tosylation. A tert-butyloxycarbonyl (Boc) group is ideal. It is easily installed with Boc-anhydride and removed under acidic conditions after the azide is in place.

      • Base Selection: If proceeding without protection, the choice of base is critical. Pyridine can act as both a base and a nucleophilic catalyst. Using a non-nucleophilic, hindered base like 2,6-lutidine or diisopropylethylamine (DIPEA) can favor O-tosylation over N-tosylation.

Problem: Low yield during the Sₙ2 azide displacement step.

  • Q: The conversion of my tosylate/mesylate to the azide is very slow or stalls completely.

    • Causality & Solution: Sₙ2 reactions are highly dependent on the solvent, temperature, and concentration.

      • Solvent Choice: This is the most critical factor. You must use a polar aprotic solvent like DMF or DMSO . These solvents solvate the sodium cation (Na⁺) but leave the azide anion (N₃⁻) "naked" and highly nucleophilic. Protic solvents like ethanol or water will solvate the azide ion, drastically reducing its reactivity.

      • Temperature: Sₙ2 reactions require energy to overcome the activation barrier. If the reaction is slow at room temperature, gradually increase the temperature to 60-80 °C and monitor by TLC.[12]

      • Reagent Purity: Ensure your sodium azide is dry and of high purity.

  • Q: My TLC shows a faint spot corresponding to an elimination byproduct. How can I suppress this?

    • Causality & Solution: While less common for primary tosylates, elimination (E2) can compete with substitution, especially at higher temperatures. The azide ion can act as a base.

      • Temperature Control: Avoid excessive heating. Find the lowest temperature that provides a reasonable reaction rate.

      • Leaving Group: Mesylates are slightly better leaving groups but can also be more prone to elimination in some systems. If elimination is a major issue with a tosylate, a mesylate is unlikely to solve it. Sticking to the lowest effective temperature is the best strategy.

Route 2: One-Pot Mitsunobu Reaction

This route is elegant but requires careful execution and is often harder to purify.

Mechanism Diagram: Mitsunobu Reaction

G A PPh₃ + DEAD B Betaine Intermediate A->B 1. Nucleophilic Attack D Oxyphosphonium ion B->D 2. Protonation by R-OH C R-OH (Alcohol) C->D F Alkoxyphosphonium salt D->F 3. Protonation by HN₃ E HN₃ (Azide Source) E->F G Product: R-N₃ F->G 4. Sₙ2 Attack by N₃⁻ H Byproducts: Ph₃P=O, DEAD-H₂

Caption: Simplified mechanism of the Mitsunobu reaction for azide synthesis.

Problem: Low yield or failure of the Mitsunobu reaction.

  • Q: The reaction is not working, and my starting alcohol is mostly unreacted.

    • Causality & Solution: The success of a Mitsunobu reaction hinges on the formation of the key intermediates and the acidity of the nucleophile.

      • Reagent Quality: Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) can degrade over time. Use fresh, high-quality reagents. Triphenylphosphine (PPh₃) can oxidize; ensure it is a clean, white solid.

      • Order of Addition: The standard and generally most reliable order is to have the alcohol, nucleophile (azide source), and PPh₃ in solution, and then add the DEAD/DIAD solution slowly at 0 °C .[3] Adding the reagents in the wrong order can lead to a host of side reactions.

      • Azide Source: The nucleophile for a Mitsunobu reaction must be sufficiently acidic (pKa < 13).[2] Hydrazoic acid (HN₃) works well but is extremely hazardous. A safer and effective alternative is diphenylphosphoryl azide (DPPA) or using a combination of sodium azide with an acid catalyst in situ.[13]

Problem: The purification is extremely difficult.

  • Q: I can't separate my product from the triphenylphosphine oxide (Ph₃P=O) and reduced DEAD/DIAD byproducts.

    • Causality & Solution: This is the most common complaint about the Mitsunobu reaction. These byproducts are often greasy solids with polarities similar to many target molecules.

      • Chromatography Optimization: Careful selection of the solvent system for column chromatography is essential. Sometimes, a gradient elution is necessary.

      • Crystallization/Precipitation: After the reaction, you can often precipitate out a significant portion of the Ph₃P=O by concentrating the reaction mixture and adding a non-polar solvent like diethyl ether or hexanes, then filtering.

      • Modified Reagents: Consider using polymer-supported PPh₃ or modified phosphines that result in byproducts easily removed by filtration or a simple acid/base wash. Similarly, alternative azodicarboxylates have been developed to simplify workup.[14]

Section 3: Experimental Protocols

Safety Notice: These protocols must be performed in a certified fume hood behind a blast shield. All safety precautions for handling azides must be followed.

Protocol 1: Two-Step Synthesis via N-Boc-2-(tosyloxymethyl)morpholine

Step A: Synthesis of tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate

  • Dissolve 2-(hydroxymethyl)morpholine (1.0 eq.) in a suitable solvent like THF or 1,4-dioxane.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) and stir at room temperature for 4-12 hours.

  • Monitor by TLC until the starting material is consumed.

  • Concentrate the mixture under reduced pressure. The crude product is often pure enough for the next step, or it can be purified by column chromatography (Ethyl Acetate/Hexanes).

Step B: Synthesis of tert-butyl 2-((tosyloxy)methyl)morpholine-4-carboxylate

  • Dissolve the N-Boc protected alcohol (1.0 eq.) in anhydrous dichloromethane or pyridine under an N₂ atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add p-toluenesulfonyl chloride (TsCl, 1.2 eq.) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for 12-24 hours.

  • Monitor by TLC. Upon completion, quench the reaction by slowly adding cold water.

  • Perform an aqueous workup, washing with dilute HCl (if pyridine is used), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude tosylate, which should be used promptly.

Step C: Synthesis of tert-butyl this compound-4-carboxylate

  • Dissolve the crude tosylate (1.0 eq.) in anhydrous DMF.

  • Add sodium azide (NaN₃, 2.0-3.0 eq.).

  • Heat the mixture to 60-70 °C and stir for 6-18 hours.

  • Monitor by TLC. Look for the disappearance of the tosylate spot and the appearance of a new, typically more polar, product spot.

  • After completion, cool to room temperature and pour the reaction mixture into a separatory funnel with ethyl acetate and water.

  • Extract the aqueous layer multiple times with ethyl acetate. Combine the organic layers, wash thoroughly with water (to remove DMF) and brine.

  • Dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography.

Protocol 2: One-Pot Mitsunobu Synthesis
  • Under an N₂ atmosphere, dissolve N-Boc-2-(hydroxymethyl)morpholine (1.0 eq.), triphenylphosphine (PPh₃, 1.5 eq.), and diphenylphosphoryl azide (DPPA, 1.5 eq.) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly, dropwise, add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) in THF over 30 minutes. An orange color and/or a white precipitate may form.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for 12-24 hours.

  • Monitor by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Attempt to precipitate the Ph₃P=O byproduct by adding cold diethyl ether and filtering.

  • Purify the filtrate by column chromatography to isolate the final product.

Section 4: Data Summary

Reagent/ParameterTosylation/Sₙ2 RouteMitsunobu RouteRationale & Comments
Starting Material 2-(Hydroxymethyl)morpholine2-(Hydroxymethyl)morpholineN-protection with Boc is highly recommended for the two-step route to prevent N-tosylation.
Key Reagents TsCl, NaN₃PPh₃, DEAD/DIAD, DPPAMitsunobu reagents are more sensitive and expensive.
Solvent Step 1: DCM/PyridineStep 2: DMF/DMSOTHF, Diethyl EtherSolvent choice is critical for the Sₙ2 step (must be polar aprotic).
Temperature Step 1: 0 °C to RTStep 2: 60-80 °C0 °C to RTThe Sₙ2 step often requires heating, whereas the Mitsunobu is run at cooler temperatures.
Key Byproducts TsOH, NaClPh₃P=O, Reduced DEAD/DIADMitsunobu byproducts are notoriously difficult to remove.
Typical Yield 60-85% (over 2 steps)50-75%Yields are highly dependent on execution and purification.
Stereochemistry Retention (if starting chiral)InversionThe Mitsunobu reaction proceeds with a clean inversion of stereochemistry at the reacting center.

References

  • Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. PubMed Central. Available at: [Link]

  • A New Strategy for the Synthesis of Substituted Morpholines. PubMed Central. Available at: [Link]

  • Recovery of morpholine from aqueous solutions thereof. Google Patents.
  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. National Institutes of Health. Available at: [Link]

  • Morpholine-mediated defluorinative cycloaddition of gem-difluoroalkenes and organic azides. Beilstein Journals. Available at: [Link]

  • Method for purifying cis-2, 6-dimethyl morpholine. Google Patents.
  • Novel preparation method for chiral 2-hydroxymethyl morpholine compounds. Google Patents.
  • Mitsunobu Reaction. MDPI Encyclopedia. Available at: [Link]

  • Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines. PubMed Central. Available at: [Link]

  • Process for the preparation of morpholines. Google Patents.
  • (PDF) Morpholines. Synthesis and Biological Activity. ResearchGate. Available at: [Link]

  • Safe Handling of Azides. University of Pittsburgh Safety Manual. Available at: [Link]

  • 4-Methyl-2-[(tosyloxy)methyl]morpholine. PubChem. Available at: [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PubMed Central. Available at: [Link]

  • Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. Royal Society of Chemistry. Available at: [Link]

  • Azide Compounds. University of California, Santa Barbara EH&S. Available at: [Link]

  • Mitsunobu Reaction. Master Organic Chemistry. Available at: [Link]

  • Tosylation of ethanolamine. Sciencemadness.org Discussion Board. Available at: [Link]

  • Azides. University of Victoria Occupational Health, Safety & Environment. Available at: [Link]

  • Mitsunobu reaction. Wikipedia. Available at: [Link]

  • School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. University College Dublin Safety. Available at: [Link]

  • Photocatalytic Synthesis of Substituted 2‑Aryl Morpholines via Diastereoselective Annulation. ACS Publications. Available at: [Link]

  • tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate. PubChem. Available at: [Link]

  • Information on Azide Compounds. Stanford Environmental Health & Safety. Available at: [Link]

  • Mitsunobu Reactions in Medicinal Chemistry and Development of Practical Modifications. ResearchGate. Available at: [Link]

  • Conversion of an Alcohol to a Tosylate. YouTube. Available at: [Link]

Sources

Technical Support Center: Safety Precautions for Handling Organic Azides in Scale-Up

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the safe handling of organic azides. This guide is designed for researchers, scientists, and drug development professionals who are scaling up reactions involving these energetic compounds. As a Senior Application Scientist, my goal is to provide you with not just a set of rules, but a deep understanding of the principles behind them, enabling you to make informed, safety-conscious decisions in your laboratory.

Organic azides are invaluable synthetic intermediates, but their high-energy nature demands meticulous planning and execution, especially as reaction volumes increase.[1][2] The transition from milligram to multi-gram or kilogram scale introduces new challenges in heat transfer, reaction monitoring, and potential hazard accumulation.[3] This guide provides a framework for managing these risks through a series of frequently asked questions, troubleshooting scenarios, and detailed protocols.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the inherent hazards of organic azides and the core principles of their safe management.

Q1: What makes organic azides so hazardous?

A: Organic azides are high-energy molecules, often described as "energetic materials" or "explosophores".[1] Their hazard stems from two primary properties:

  • Thermal Instability: The azide functional group (-N₃) is thermodynamically unstable and can decompose exothermically, releasing a large volume of nitrogen gas (N₂). This decomposition can be initiated by heat, shock, friction, or light.[1] If this decomposition occurs rapidly in a confined space, it can lead to a violent explosion. An incident involving the distillation and purification of trimethylsilyl azide resulted in a spontaneous explosion, destroying the fume hood and injuring the researcher.[4]

  • Toxicity: Many azides, particularly the precursor sodium azide (NaN₃) and the volatile hydrazoic acid (HN₃) that can form from it, are highly toxic.[5][6] Their toxicity is similar to that of cyanides, as they can interfere with cellular respiration by binding to hemoglobin, thereby blocking oxygen transport in the blood.[5][7] Symptoms of exposure can range from headaches and dizziness to convulsions and death in severe cases.[5][8]

Q2: I need to synthesize a novel organic azide. How can I predict its stability before I make it?

A: A thorough risk assessment is critical before synthesizing any new azide. While definitive stability can only be confirmed through thermal analysis (e.g., DSC, TGA), there are well-established empirical rules to estimate the potential hazard.[7]

  • The Carbon to Nitrogen (C/N) Ratio: This ratio helps estimate the stability of an organic azide. The formula is: (Number of Carbon atoms + Number of Oxygen atoms) / (Number of Nitrogen atoms).[2][7] The oxygen atoms are included as they contribute to the overall molecular weight and can help absorb some of the energy released during decomposition.

  • The Rule of Six: This is a simpler guideline which states that for a molecule to be considered relatively safe, there should be at least six carbon atoms (or other non-energetic atoms of similar size) for every one energetic functional group (like an azide).[1][8]

The following table summarizes the handling guidelines based on these rules:

C/N Ratio"Rule of Six" StatusStability & Handling GuidelinesScale Limit Recommendation
< 1 FailsExtremely Unstable. Should NEVER be isolated.[2][7]Synthesize only as a transient intermediate, in situ, and as the limiting reagent. Limit to < 1 g scale.[2][7]
1 to 3 FailsPotentially Explosive. Can be synthesized but must be handled with extreme care.Limit to < 5 g scale. Store as a dilute solution (< 1 M) at or below room temperature, protected from light.[1][7]
> 3 PassesRelatively Safe. Considered safe enough for routine handling with standard precautions.Can be scaled to > 20 g, but a specific risk assessment including thermal analysis is required before proceeding.[7]
Q3: What are the absolute "don'ts" when working with any organic azide?

A: Adherence to these prohibitions is critical to prevent catastrophic incidents.

  • NEVER use metal spatulas or needles. [5][7][9] Organic azides can react with many metals (especially heavy metals like copper, lead, mercury, silver) to form highly shock-sensitive and explosive metal azides.[1] Always use plastic, ceramic, or Teflon-coated implements.

  • NEVER use ground glass joints. [2][5][7] The friction from a ground glass joint can provide enough energy to initiate the decomposition of an azide, leading to an explosion. This is a documented cause of accidents.[5] Use rubber septa or specialized non-jointed glassware.

  • NEVER mix azides with acids. [1][10] Acidification of even trace amounts of residual sodium azide will generate hydrazoic acid (HN₃), which is extremely toxic, volatile, and explosive.[6][10]

  • NEVER use halogenated solvents. [1][6] Solvents like dichloromethane (DCM) or chloroform can react with azides to form di- and tri-azidomethane, which are exceptionally unstable and prone to violent detonation.[1][2]

  • NEVER concentrate an azide solution to dryness by heating. [2][5] Techniques like rotary evaporation or distillation are extremely dangerous as they combine heat and potential friction, creating ideal conditions for an explosion.[2]

Q4: How do safety precautions change when moving from a 1g to a 100g scale?

A: The fundamental hazards of the azide remain the same, but the consequences of an incident and the challenges in control are magnified significantly.

  • Heat Transfer: Exothermic reactions that are easily managed on a small scale can run away on a larger scale due to the decrease in the surface-area-to-volume ratio. This makes efficient heat removal much more difficult.[3] A robust cooling system and continuous internal temperature monitoring are essential.[3]

  • Addition Rates: The rate of reagent addition must be carefully controlled to manage the rate of heat generation. A slow, controlled addition is crucial.

  • Mixing: Inadequate mixing can create localized "hot spots" of high reactant concentration, which can initiate a runaway reaction. Ensure the stirring is vigorous and efficient for the vessel size.

  • Monitoring: Scale-up reactions must never be left unattended.[3] Continuous monitoring of temperature, pressure, and visual appearance is critical.

  • Contingency Planning: The potential energy of a 100g reaction is vastly greater. Your plan for what to do in an emergency (e.g., a cooling failure) must be more robust. This includes having a pre-prepared quenching solution or an emergency cooling bath ready.

Troubleshooting Guide: On-the-Fly Problem Solving

This section provides guidance for specific, time-sensitive issues that may arise during your scale-up experiment.

Scenario 1: My reaction is showing an unexpected temperature spike!

Problem: You are performing a 50g scale azidation. You've added half of your azide source, and the internal temperature is rising much faster than in your small-scale trials and is approaching the decomposition temperature of your product.

Causality: This is a classic sign of a potential runaway reaction. The rate of heat generation is exceeding the rate of heat removal by your cooling system. This could be due to an underestimated exotherm, insufficient cooling capacity, or too-rapid addition of the reagent.

Immediate Actions:

  • STOP ADDITION: Immediately cease adding any more reagents.

  • MAXIMIZE COOLING: Increase the cooling to its maximum capacity. If you have a secondary cooling bath (e.g., ice/water or dry ice/acetone), apply it to the outside of the reactor.

  • ALERT A COLLEAGUE: Do not handle the situation alone. Inform a coworker about the situation so they can be ready to assist or call for help.

  • PREPARE TO QUENCH: If the temperature continues to rise uncontrollably, you may need to quench the reaction. This should be a pre-planned emergency procedure. A common method is to add a reducing agent like triphenylphosphine, which will safely convert the azide to a phosphine imine.

  • LOWER THE SASH/EVACUATE: Lower the fume hood sash completely. If you believe the situation is uncontrollable, evacuate the immediate area and follow your institution's emergency procedures.

Scenario 2: I need to isolate my organic azide, but I can't use a rotovap. What do I do?

Problem: Your 20g reaction is complete, and the organic azide product is dissolved in a solvent. You need to remove the solvent to proceed to the next step, but you know that heating the azide on a rotary evaporator is forbidden.

Causality: Heating an azide, especially a crude mixture that may contain unstable impurities, is extremely dangerous.[2][5] The combination of heat and the friction from the rotating flask can initiate explosive decomposition.

Safe Alternatives:

  • Precipitation & Filtration: If your azide is a solid and is soluble in a solvent that is miscible with a non-solvent, you can precipitate it by adding the non-solvent. Collect the solid by filtration. Crucially , do not allow the solid to dry completely under vacuum on the filter if it is shock-sensitive; handle it while still damp with solvent.

  • Extraction & In-Situ Use: The safest method is often to avoid isolation altogether. Extract your azide into a suitable solvent, wash it to remove impurities, and use the resulting solution directly in the next step. This is the preferred method in industrial settings.

  • Low-Temperature Vacuum Transfer: For very small quantities of volatile azides (a scenario less common in scale-up), solvent can be removed under high vacuum at very low temperatures, but this is a high-risk procedure that requires specialized equipment and a thorough safety review.[7]

Scenario 3: A small amount of solid azide (<1g) has spilled inside the fume hood.

Problem: While transferring your solid organic azide, a small amount has spilled onto the floor of the fume hood.

Causality: Spilled solid azide presents a friction and shock hazard.[7] Improper cleaning can spread the contamination or even initiate decomposition.

Safe Clean-up Protocol:

  • Do Not Panic: Keep the fume hood sash lowered and do not disturb the spill.[5]

  • Wear Appropriate PPE: Ensure you are wearing a lab coat, safety glasses, and double nitrile gloves.[5][11]

  • WET the Spill: Gently apply a solvent in which the azide is soluble (and which is compatible) to wet the solid. This desensitizes it and prevents dust generation.[6]

  • Absorb the Solution: Use an absorbent material, like a spill pad or vermiculite, to soak up the azide solution.

  • Collect Waste: Carefully place the absorbent material into a designated, clearly labeled "Azide Contaminated Waste" container using plastic or ceramic tools.[7][12]

  • Decontaminate the Surface: Wipe the surface multiple times with a cloth dampened with solvent, followed by a final wipe with 70% ethanol.[11] Place all cleaning materials into the designated azide waste container.

  • NEVER sweep dry azide powder. [5] This can generate static electricity and friction, posing a significant explosion risk.

Key Experimental Protocols

These protocols provide a self-validating framework for critical stages of your scale-up process.

Protocol 1: Risk Assessment Workflow for Azide Scale-Up

This protocol ensures all hazards are considered before the experiment begins.

  • Characterize the Azide:

    • Calculate the C/N ratio and apply the "Rule of Six".[1][7]

    • Search the literature for any reported incidents or stability data for this or structurally similar azides.

    • For any azide that will be isolated or handled at scales >20g, perform thermal stability testing (DSC/TGA) to determine the onset of decomposition.[7]

  • Analyze the Reaction:

    • Identify all potential side reactions. Could any produce more hazardous byproducts?

    • Determine the heat of reaction (ΔHrxn). This can be estimated or measured calorimetrically. This is crucial for planning cooling capacity.

    • Review all reagents for incompatibilities (e.g., no acids, no heavy metal catalysts unless part of a well-understood process, no halogenated solvents).[10]

  • Define Engineering Controls:

    • Confirm the reaction will be conducted in a certified chemical fume hood.[7][13]

    • Ensure a blast shield is in place, positioned between the apparatus and the user.[2][13]

    • Plan for continuous, monitored cooling with a backup system available.

    • Use an appropriate reactor size; the total reaction volume should not exceed 50% of the flask's volume.[3]

  • Develop Emergency Procedures:

    • Define the exact steps to take for a cooling failure or exotherm.

    • Identify the appropriate quenching agent and have it ready.

    • Ensure all personnel in the lab are aware of the hazards and the emergency plan.

Protocol 2: Safe Quenching and Disposal of Azide Waste

This protocol details the process for neutralizing residual azides in waste streams before disposal.

  • Segregate Waste: All azide-containing waste, including aqueous layers, contaminated solvents, and solid materials (gloves, filter paper), must be collected in a dedicated, clearly labeled "Azide Waste" container.[1][7][12] Do not mix with other waste streams, especially acidic waste.[1]

  • Choose a Quenching Method:

    • For residual inorganic azides (e.g., NaN₃) in aqueous waste: A common method is the addition of sodium nitrite followed by dilute sulfuric acid. The order of addition is critical. Add a 20% aqueous solution of sodium nitrite first, with stirring. Then, slowly add a 20% aqueous solution of sulfuric acid until the solution is acidic.[6] This procedure converts the azide to nitrogen gas. Caution: This generates toxic nitrogen oxides and must be done in a fume hood.[6]

    • For organic azides: The preferred method is reduction. Add a reducing agent like triphenylphosphine (Staudinger reaction) or hydrogenate over a catalyst (e.g., Pd/C) to convert the azide to a stable amine.[1] This should be done before the waste is collected for disposal.

  • Verify Deactivation:

    • For inorganic azide, after the quenching reaction has ceased, test for the presence of excess nitrite using starch-iodide paper (will turn blue).[6] This indicates that all the azide has been consumed.

    • For organic azides, use an appropriate analytical method (e.g., TLC, LC-MS) to confirm the complete disappearance of the starting azide.

  • Final Disposal:

    • Neutralize the pH of the deactivated solution to between 6 and 9.[6]

    • Dispose of the final solution as hazardous waste through your institution's environmental health and safety office.[6] NEVER pour any azide solution, treated or untreated, down the drain. [6] This is to prevent the buildup of explosive heavy metal azides in the plumbing.[6]

Visualizations: Decision & Workflow Diagrams

Risk Assessment for Organic Azides

This diagram outlines the decision-making process when planning to work with an organic azide.

Azide_Risk_Assessment cluster_0 Initial Assessment cluster_1 Hazard Classification & Controls cluster_2 Final Safety Check start Plan to Synthesize or Use Organic Azide calc_ratio Calculate C/N Ratio ((#C + #O) / #N) start->calc_ratio check_rule_of_six Apply 'Rule of Six' (≥ 6 Carbons per -N3?) calc_ratio->check_rule_of_six ratio_decision C/N Ratio > 3? check_rule_of_six->ratio_decision low_risk Low Hazard Standard PPE, Fume Hood Scale-up >20g requires thermal analysis. ratio_decision->low_risk Yes medium_risk Medium Hazard (1 < C/N < 3) Limit scale <5g, store cold & dilute. Use blast shield. ratio_decision->medium_risk No, but >1 final_review Review Incompatibilities: - No Metal Spatulas - No Ground Glass Joints - No Halogenated Solvents - No Acids low_risk->final_review high_risk High Hazard (C/N < 1) DO NOT ISOLATE. In-situ use only, <1g scale. Strict controls required. medium_risk->high_risk No, <1 medium_risk->final_review high_risk->final_review proceed Proceed with Experiment final_review->proceed

Caption: Decision tree for assessing organic azide stability and required controls.

Safe Scale-Up Reaction Workflow

This diagram illustrates the key stages and safety checks for a scale-up reaction involving an organic azide.

Scale_Up_Workflow cluster_prep Preparation cluster_exec Execution (Continuous Monitoring) cluster_end Work-up & Clean-up risk_assess 1. Conduct Risk Assessment sop 2. Write Detailed SOP risk_assess->sop setup 3. Assemble Apparatus (No ground glass joints, blast shield, cooling) sop->setup charge_reagents 4. Charge Initial Reagents setup->charge_reagents slow_addition 5. Slow, Controlled Addition of Azide charge_reagents->slow_addition monitor Monitor Temp & Pressure Continuously slow_addition->monitor quench 7. Quench Reaction (e.g., with PPh3) slow_addition->quench Addition Complete exotherm_check Exotherm Controlled? monitor->exotherm_check exotherm_check->slow_addition Yes emergency EMERGENCY PROCEDURE: Stop Addition, Max Cool, Alert exotherm_check->emergency No workup 8. Safe Work-up (No Rotovap/Distillation) quench->workup dispose 9. Deactivate & Dispose of Waste Correctly workup->dispose

Caption: Workflow for a safe scale-up reaction involving organic azides.

References
  • University of Victoria. (2022). Azides. UVIC Health, Safety & Environment. [Link]

  • UC Santa Barbara. Sodium Azide and Organic Azides. EH&S. [Link]

  • University of Wisconsin-Madison. (2017). Safe Handling of Sodium Azide (SAZ). Environment, Health & Safety. [Link]

  • Stanford University. (2023). Scale Up Safety. Environmental Health & Safety. [Link]

  • University of New Mexico. (2021). Standard Operating Procedure Safe Handling of Azido Compounds. UNM Chemistry. [Link]

  • Massachusetts Institute of Technology. sodium-azide-organic-azides_0.docx. MIT EHS. [Link]

  • Yale University. Sodium Azide. Environmental Health & Safety. [Link]

  • University of Pittsburgh. (2013). Safe Handling of Azides. Safety Manual. [Link]

  • McKenzie, L. J., et al. (2022). How Dangerous Is Too Dangerous? A Perspective on Azide Chemistry. ACS Publications. [Link]

  • Stanford University. Information on Azide Compounds. Environmental Health & Safety. [Link]

  • Luo, Q. (2018). Handling Azide Compounds Qinmo Luo Laboratory Safety Standard Operating Procedure (SOP). [Link]

Sources

Stability & Handling of 2-(Azidomethyl)morpholine in Acidic Media

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center Guide | ID: AMM-STAB-001

Executive Summary & Chemical Profile

2-(Azidomethyl)morpholine is a bifunctional building block containing a secondary amine (morpholine ring) and an aliphatic azide. Its stability in acidic conditions is governed by two competing factors: the basicity of the morpholine nitrogen (


 for the conjugate acid) and the acid-sensitivity of the azide group.
  • Status: Conditionally Stable

  • Safe Zone: Dilute mineral acids (

    
    M HCl), carboxylic acids (Acetic acid), and standard deprotection cocktails (TFA/DCM).
    
  • Danger Zone: Concentrated oxidizing acids (

    
    , 
    
    
    
    ), Lewis acids with heating, or anhydrous strong acids without solvent.
  • Primary Hazard: Evolution of Hydrazoic Acid (

    
    )  upon contact with strong acids, and potential explosive decomposition if heated in acidic media.[1]
    

Core Stability Analysis

The Dual-Nature of Acid Interaction

When this compound encounters acid, the morpholine nitrogen protonates first. This is a protective event . The formation of the morpholinium cation (


) prevents the amine from acting as an intramolecular nucleophile, thereby inhibiting the formation of bicyclic triazolines which can occur in neutral conditions.

However, if the acidity is high enough to protonate the azide group, irreversible decomposition begins.

Acid TypeConcentrationStability VerdictObservation/Risk
Acetic Acid Glacial or DiluteStable Forms salt; no decomposition. Suitable for buffer prep.
Hydrochloric Acid Dilute (1M - 2M)Stable Forms stable hydrochloride salt. Product partitions to aqueous phase.
Trifluoroacetic Acid (TFA) 20-50% in DCMStable Standard condition for Boc-deprotection. Ventilation required (trace

risk).
Sulfuric Acid Concentrated (>90%)DANGEROUS DO NOT USE. Risk of dehydration,

evolution, and explosive decomposition.
Nitric Acid AnyDANGEROUS Oxidative attack on azide; explosion hazard.
Decomposition Mechanism (Strong Acid)

In the presence of superacids (e.g., Triflic acid) or concentrated mineral acids, the terminal nitrogen of the azide is protonated, leading to the expulsion of


 and the formation of a reactive nitrenium ion or iminium species (Schmidt-type rearrangement).

AzideDecomposition Start This compound Protonation Azide Protonation (Strong Acid) Start->Protonation H+ (Conc.) LossN2 - N2 (Gas) Protonation->LossN2 Nitrenium Nitrenium Ion / Iminium Protonation->Nitrenium Rate Limiting Rearrange Schmidt Rearrangement (Chain Shortening/Amide) Nitrenium->Rearrange

Figure 1: Pathological decomposition pathway of aliphatic azides in concentrated acidic media.

Troubleshooting & FAQs

Scenario A: Boc-Deprotection

Q: I need to remove a Boc group from the morpholine nitrogen. Is this compound stable to TFA? A: Yes. Aliphatic azides are generally stable to standard TFA/DCM (1:1) deprotection cocktails at room temperature.

  • Why: The protonation of the carbamate (Boc) is kinetically favored over the decomposition of the aliphatic azide.

  • Precaution: Perform the reaction in a fume hood. Although the azide is stable, trace hydrolysis can release hydrazoic acid (

    
    ). Ensure the reaction vessel is vented (do not seal tightly) to allow 
    
    
    
    and isobutylene to escape.
Scenario B: Workup & Isolation

Q: I washed my organic layer with 1M HCl, and my product disappeared. Did it decompose? A: Likely not. It extracted into the aqueous phase.

  • The Science: The morpholine nitrogen (

    
    ) is basic. In 1M HCl, it is fully protonated to the hydrochloride salt, which is highly water-soluble and insoluble in organic solvents (DCM, EtOAc).
    
  • Solution: Basify the aqueous layer to pH 10-11 using NaOH or

    
     (cooling on ice) to regenerate the free base, then extract back into organic solvent.
    
Scenario C: Safety Indicators

Q: During acidification, I smell a pungent, headache-inducing odor. What is this? A: STOP IMMEDIATELY. This is likely Hydrazoic Acid (


) .[2]
  • Action: Close the hood sash. Alert safety personnel. Do not inhale.

    
     is highly toxic and explosive.[1]
    
  • Cause: You may have used an acid that is too strong or allowed the mixture to heat up, or there is excess sodium azide from a previous step that was not quenched.

Experimental Protocols

Protocol 1: Safe Acid-Base Extraction (Purification)

Use this method to purify the compound from non-basic impurities without chromatography.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc).

  • Acid Extraction:

    • Wash the organic layer with 0.5 M HCl (2x).

    • Note: The this compound converts to its salt and moves to the aqueous layer. Impurities remain in the EtOAc.

  • Separation: Collect the aqueous acidic layer. Keep it cool (

    
    ).
    
  • Neutralization:

    • Slowly add 2M NaOH or Saturated

      
       to the aqueous layer while stirring.
      
    • Monitor pH until it reaches 10-12 .

  • Recovery:

    • Extract the cloudy aqueous mixture with DCM or EtOAc (3x).

    • Dry combined organics over

      
      , filter, and concentrate.
      
Protocol 2: Boc-Deprotection (TFA Method)

Standard operating procedure for N-Boc-2-(azidomethyl)morpholine.

  • Setup: In a fume hood, dissolve substrate (1 equiv) in DCM (5 mL/mmol).

  • Addition: Add Trifluoroacetic Acid (TFA) (5 mL/mmol) dropwise at

    
    .
    
  • Reaction: Remove ice bath and stir at Room Temperature for 1-2 hours.

    • Monitor: TLC or LCMS will show loss of starting material (

      
      ) and appearance of the amine (
      
      
      
      ).
  • Quench:

    • Option A (Isolation): Concentrate in vacuo (rotovap) to give the TFA salt. Caution: TFA salts are hygroscopic.

    • Option B (Free Base): Dilute with DCM, pour into saturated

      
       (Caution: 
      
      
      
      evolution), and separate layers.

Decision Tree: Acid Compatibility

AcidDecision Start Select Acid Condition Strong Conc. H2SO4 / HNO3 / Triflic Start->Strong Mild Dilute HCl / Acetic / TFA Start->Mild Unsafe UNSAFE (Decomposition/Explosion) Strong->Unsafe Immediate Danger Heating Is Heat Applied (>40°C)? Mild->Heating Safe SAFE (Forms Salt) Heating->Safe No (RT or 0°C) Check Check Ventilation (Trace HN3 Risk) Heating->Check Yes Check->Safe If Controlled

Figure 2: Operational safety decision matrix for handling azidomethyl-morpholines.

References

  • Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition. Link

  • Scriven, E. F., & Turnbull, K. (1988). Azides: Their Preparation and Synthetic Uses. Chemical Reviews. Link

  • Smith, P. A. S. (1984). The Chemistry of Open-Chain Organic Nitrogen Compounds. Benjamin/Cummings. (General reference for Schmidt Reaction mechanisms).
  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.[3][4][5] Link

  • Sigma-Aldrich. (2024). Safety Data Sheet: Morpholine. Link

Sources

Technical Support Center: Optimizing Staudinger Ligation & Mitigating Reduction Artifacts

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Topic: Preventing Staudinger Reduction Side Reactions in Azide Coupling Ticket Priority: High (Yield Critical) Assigned Specialist: Senior Application Scientist[1]

Executive Summary: The Mechanistic Fork

In Staudinger ligation (both traceless and non-traceless), the "Staudinger Reduction" is not a separate reaction but a competitive pathway inherent to the mechanism.[2]

Every Staudinger ligation proceeds through a common Aza-ylide (Iminophosphorane) intermediate.[1][2] You are effectively managing a kinetic competition between two fates of this intermediate:

  • The Desired Path (Ligation): Intramolecular rearrangement (trap) to form an amide.[1][2]

  • The Side Reaction (Reduction): Intermolecular hydrolysis by water to form an amine and phosphine oxide.[1][2][3]

The Core Directive: To prevent reduction, you must engineer the reaction environment so that the rate of intramolecular rearrangement (


) significantly exceeds the rate of hydrolysis (

).[1]

Diagnostic Module: Is Your Ligation Failing?

Before optimizing, confirm that Staudinger reduction is the culprit.[1][2] Use this diagnostic matrix based on LC-MS data.

Observation (LC-MS)DiagnosisRoot Cause
Mass = Azide + Phosphine (

loss)
Stalled Intermediate The aza-ylide formed but failed to rearrange or hydrolyze.[1][2] Common in sterically hindered substrates.[1][2]
Mass = Amine (

) + Phosphine Oxide
Staudinger Reduction Hydrolysis outcompeted ligation.[1][2] This is the issue addressed in this guide.
Mass = Phosphine Oxide (only) Reagent Oxidation Your phosphine oxidized in air before reacting.[1] The azide remains unreacted.[1][2]
Mass = Phosphonamide Aza-Wittig Divergence Specific to traceless ligation.[1][2] The nitrogen attacked the wrong center or the intermediate fragmented incorrectly.[2]

The Kinetic Competition (Visualized)

The following diagram illustrates the critical "decision point" for the aza-ylide intermediate.

StaudingerMechanism cluster_0 Critical Control Point Azide Azide (R-N3) Phosphazide Phosphazide Intermediate Azide->Phosphazide Nucleophilic Attack Phosphine Phosphine Reagent Phosphine->Phosphazide Nucleophilic Attack AzaYlide Aza-ylide (Iminophosphorane) Phosphazide->AzaYlide -N2 Amide LIGATION PRODUCT (Amide) AzaYlide->Amide Intramolecular Trap (Fast Rearrangement) Amine REDUCTION PRODUCT (Amine + Phosphine Oxide) AzaYlide->Amine Hydrolysis (+H2O) (Unwanted Side Reaction)

Figure 1: The Mechanistic Fork. Success depends on the Intramolecular Trap pathway being kinetically favored over Hydrolysis.

Prevention Protocols & Optimization

A. Reagent Selection (The Hardware)

The structure of your phosphine is the primary determinant of ligation efficiency.[1]

  • Non-Traceless Ligation:

    • Standard: Use functionalized triphenylphosphines with an ortho-ester trap (e.g., Saxon-Bertozzi reagent).[1][2]

    • Optimization: Ensure the ester is activated. Methyl esters are standard, but if hydrolysis is high, electron-withdrawing groups on the ester leaving group (e.g., fluorinated phenols) can accelerate the rearrangement step.[1][2]

  • Traceless Ligation (High Risk):

    • Traceless ligation is more susceptible to reduction because the rearrangement involves a slower S→N acyl shift (for phosphinothioesters).[1]

    • Gold Standard: Use (diphenylphosphino)methanethiol reagents.[1][2][4][5][6]

    • Why: The methylene bridge provides the optimal flexibility/rigidity balance for the transition state, minimizing the window for water to attack.[2]

B. Reaction Environment (The Software)
ParameterRecommendationScientific Rationale
Solvent System DMF/Water or THF/Water (9:1 to 3:1) Water is required for the final hydrolysis step of the rearranged intermediate, but too much water promotes premature hydrolysis of the aza-ylide.[1][2] Do not run in 100% aqueous buffer.
Concentration High (>0.1 M) Ligation is intramolecular (first order in intermediate), while hydrolysis is pseudo-first order dependent on water concentration.[1][2] However, high reactant concentration maximizes the formation rate of the aza-ylide.[1][2]
pH Control pH 7.0 - 7.5 Avoid acidic pH. Protonation of the aza-ylide nitrogen (

) blocks the nucleophilic attack required for rearrangement, leaving the intermediate vulnerable to hydrolysis.[1][2]
Stoichiometry 1.5 - 2.0 eq Phosphine Excess phosphine ensures all azide is consumed, but does not prevent reduction of the azide that does react.[1][2]

Step-by-Step Optimization Protocol

If you are observing >10% reduction product (Amine), follow this workflow:

Step 1: Dehydrate the System

  • Lyophilize your azide sample to remove bulk water.[1][2]

  • Switch to an anhydrous organic solvent (DMF or DMSO) for the initial mixing.[1][2]

  • Add water only after the initial incubation period (1-2 hours) if using a traceless linker that requires water for the final cleavage, or keep water content low (<10%) throughout.[1][2]

Step 2: The "Incubation" Technique

  • Action: Mix Azide and Phosphine in anhydrous solvent.

  • Wait: Incubate for 2-4 hours at Room Temperature.

  • Trigger: Only then add the aqueous buffer required for the final product release (if applicable) or purification.

  • Reasoning: This allows the aza-ylide to form and rearrange in a water-poor environment, securing the amide bond before water can attack the intermediate.[2][7]

Step 3: Check for "Dead" Phosphine [2]

  • Run a 31P NMR on your reagent stock.[1][2]

  • Signal:

    
     ppm (Phosphine) vs 
    
    
    
    ppm (Phosphine Oxide).[1]
  • If your reagent is already oxidized, the reaction kinetics are irrelevant.[1][2]

Frequently Asked Questions (FAQs)

Q: Can I use TCEP or DTT to prevent oxidation of my phosphine during the reaction? A: NO. This is a critical error.[2] TCEP and DTT are reducing agents that can directly reduce organic azides to amines (the very side reaction you are trying to avoid), completely bypassing the Staudinger mechanism.[2] If you must reduce disulfides in a protein substrate, do it before the ligation and remove the reducing agent via desalting.[2]

Q: I am doing a Traceless Staudinger Ligation and see a mass corresponding to a "Phosphonamide." What is this? A: This is the "Aza-Wittig" side reaction. It occurs when the aza-ylide oxygen attacks the carbonyl carbon (or similar mechanism depending on specific linker).[1] This is common in non-glycyl couplings due to steric hindrance.[1][2]

  • Fix: Switch to a solvent with lower polarity (e.g., Toluene or Dioxane) if solubility permits, or increase the electron density on the phosphorus by adding electron-donating groups (e.g., p-methoxy) to the phenyl rings.[1][2][6]

Q: Why does my yield drop when I scale up? A: Scale-up often alters mixing efficiency.[1][2] The Staudinger reaction releases


 gas.[1][2] On a large scale, vigorous bubbling can deplete the solvent or create local concentration gradients.[1][2] Ensure efficient stirring and consider the headspace volume.

References

  • Saxon, E., & Bertozzi, C. R. (2000).[1][2][8] Cell Surface Engineering by a Modified Staudinger Reaction. Science, 287(5460), 2007–2010.[1][2] Link[1][2]

  • Nilsson, B. L., Kiessling, L. L., & Raines, R. T. (2000).[1][2] Staudinger Ligation: A Peptide from a Thioester and an Azide.[1][2][5] Organic Letters, 2(13), 1939–1941.[1][2] Link[1][2]

  • Soellner, M. B., Nilsson, B. L., & Raines, R. T. (2006).[1][2] Reaction Mechanism and Kinetics of the Traceless Staudinger Ligation. Journal of the American Chemical Society, 128(27), 8820–8828.[1][2][4] Link[1][2]

  • Lin, F. L., Hoyt, H. M., van Halbeek, H., Bergman, R. G., & Bertozzi, C. R. (2005).[1][2][9][10] Mechanistic Investigation of the Staudinger Ligation. Journal of the American Chemical Society, 127(8), 2686–2695.[1][2][10] Link[1][2]

Sources

Troubleshooting low conversion in morpholine azide substitutions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Conversion in Morpholine Azide Substitutions Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Role: Senior Application Scientist

Executive Summary: The "Hidden" Mechanism

If you are experiencing low conversion in the synthesis of 4-(2-azidoethyl)morpholine (or similar analogs) from its chloro-precursor, the issue is rarely the azide nucleophilicity alone. The critical failure point is often the protonation state of the morpholine nitrogen .

Unlike standard SN2 reactions, this substitution relies on Anchimeric Assistance (Neighboring Group Participation). The morpholine nitrogen attacks the


-carbon to form a highly reactive aziridinium intermediate  (a transient bicyclic quaternary ammonium species), which is then rapidly opened by the azide anion.

The Core Rule: If the morpholine nitrogen is protonated (e.g., you are using the HCl salt without sufficient neutralization), this pathway is blocked. The reaction reverts to a sluggish intermolecular SN2 on a deactivated primary chloride, resulting in stalled conversion.

Diagnostic Workflow

Use this logic tree to identify the root cause of your reaction failure.

DiagnosticWorkflow Start ISSUE: Low Conversion (< 50% after 12h) CheckSM Check Starting Material: Is it a Hydrochloride Salt? Start->CheckSM CheckBase Was Base Added? (> 2.0 equiv) CheckSM->CheckBase Yes (HCl Salt) CheckSolvent Check Solvent System CheckSM->CheckSolvent No (Free Base) CheckBase->CheckSolvent Yes Sol1 CRITICAL ERROR: Protonated amine blocks aziridinium formation. Add Base (NaOH/K2CO3). CheckBase->Sol1 No / Insufficient CheckByprod Check Byproducts: Is Alcohol (OH) forming? CheckSolvent->CheckByprod Aqueous/Protic Sol3 SOLUBILITY ERROR: Azide salt insoluble in DCM/THF. Add Phase Transfer Catalyst (TBAB) or switch to DMSO. CheckSolvent->Sol3 Non-Polar (DCM/Tol) Sol2 SOLVENT ERROR: Protic solvents (Water/EtOH) quench aziridinium to Alcohol. Switch to DMF/DMSO or biphasic. CheckByprod->Sol2 Yes (Hydrolysis) Sol4 STABILITY ERROR: Azide decomposition or Dimerization. Lower Temp (< 80°C). CheckByprod->Sol4 No (Stalled)

Figure 1: Diagnostic logic for identifying reaction bottlenecks. The most common failure is insufficient neutralization of the starting material hydrochloride salt.

Troubleshooting Guide (Q&A)

Reactivity & Mechanism

Q: I am heating 4-(2-chloroethyl)morpholine HCl with Sodium Azide in DMF at 90°C, but the reaction is stuck at 30% conversion. Why? A: You are likely running the reaction under acidic conditions. The commercial starting material is a hydrochloride salt .[1] When dissolved in DMF, the morpholine nitrogen remains protonated (


). This prevents the lone pair from displacing the chloride to form the reactive aziridinium intermediate.
  • Fix: Add 2.0–2.5 equivalents of a base (e.g., Triethylamine or solid

    
    ) to the reaction mixture. This frees the amine, triggering the fast intramolecular cyclization.
    

Q: Why not just use higher temperatures to force the SN2 reaction? A: High temperatures (>100°C) with organic azides increase the risk of thermal decomposition and explosion. Furthermore, without the aziridinium pathway, the direct SN2 displacement on the primary chloride is extremely slow due to the electron-withdrawing effect of the ammonium group. You must enable the kinetic shortcut (neighboring group participation) rather than forcing the thermodynamic barrier.

Solubility & Phase Transfer

Q: I switched to a biphasic system (Water/Toluene) to wash away salts, but now nothing happens. A: Sodium azide is soluble in water but insoluble in toluene; the organic substrate is in the toluene. They cannot meet.

  • Fix: Add a Phase Transfer Catalyst (PTC) such as Tetrabutylammonium Bromide (TBAB) or Aliquat 336 (5–10 mol%). The PTC transports the azide anion into the organic layer where it can attack the aziridinium intermediate.

Impurities & Side Reactions

Q: I see a major impurity spot that is more polar than my product. What is it? A: This is likely 4-(2-hydroxyethyl)morpholine (hydrolysis product).[2]

  • Cause: If you are using water as a co-solvent or if your solvent is "wet," water competes with the azide to open the aziridinium ring.

  • Fix: Ensure anhydrous conditions if using homogeneous organic solvents (DMF/DMSO). In biphasic systems, increase the concentration of azide (excess) to outcompete water, or ensure efficient stirring to maximize phase transfer rates.

Safety & Handling

Q: Are there specific safety hazards with this morpholine precursor? A: Yes.

  • Aziridinium Toxicity: The intermediate formed in situ is a nitrogen mustard analogue (similar to blistering warfare agents). It is a potent alkylator. Avoid skin contact and inhalation of vapors.[3][4]

  • Hydrazoic Acid (HN3): If you acidify the workup (e.g., to remove unreacted morpholine), and excess azide is present, you will generate

    
    , which is highly toxic and explosive. Always quench excess azide with sodium nitrite/sulfuric acid or maintain alkaline pH (pH > 11) during workup. 
    

Optimized Experimental Protocols

Method A: Homogeneous (Standard Laboratory Scale)

Best for small scale (< 5g) where drying DMF is feasible.

  • Preparation: Dissolve 4-(2-chloroethyl)morpholine HCl (1.0 equiv) in anhydrous DMF (0.5 M concentration).

  • Activation: Add Triethylamine (2.5 equiv) or

    
      (2.5 equiv). Stir for 15 min at RT to ensure free-basing.
    
  • Substitution: Add Sodium Azide (1.5 equiv) and Potassium Iodide (0.1 equiv, catalytic Finkelstein).

  • Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC/LCMS.

  • Workup: Dilute with Diethyl Ether (precipitates inorganic salts). Wash organic layer with saturated

    
     (to keep basic) and Brine. Dry over 
    
    
    
    .
Method B: Biphasic Phase Transfer (Scalable/Safer)

Best for larger scale (> 10g) to avoid DMF removal and minimize dissolved azide hazards.

  • Organic Phase: Dissolve 4-(2-chloroethyl)morpholine HCl (1.0 equiv) in Toluene (or DCM).

  • Neutralization: Add 2.0 equiv of NaOH (aq) (20% w/w solution). Stir vigorously until the solid dissolves and the free base partitions into the organic layer.

  • Catalysis: Add TBAB (Tetrabutylammonium bromide, 0.05 equiv).

  • Reagent: Add Sodium Azide (1.5 equiv) dissolved in minimum water (saturated solution).

  • Reaction: Reflux (or heat to 80°C) with vigorous stirring (high RPM is critical for phase transfer). Time: 4–8 hours.

  • Workup: Separate phases. The product is in the organic layer.[5] The toxic azide salts remain in the aqueous layer (Treat aqueous waste with Nitrite before disposal).

Comparative Data: Solvent & Base Effects[6][7]

VariableConditionRelative RateOutcomeNotes
Solvent DMF / DMSO HighExcellentHard to remove solvent; homogenous.
Water / Toluene MediumGoodRequires PTC (TBAB); easier workup.
Ethanol / Water LowPoorHydrolysis competes ; forms alcohol byproduct.
Base None (using HCl salt) Very LowStalled Protonation blocks aziridinium mechanism.
TEA /

HighCompleteEssential for activating the "mustard" pathway.
Catalyst None MediumStandard
KI (10 mol%) HighAcceleratedFinkelstein effect (Cl

I

N3).

References

  • Mechanism of Aziridinium Formation

    • Study on the kinetics of 3-chloropiperidine alkylation via bicyclic aziridinium intermedi
    • Source:

  • Phase Transfer Catalysis for Azides

    • Efficient synthesis of glycosyl azides via phase transfer catalysis.[6]

    • Source:

  • Safety of Morpholine Derivatives

    • Safety Data Sheet: 4-(2-Chloroethyl)morpholine hydrochloride.[7]

    • Source:

  • General Nucleophilic Substitution Guide

    • Solvent effects in SN2 reactions (Master Organic Chemistry).
    • Source:

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectroscopic Features of 2-(azidomethyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, the morpholine scaffold is a privileged structure, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility. The introduction of an azidomethyl group at the 2-position of the morpholine ring opens up a versatile handle for further chemical modifications via click chemistry, making 2-(azidomethyl)morpholine a valuable building block in medicinal chemistry. A thorough understanding of its structural features is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, serves as a cornerstone for its characterization.

This guide provides an in-depth analysis of the characteristic ¹H NMR peaks of this compound. In the absence of a publicly available experimental spectrum for this specific compound, we will present a detailed, predicted spectrum based on established principles of NMR spectroscopy and a comparative analysis with structurally related analogs. This approach not only illuminates the expected spectral features of the target molecule but also provides a framework for interpreting the ¹H NMR spectra of similarly substituted morpholine derivatives.

Predicted ¹H NMR Spectrum of this compound

The structure of this compound dictates a complex and informative ¹H NMR spectrum. The morpholine ring is expected to adopt a chair conformation, leading to distinct axial and equatorial protons. The presence of the electronegative oxygen, nitrogen, and the azidomethyl substituent at C2 significantly influences the chemical shifts of the neighboring protons.

Herein, we predict the ¹H NMR spectrum of this compound, with assignments based on established chemical shift ranges and coupling constant patterns observed in analogous structures.[1][2][3]

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)
H-23.0 - 3.2m-
H-3a (axial)2.6 - 2.8dddJ ≈ 12 (gem), 10 (ax-ax), 4 (ax-eq)
H-3e (equatorial)2.9 - 3.1dddJ ≈ 12 (gem), 4 (eq-ax), 2 (eq-eq)
H-5a (axial)2.5 - 2.7dddJ ≈ 12 (gem), 10 (ax-ax), 4 (ax-eq)
H-5e (equatorial)2.8 - 3.0dddJ ≈ 12 (gem), 4 (eq-ax), 2 (eq-eq)
H-6a (axial)3.6 - 3.8dddJ ≈ 11 (gem), 10 (ax-ax), 4 (ax-eq)
H-6e (equatorial)3.9 - 4.1dddJ ≈ 11 (gem), 4 (eq-ax), 2 (eq-eq)
-CH₂N₃3.3 - 3.5dJ ≈ 5
NH1.5 - 2.5br s-

Comparative Analysis with Morpholine Analogs

To substantiate our predictions and provide a practical guide for spectral interpretation, we will compare the expected ¹H NMR features of this compound with those of well-characterized, simpler morpholine derivatives: unsubstituted morpholine and N-methylmorpholine.

Morpholine: The Parent Scaffold

The ¹H NMR spectrum of unsubstituted morpholine is relatively simple, exhibiting two characteristic multiplets.[4][5] The protons on the carbons adjacent to the oxygen (C2 and C6) are deshielded and appear at a lower field compared to the protons on the carbons adjacent to the nitrogen (C3 and C5).

  • O-CH₂ Protons (H2/H6): Typically observed around δ 3.7 ppm.

  • N-CH₂ Protons (H3/H5): Typically observed around δ 2.9 ppm.

The introduction of the azidomethyl group at C2 in this compound is expected to break this symmetry and induce significant changes in the chemical shifts of the ring protons, particularly H-2 and the adjacent H-3 protons.

N-Methylmorpholine: The Effect of N-Substitution

N-methylmorpholine provides insight into how substitution on the nitrogen atom affects the chemical shifts of the ring protons.[6][7] The N-methyl group itself gives rise to a singlet, typically around δ 2.3 ppm. The adjacent N-CH₂ protons (H3/H5) are slightly deshielded compared to unsubstituted morpholine.

The key takeaway from this comparison is that substitution at one position of the morpholine ring has a cascading effect on the chemical shifts of the other ring protons, an effect that will be even more pronounced with the C2-azidomethyl substituent.

Table 2: Comparison of ¹H NMR Chemical Shifts (δ, ppm) for Morpholine Derivatives in CDCl₃

Proton PositionMorpholine[4]N-Methylmorpholine[7]Predicted this compound
H-2 ~ 3.7~ 3.73.0 - 3.2
H-3 ~ 2.9~ 2.42.6 - 3.1
H-5 ~ 2.9~ 2.42.5 - 3.0
H-6 ~ 3.7~ 3.73.6 - 4.1
Substituent Protons NH ~ 1.9N-CH₃ ~ 2.3-CH₂N₃ 3.3 - 3.5; NH 1.5 - 2.5

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

To obtain a high-quality ¹H NMR spectrum of this compound suitable for detailed structural analysis, the following protocol is recommended:

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

    • Add a small amount of a suitable internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

    • Filter the solution into a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (≥400 MHz) to achieve optimal signal dispersion.

    • Tune and shim the instrument to ensure high resolution and a symmetrical peak shape.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to encompass all expected proton signals (e.g., 0-10 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • For unambiguous assignment, acquire two-dimensional NMR spectra, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

Causality Behind the Spectral Features: A Deeper Dive

The predicted chemical shifts and coupling patterns are a direct consequence of the molecule's electronic and conformational properties.

  • Inductive Effects: The electronegative oxygen atom strongly deshields the adjacent H-6 protons, causing them to resonate at the lowest field among the ring protons. The azidomethyl group, also being electron-withdrawing, will deshield the H-2 proton.

  • Anisotropic Effects: The azide group (N₃) can exhibit magnetic anisotropy, which may further influence the chemical shifts of nearby protons, particularly the -CH₂N₃ protons and the H-2 proton.[8]

  • Conformational Effects: The chair conformation of the morpholine ring leads to distinct chemical environments for the axial and equatorial protons.[3] Axial protons are typically more shielded and appear at a higher field than their equatorial counterparts. The coupling constants between adjacent protons are also conformation-dependent, with large diaxial couplings (J ≈ 10-13 Hz) and smaller axial-equatorial and equatorial-equatorial couplings (J ≈ 2-5 Hz).

Visualization of Key Correlations

A COSY spectrum is invaluable for confirming the assignments of the morpholine ring protons. The following diagram illustrates the expected key through-bond correlations for this compound.

Caption: Predicted COSY correlations for this compound.

Conclusion

The ¹H NMR spectrum of this compound is predicted to be rich in information, reflecting the molecule's unique structural and electronic properties. By understanding the fundamental principles of NMR and leveraging comparative data from related morpholine analogs, researchers can confidently assign the proton signals and verify the structure of this important synthetic building block. The insights provided in this guide serve as a valuable resource for scientists engaged in the synthesis, characterization, and application of novel morpholine derivatives in drug discovery and beyond.

References

  • Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). ¹H and ¹³C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. [Link][2]

  • Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin. [Link][9]

  • ATB (Automated Topology Builder). (n.d.). N-Methylmorpholine. [Link][6]

  • Chemistry Stack Exchange. (2016). Multiplet shape in proton NMR of morpholines. [Link][3]

  • ATB (Automated Topology Builder). (n.d.). Morpholine. [Link][5]

  • Pylaeva, S. A., et al. (2021). Arrangement of Azidomethyl Group in Lupinine Azide: Structural and Spectroscopic Properties. Molecules, 26(23), 7234. [Link][8]

  • ResearchGate. (n.d.). ¹H and¹³C NMR spectra ofN-substituted morpholines. [Link][1]

Sources

A Researcher's Comparative Guide to the Azide Stretch at ~2100 cm⁻¹: FTIR and Its Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Azide Moiety, a Linchpin in Modern Chemistry

The azide functional group (-N₃), a compact, high-energy triad of nitrogen atoms, has become an indispensable tool for researchers, scientists, and drug development professionals. Its remarkable utility in bioorthogonal "click chemistry," pioneered by Sharpless and coworkers, has cemented its role in bioconjugation, proteomics, and pharmaceutical development.[1] The ability to reliably detect and quantify this functional group is, therefore, of paramount importance.

This guide provides an in-depth technical comparison of Fourier-Transform Infrared (FTIR) spectroscopy—the workhorse for identifying the azide's characteristic vibrational signature—with a suite of powerful alternative techniques. We will delve into the causality behind experimental choices, provide field-proven insights, and offer detailed, self-validating protocols to ensure scientific integrity and reproducibility.

Part 1: The Azide's Vibrational Signature in FTIR Spectroscopy

FTIR spectroscopy is often the first port of call for confirming the presence of an azide group. This is due to the strong and sharp absorption band arising from the asymmetric stretching vibration (νₐₛ) of the N=N=N bond. This peak appears in a relatively "quiet" region of the mid-infrared spectrum, typically between 2080 and 2160 cm⁻¹, where interference from other common organic functional groups is minimal.[2]

The linear, pseudo-symmetric nature of the azide group gives rise to two primary stretching modes: an asymmetric stretch and a symmetric stretch. The asymmetric stretch involves the lengthening of one N-N bond and the shortening of the other, resulting in a large change in the dipole moment. This makes it a very strong absorber of infrared radiation. Conversely, the symmetric stretch, where both N-N bonds stretch and contract in phase, results in a much smaller change in the dipole moment and is therefore weak or silent in the IR spectrum.

Factors Influencing the Azide Asymmetric Stretch Frequency

While the ~2100 cm⁻¹ peak is a hallmark of the azide group, its precise position is exquisitely sensitive to its local molecular environment. Understanding these shifts is crucial for accurate spectral interpretation and can provide valuable structural information.

  • Solvent Effects: The polarity of the solvent and its ability to form hydrogen bonds significantly impact the azide stretching frequency. In polar, protic solvents like water, hydrogen bonding to the terminal nitrogen atoms of the azide can lead to a localization of the electronic resonance structure. This results in a "blue shift" to a higher wavenumber (frequency).[3] Conversely, aprotic solvents generally lead to a "red shift" to lower wavenumbers.[4]

  • Substituent Effects: The electronic nature of the group to which the azide is attached modulates the frequency of the asymmetric stretch. Electron-withdrawing groups (EWGs) tend to increase the frequency (blue shift), while electron-donating groups (EDGs) generally decrease it (red shift). This is due to the influence of these groups on the electron density and bond order within the azide moiety.[5]

  • Coordination to Metals: When an azide acts as a ligand and coordinates to a metal center, the stretching frequency can be significantly altered. The nature of the metal, its oxidation state, and the coordination mode all play a role in the observed shift.[6]

  • Fermi Resonance: The azide absorption band can sometimes appear as a complex profile or a doublet. This can be due to Fermi resonance, an interaction between the azide's asymmetric stretch and an overtone or combination band of another vibration in the molecule that has a similar energy.[7]

The following table summarizes the typical shifts in the azide asymmetric stretching frequency due to various environmental factors:

FactorInfluenceEffect on Frequency (Wavenumber)ExampleReference
Solvent Increasing Polarity/Hydrogen BondingBlue Shift (Increase)Water (~2124 cm⁻¹) vs. THF (~2111 cm⁻¹)[4]
Aprotic SolventRed Shift (Decrease)DMSO (~2108 cm⁻¹) vs. Water (~2124 cm⁻¹)[4]
Substituents Electron-Withdrawing Groups (EWGs)Blue Shift (Increase)Aryl azides with nitro groups[5]
Electron-Donating Groups (EDGs)Red Shift (Decrease)Aryl azides with methoxy groups[5]
Coordination Binding to a Metal IonTypically a Blue ShiftAzide binding to zinc in carbonic anhydrase[3]

Part 2: A Comparative Analysis of Azide Detection Methodologies

While FTIR is a powerful tool, it is not always the optimal choice, particularly when high sensitivity or quantification in complex biological matrices is required. The following section compares FTIR with several alternative techniques, providing a balanced view of their respective strengths and weaknesses.

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational spectroscopy technique that relies on the inelastic scattering of monochromatic light. While FTIR is dependent on a change in dipole moment, Raman activity depends on a change in the polarizability of a bond.[8]

  • Key Distinctions: For the azide group, the symmetric stretch (νₛ), which is weak in the IR spectrum, is often strong and sharp in the Raman spectrum, typically appearing around 1200-1350 cm⁻¹. The asymmetric stretch is also observable in the Raman spectrum.[9] A significant advantage of Raman is its low interference from water, making it exceptionally well-suited for the analysis of aqueous biological samples.[10]

  • Causality in Method Choice: A researcher might choose Raman over FTIR when analyzing samples in aqueous media to avoid the strong, broad O-H absorption from water that can obscure other signals in FTIR. Raman also generally requires minimal to no sample preparation.[8] However, fluorescence from the sample or impurities can sometimes overwhelm the Raman signal, a problem not encountered in FTIR.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information by probing the magnetic properties of atomic nuclei.

  • Key Distinctions: While ¹H and ¹³C NMR can show the influence of the electron-withdrawing azide group on neighboring atoms, direct detection is best achieved using ¹⁵N NMR.[11] The azide group gives rise to three distinct nitrogen signals in the ¹⁵N NMR spectrum, providing unambiguous confirmation of its presence and valuable electronic structure information.[12][13] The primary drawback of NMR is its inherently low sensitivity compared to other spectroscopic techniques.

  • Causality in Method Choice: NMR is the method of choice when detailed structural elucidation of the molecule containing the azide is required, rather than simple detection or quantification. Isotopic labeling with ¹⁵N is often necessary to overcome the low natural abundance and unfavorable properties of the more common ¹⁴N isotope.[11]

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio of ions, providing highly sensitive and selective detection of molecules.

  • Key Distinctions: Organic azides can be analyzed by MS, often showing a characteristic loss of a nitrogen molecule (N₂), which corresponds to a loss of 28 Da from the molecular ion.[14] When coupled with liquid chromatography (LC-MS/MS), this technique allows for the separation of the azide-containing compound from a complex mixture prior to its highly sensitive and specific detection.[15] This makes it a powerful tool for quantitative analysis in biological matrices.

  • Causality in Method Choice: For applications requiring very low detection limits (e.g., picomolar to femtomolar range) and accurate quantification in complex samples like cell lysates or plasma, LC-MS/MS is often superior to FTIR.[15] However, MS is a destructive technique, and derivatization may be necessary to improve ionization efficiency and chromatographic retention.[15][16]

"Click" Chemistry-Based Fluorogenic Assays

This indirect method leverages the azide's renowned reactivity in "click" chemistry. The azide-containing molecule is reacted with a specially designed alkyne probe that becomes fluorescent only after the cycloaddition reaction is complete.[17]

  • Key Distinctions: This approach offers exceptional sensitivity and selectivity, as the fluorescence signal is only generated in the presence of the azide. These assays are particularly useful for imaging applications in cell biology and for high-throughput screening.[18][19]

  • Causality in Method Choice: When the goal is to visualize the location of azide-tagged molecules within a cell or to quantify azides in a high-throughput manner, fluorogenic assays are often the best choice. They provide a "signal-on" response, which minimizes background noise.[17] The trade-off is that this is an indirect detection method that relies on a chemical reaction.

Summary Comparison of Techniques
TechniquePrincipleKey Advantages for Azide AnalysisKey LimitationsTypical Detection Limit
FTIR Spectroscopy IR AbsorptionFast, non-destructive, provides structural info, good for reaction monitoring.Moderate sensitivity, water interference, challenging for complex mixtures.Micromolar (µM) to Millimolar (mM)
Raman Spectroscopy Light ScatteringExcellent for aqueous samples, minimal sample prep, complementary to FTIR.[8][10]Potential for fluorescence interference, weaker signal than FTIR.Micromolar (µM) to Millimolar (mM)
NMR Spectroscopy Nuclear SpinUnambiguous structural elucidation, direct detection with ¹⁵N NMR.[12]Low sensitivity, requires isotopic labeling for good ¹⁵N spectra.Millimolar (mM)
Mass Spectrometry Mass-to-Charge RatioExtremely high sensitivity and selectivity, excellent for quantification in complex matrices (LC-MS).[15]Destructive technique, may require derivatization.Picomolar (pM) to Nanomolar (nM)
Fluorogenic Assays Chemical Reaction & FluorescenceVery high sensitivity, low background ("signal-on"), ideal for imaging and high-throughput screening.[17]Indirect detection, requires a chemical reaction.Nanomolar (nM) or lower

Part 3: Experimental Protocols & Workflows

Quantitative Analysis of an Azide Compound by FTIR

This protocol describes the creation of a calibration curve to determine the concentration of an unknown azide-containing sample in solution.

Causality: The Beer-Lambert law states that absorbance is directly proportional to concentration. By measuring the absorbance of a series of standards with known concentrations, a linear calibration curve can be generated. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from this curve.

FTIR_Quantitative_Workflow cluster_prep Preparation cluster_analysis FTIR Analysis cluster_data Data Processing A Prepare Stock Solution of Azide Standard B Create Serial Dilutions (e.g., 5 standards) A->B E Acquire Spectra of Standards & Unknown B->E C Prepare 'Unknown' Sample C->E D Acquire Background Spectrum (Pure Solvent) D->E Reference F Identify Azide Peak (~2100 cm⁻¹) E->F G Measure Peak Height/Area for Each Spectrum F->G H Plot Absorbance vs. Concentration (Calibration Curve) G->H I Determine Unknown Concentration H->I

Caption: Workflow for quantitative azide analysis using FTIR.

Step-by-Step Methodology:

  • Preparation of Standards: Prepare a concentrated stock solution of the azide-containing compound in a suitable IR-transparent solvent (e.g., acetonitrile, dichloromethane). From this stock, perform serial dilutions to create a series of at least five standards of known concentrations.

  • Instrument Setup: Ensure the FTIR spectrometer is properly purged. Select an appropriate liquid transmission cell with windows compatible with the chosen solvent (e.g., CaF₂ or BaF₂).

  • Background Collection: Fill the cell with the pure solvent. Collect a background spectrum (typically an average of 32 or 64 scans) and ensure it is free of significant contaminants.

  • Sample Measurement: Empty and dry the cell, then fill it with the lowest concentration standard. Acquire the sample spectrum. Repeat this process for all standards, from lowest to highest concentration, and finally for the unknown sample.

  • Data Analysis: For each spectrum, identify the azide peak around 2100 cm⁻¹. Determine the absorbance at the peak maximum (or the integrated peak area) after applying a baseline correction.

  • Calibration Curve: Plot the absorbance (y-axis) versus the concentration of the standards (x-axis). Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be >0.99 for a good calibration.

  • Determine Unknown Concentration: Use the measured absorbance of the unknown sample and the equation from the calibration curve to calculate its concentration.

Detection of Azides using a "Click" Chemistry Fluorogenic Assay

This protocol outlines a general procedure for detecting an azide-tagged protein in a complex mixture, such as a cell lysate.

Causality: This method relies on the highly specific and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. An alkyne-functionalized fluorogenic probe is non-fluorescent until it reacts with the azide on the target molecule to form a stable, highly fluorescent triazole product. The resulting fluorescence intensity is proportional to the amount of azide-tagged molecule.

Click_Chemistry_Assay cluster_components Reaction Components cluster_reaction Click Reaction cluster_detection Detection A Azide-tagged Protein (Analyte) N₃ D Triazole Product (Fluorescent) Triazole A:port->D:port CuAAC B Alkyne-Fluorogenic Probe (Non-fluorescent) Alkyne B:port->D:port C Add Cu(I) Catalyst & Ligands E Excite at λ_ex D->E F Measure Emission at λ_em E->F G Signal Proportional to Azide Amount F->G

Caption: Principle of a fluorogenic azide detection assay.

Step-by-Step Methodology:

  • Sample Preparation: Prepare the azide-containing sample (e.g., cell lysate) in a reaction buffer (e.g., phosphate-buffered saline).

  • Reagent Preparation: Prepare fresh stock solutions of the "click" reaction components: the alkyne-fluorogenic probe, a copper(II) sulfate solution, and a reducing agent solution (e.g., sodium ascorbate) to generate the active Cu(I) catalyst in situ. A copper-coordinating ligand (e.g., TBTA) is often included to stabilize the Cu(I) and improve reaction efficiency.

  • Reaction Incubation: In a microplate or microcentrifuge tube, combine the sample, the alkyne-probe, the ligand, the copper source, and finally the reducing agent to initiate the reaction. Incubate at room temperature, protected from light, for 30-60 minutes.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader, fluorometer, or fluorescence microscope at the appropriate excitation and emission wavelengths for the specific fluorophore generated.

  • Data Analysis: Compare the fluorescence signal of the sample to that of a negative control (lacking the azide) to determine the net signal. For quantitative analysis, a standard curve can be generated using known concentrations of an azide-containing standard.

Conclusion and Future Outlook

FTIR spectroscopy remains an essential, rapid, and accessible technique for the initial identification and monitoring of the azide functional group, thanks to its distinctive and strong absorption at ~2100 cm⁻¹. A thorough understanding of how factors like solvent and molecular structure influence this vibrational frequency is critical for accurate interpretation.

However, the modern research landscape demands a multi-faceted analytical approach. For applications requiring ultimate sensitivity and quantification in complex biological systems, techniques like LC-MS/MS and fluorogenic "click" assays offer superior performance. For detailed structural analysis, NMR is unparalleled, while Raman spectroscopy provides a powerful alternative for analyzing aqueous solutions. The judicious selection of the appropriate technique, guided by the specific experimental question and sample matrix, is the hallmark of a robust and self-validating scientific inquiry.

References

  • Gateway Analytical. (n.d.). Comparison Of Raman And FTIR Spectroscopy: Advantages And Limitations. Analysis Solutions. Retrieved from [Link]

  • Lab Manager. (2024, March 12). FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis?. Retrieved from [Link]

  • Richmond Scientific. (2023, September 27). Can FT-IR be used for Quantitative Analysis?. Retrieved from [Link]

  • Cho, M., et al. (2002). Solvent and Protein Effects on the Vibrational Frequency Shift and Energy Relaxation of the Azide Ligand in Carbonic Anhydrase. The Journal of Physical Chemistry B, 106(43), 11224–11232. Retrieved from [Link]

  • Tucker, M. J., et al. (2010). A Direct Comparison of Azide and Nitrile Vibrational Probes. Journal of the American Chemical Society, 132(32), 11437–11444. Retrieved from [Link]

  • Qi, W., et al. (2022). 15N-Azides as practical and effective tags for developing long-lived hyperpolarized agents. Chemical Science, 13(3), 754-760. Retrieved from [Link]

  • EAG Laboratories. (n.d.). FTIR and Raman – Composition and Contamination Analysis. Retrieved from [Link]

  • Wikipedia. (n.d.). Organic azide. Retrieved from [Link]

  • Wrackmeyer, B. (2011). Calculation of 15N NMR Parameters of Azides and Some Related Compounds. Revisiting the Methylation of Nitrous Oxide N2O. Zeitschrift für Naturforschung B, 66(11-12), 1104-1108. Retrieved from [Link]

  • van der Heijden, R., et al. (2016). Quantitative LC-MS/MS analysis of azide and azidoalanine in in vitro samples following derivatisation with dansyl chloride. Analytical Methods, 8(3), 543-549. Retrieved from [Link]

  • Abrams, M. J., et al. (1984). Mass spectrometry of aryl azides. The Journal of Organic Chemistry, 49(25), 5027-5031. Retrieved from [Link]

  • Pierce, J. R., & Poutsma, J. C. (1976). Electronic structure of some inorganic azides from x-ray electron spectroscopy. The Journal of Chemical Physics, 64(7), 2941-2948. Retrieved from [Link]

  • Wang, Y., et al. (2022). Photoactivatable Fluorogenic Azide-Alkyne Click Reaction: A Dual-Activation Fluorescent Probe. Angewandte Chemie International Edition, 61(40), e202208945. Retrieved from [Link]

  • Chachibaia, T. (2014). MODEL OF NMR SPECTROSCOPIC ANALYSIS OF AZIDE CONTAINING ORGANIC MOLECULES. ResearchGate. Retrieved from [Link]

  • Smith, P. A. S., & Hall, J. H. (1962). The Electronic Character of the Azido Group Attached to Benzene Rings. Journal of the American Chemical Society, 84(3), 485-489. Retrieved from [Link]

  • Levin, K. S., et al. (2022). Effects of Intramolecular Group and Solvent on Vibrational Coupling Modes and Strengths of Fermi Resonances in Aryl Azides. The Journal of Physical Chemistry B, 126(43), 8754-8764. Retrieved from [Link]

  • Nielsen, C. J., et al. (1987). Vibrational spectra, molecular structure and conformation of organic azides. Journal of Molecular Structure, 162(1-2), 41-56. Retrieved from [Link]

  • Popović-Bijelić, A., et al. (2021). 14N NMR Spectroscopy Study of Binding Interaction between Sodium Azide and Hydrated Fullerene. Molecules, 26(19), 5947. Retrieved from [Link]

  • Wrackmeyer, B. (2011). Calculation of 15N NMR Parameters of Azides and Some Related Compounds. Revisiting the Methylation of Nitrous Oxide N2O. ResearchGate. Retrieved from [Link]

  • 2BScientific. (n.d.). CalFluor Azide Probes Click Chemistry Tools Portfolio. Retrieved from [Link]

  • Abram, U., et al. (1995). Mass spectrometry of aryl azides. Journal of the American Society for Mass Spectrometry, 6(12), 1253-1259. Retrieved from [Link]

  • Agard, N. J., et al. (2004). A Comparative Study of Bioorthogonal Reactions with Azides. ACS Chemical Biology, 1(10), 644-648. Retrieved from [Link]

  • Workman, J. Jr. (2021, November 1). A Simple Introduction to Raman Spectral Identification of Organic Materials. Spectroscopy. Retrieved from [Link]

  • Google Patents. (n.d.). CN112763590A - Determination of sodium azide in antibiotics by LC-MS derivatization method.
  • Popović-Bijelić, A., et al. (2015). The State-Of-The-Art chemical analytical method for detection of sodium azide by 14N NMR spectroscopy. ResearchGate. Retrieved from [Link]

  • Jackson, T. A., et al. (2008). Synthesis, X-ray crystallographic characterization, and electronic structure studies of a di-azide iron(III) complex: implications for the azide adducts of iron(III) superoxide dismutase. Inorganic Chemistry, 47(13), 5737-5747. Retrieved from [Link]

  • Witanowski, M., et al. (1972). 14N nuclear magnetic resonance of covalent azides. Journal of the Chemical Society, Dalton Transactions, (14), 1525-1527. Retrieved from [Link]

  • Wang, Y., et al. (2023). Rapid and simple identification of trace amounts of sodium azide in beverages and bodily fluids followed by derivatization and liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Chromatography B, 1229, 123898. Retrieved from [Link]

  • Leme, D. M., & Marin-Morales, M. A. (2009). The Allium cepa Assay as a Versatile Tool for Genotoxicity and Cytotoxicity: Methods, Applications, and Comparative Insight. Mutation Research/Reviews in Mutation Research, 681(1), 1-12. Retrieved from [Link]

  • Qi, W., et al. (2022). 15N-Azides as practical and effective tags for developing long-lived hyperpolarized agents. Chemical Science, 13(3), 754-760. Retrieved from [Link]

  • Crawford, M. J., & Klapötke, T. M. (2000). The Raman Spectrum of Iodine Azide IN3. Internet Journal of Vibrational Spectroscopy, 4(1), 3. Retrieved from [Link]

  • Annable, P. L., & Sly, L. A. (1991). Azide determination in protein samples by ion chromatography. Journal of Chromatography A, 546(1-2), 325-334. Retrieved from [Link]

  • Wikipedia. (n.d.). Nitrogen-15 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Popović-Bijelić, A., et al. (2021). 14N NMR Spectroscopy Study of Binding Interaction between Sodium Azide and Hydrated Fullerene. ResearchGate. Retrieved from [Link]

  • MDPI. (2023). (2RS,3aRS,9aRS)-3a-Methyl-2-phenyl-3,3a,9,9a-tetrahydro-1H-benzo[f]indol-4(2H). Molbank, 2023(4), M1774. Retrieved from [Link]

  • Henderson, W., & McIndoe, J. S. (1999). The reaction of azide ions, N3−, with metal carbonyl compounds; an electrospray mass spectrometry study. Inorganica Chimica Acta, 287(1), 126-128. Retrieved from [Link]

  • Chromatography Online. (2008). Assay for Parts-Per-Million Levels of Azide in Drug Substances. Retrieved from [Link]

  • ResearchGate. (2023). Comparative analysis and validation of analytical techniques for quantification active component in pharmaceuticals: Green approach. Retrieved from [Link]

  • SETA BioMedicals. (n.d.). Fluorescent Dyes for Click Chemistry (azide and DBCO derivatives). Retrieved from [Link]

  • ResearchGate. (n.d.). Representative FTIR of an inorganic and an organic azide shows that.... Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Mass Spectrometry. Retrieved from [Link]

  • Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition, 44(33), 5188-5240. Retrieved from [Link]

Sources

Unraveling the Signature Fragmentation of Morpholine Azides in Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical synthesis, the precise structural elucidation of novel compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide, designed for the discerning researcher, offers an in-depth exploration of the mass spectrometric fragmentation of morpholine azides. By drawing comparisons with related structures and considering various ionization techniques, we aim to provide a comprehensive framework for the identification and characterization of this important class of molecules.

Introduction: The Logic of Fragmentation in N-Heterocycles

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[1] When a molecule is introduced into the mass spectrometer, it is ionized, typically by electron impact (EI) or electrospray ionization (ESI). The resulting molecular ion is often energetically unstable and undergoes fragmentation, breaking into smaller, charged fragments.[2][3] The pattern of these fragments serves as a molecular fingerprint, allowing for structural determination.

For nitrogen-containing heterocyclic compounds like morpholine and its derivatives, fragmentation is often directed by the nitrogen atom. Alpha-cleavage, the breaking of a bond adjacent to the nitrogen, is a common and diagnostic fragmentation pathway for aliphatic amines.[4][5] The stability of the resulting cation plays a crucial role in directing the fragmentation pathways.[2][6]

The Anticipated Fragmentation Pattern of Morpholine Azide

While direct literature on the mass spectrometry of N-azidomorpholine is scarce, we can predict its fragmentation behavior by combining the known patterns of the morpholine ring and the azide functional group.

A primary and highly characteristic fragmentation of organic azides is the loss of a neutral nitrogen molecule (N₂), which has a mass of 28 Da.[7][8] This is a facile process that leads to the formation of a nitrene intermediate, which can then undergo further rearrangement and fragmentation.

Considering this, the expected fragmentation of N-azidomorpholine would likely proceed through the following key steps:

  • Molecular Ion Formation: The initial ionization of N-azidomorpholine (C₄H₈N₄O) will produce a molecular ion [M]⁺•.

  • Loss of Dinitrogen: The most favorable initial fragmentation will be the expulsion of N₂, resulting in a fragment ion at [M-28]⁺•.

  • Ring Fragmentation: The subsequent fragmentation of the [M-28]⁺• ion will likely follow pathways characteristic of the morpholine ring, involving α-cleavage and ring-opening reactions.

This proposed primary fragmentation pathway is visualized in the diagram below:

M N-Azidomorpholine [M]⁺• M_minus_N2 [M-28]⁺• M->M_minus_N2 - N₂ Fragments Further Ring Fragments M_minus_N2->Fragments Ring Cleavage

Caption: Proposed initial fragmentation of N-azidomorpholine.

A Comparative Analysis: Morpholine Azide vs. Other Morpholine Derivatives

To better understand the unique fragmentation signature of morpholine azides, it is instructive to compare its expected fragmentation pattern with that of other N-substituted morpholines, such as N-acylmorpholines.

CompoundKey Fragmentation PathwayCharacteristic Fragment Ions
N-Azidomorpholine Initial loss of N₂ followed by ring fragmentation.[M-28]⁺•, fragments arising from the morpholine ring.
N-Acylmorpholine α-cleavage at the C-N and C-C bonds adjacent to the carbonyl group.[1]Ions characteristic of the acyl group and the morpholine ring.[1]
Morpholine Ring cleavage leading to various smaller fragments.Prominent peaks corresponding to the morpholine cation and its fragments.[9]
N-Nitrosomorpholine Complex fragmentation with multiple pathways.Characteristic ions at m/z 86 and 56.[10][11]

This comparative data highlights the diagnostic value of the initial loss of N₂ for identifying morpholine azides. While the subsequent ring fragmentation may produce ions common to other morpholine derivatives, the prominent [M-28]⁺• peak is a strong indicator of the presence of the azide functionality.

The Influence of Ionization Technique: EI vs. ESI

The choice of ionization technique can significantly impact the observed fragmentation pattern.

  • Electron Ionization (EI): This is a "hard" ionization technique that imparts a large amount of energy to the molecule, leading to extensive fragmentation.[12][13] For morpholine azides, EI-MS would be expected to show a clear [M-28]⁺• peak and a rich spectrum of subsequent fragment ions, providing detailed structural information.

  • Electrospray Ionization (ESI): This is a "soft" ionization technique that typically produces protonated molecules [M+H]⁺ with less fragmentation.[12][14] ESI-MS of morpholine azides might show a more prominent [M+H]⁺ peak and a less intense [M+H-28]⁺ peak, making it useful for determining the molecular weight. Tandem mass spectrometry (MS/MS) would be necessary to induce and study the fragmentation of the protonated molecule.[15]

The choice between EI and ESI will depend on the analytical goal. For detailed structural elucidation, EI-MS is often preferred, while ESI-MS is advantageous for accurate molecular weight determination and for analyzing complex mixtures when coupled with liquid chromatography.[16]

Experimental Protocols

Sample Preparation for Mass Spectrometry Analysis

Objective: To prepare a morpholine azide sample for analysis by mass spectrometry.

Materials:

  • Morpholine azide sample

  • Volatile organic solvent (e.g., methanol, acetonitrile)

  • Microcentrifuge tubes

  • Vortex mixer

  • Pipettes and tips

Procedure:

  • Dissolve a small amount (approximately 1 mg) of the morpholine azide sample in 1 mL of a suitable volatile organic solvent.

  • Vortex the solution to ensure complete dissolution.

  • If necessary, dilute the sample further to a final concentration of approximately 10-100 µg/mL.

  • Transfer the final solution to an appropriate sample vial for introduction into the mass spectrometer.

cluster_0 Sample Preparation Workflow A Dissolve Sample B Vortex A->B C Dilute (if necessary) B->C D Transfer to Vial C->D

Sources

A Head-to-Head Comparison of Morpholine and Piperazine Azide Linkers for Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Selecting the Optimal Heterocyclic Azide Linker

In the intricate world of bioconjugation and drug delivery, the choice of a chemical linker is a critical determinant of the final product's success. The linker, a seemingly simple bridge between a payload and a targeting moiety, profoundly influences crucial parameters such as stability, solubility, and overall efficacy. Among the diverse array of linker motifs, those incorporating heterocyclic scaffolds have gained significant traction due to their ability to impart favorable physicochemical properties. This guide provides an in-depth, objective comparison of two popular heterocyclic azide linkers: those based on morpholine and piperazine. Designed for researchers, scientists, and drug development professionals, this document delves into the causality behind experimental choices, offers self-validating protocols, and is grounded in authoritative scientific literature.

Introduction: The Pivotal Role of Heterocyclic Linkers in Bioconjugation

The advent of "click chemistry," particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), has revolutionized the synthesis of complex bioconjugates.[1] This highly efficient and bioorthogonal reaction forms a stable triazole linkage, providing a robust connection between molecules. The azide functional group, a key component of this reaction, is often incorporated into a linker molecule that bridges, for example, an antibody and a cytotoxic drug in an Antibody-Drug Conjugate (ADC).

The chemical nature of this linker is far from trivial. It can significantly impact the ADC's therapeutic index by influencing its stability in circulation, its solubility and propensity for aggregation, and the efficiency of payload release at the target site.[2][3][4][] Morpholine and piperazine are six-membered saturated heterocycles that are frequently incorporated into drug molecules and linkers to modulate these properties.[6][7][8][9] Their inclusion as azide-bearing linkers offers distinct advantages and disadvantages that warrant careful consideration.

Physicochemical Properties: A Tale of Two Rings

The fundamental differences between morpholine and piperazine azide linkers stem from the inherent properties of the parent heterocycles. Morpholine contains an oxygen atom opposite the nitrogen, while piperazine features a second nitrogen atom at the 4-position. This seemingly minor structural variance has significant consequences for their physicochemical behavior.

Basicity and pKa: The Protonation State Matters

A key differentiator between morpholine and piperazine is their basicity, quantified by the pKa of their conjugate acids. The pKa determines the extent of protonation at physiological pH (around 7.4), which in turn affects solubility, cell permeability, and potential off-target interactions.

  • Piperazine: Unsubstituted piperazine has two basic nitrogen atoms with pKa values of approximately 9.7 and 5.3.[10] In a typical linker where one nitrogen is functionalized to attach to the payload or biomolecule, the remaining secondary amine is the primary site of protonation. The pKa of this second nitrogen is highly tunable and sensitive to the chemical environment. For instance, in the context of PROTAC linkers, the pKa of piperazine can be modulated over a wide range, from as low as 4.5 to as high as 8, by altering the adjacent chemical groups.[6][11] Attaching an electron-withdrawing group like an acetyl moiety can significantly lower the pKa, while alkyl substitution tends to maintain or slightly increase basicity.[11]

  • Morpholine: Morpholine is a weaker base than piperazine, with a pKb of 5.3, corresponding to a pKa of 8.7 for its conjugate acid.[12] Like piperazine, this value can be influenced by substitution on the nitrogen atom.[12] Due to its single basic nitrogen, morpholine offers a more defined and predictable protonation state compared to the di-basic piperazine.

Table 1: Comparison of Key Physicochemical Properties

PropertyMorpholinePiperazineRationale and Implications
Structure Contains one nitrogen and one oxygen atom in a six-membered ring.Contains two nitrogen atoms in a six-membered ring.The second nitrogen in piperazine offers an additional point for protonation or further functionalization, but also introduces greater complexity in controlling its physicochemical properties.
pKa (conjugate acid) ~8.7 (for N-substituted derivatives)pKa1 ~9.7, pKa2 ~5.3 (tunable in linkers)Piperazine's tunable pKa allows for fine-tuning of solubility and cell permeability. Morpholine's single pKa offers a more predictable protonation state. A higher pKa leads to greater protonation at physiological pH, generally increasing aqueous solubility but potentially reducing cell membrane permeability.
Hydrophilicity Moderately hydrophilic due to the ether oxygen.Can be more hydrophilic when protonated due to the two nitrogen atoms.Both heterocycles can enhance the hydrophilicity of hydrophobic payloads, reducing aggregation and improving the pharmacokinetic profile of the bioconjugate.[3][13]
Chemical Stability Generally high thermal and chemical stability.[14]Generally high thermal and chemical stability, though substitution pattern can influence stability in biological media.[14][15]Both scaffolds provide a robust core for linkers, crucial for maintaining the integrity of the bioconjugate in circulation.[2]
Hydrophilicity and Solubility

The incorporation of hydrophilic linkers is a well-established strategy to counteract the hydrophobicity of many cytotoxic payloads used in ADCs.[3] This can mitigate aggregation, a major concern that can lead to immunogenicity, poor pharmacokinetics, and reduced efficacy.[3]

  • Morpholine: The ether oxygen in the morpholine ring imparts a degree of hydrophilicity, making it a valuable building block for improving the solubility and overall pharmacokinetic properties of a drug molecule.[6][7][13]

  • Piperazine: The two nitrogen atoms in piperazine, particularly when one is protonated, can significantly enhance the aqueous solubility of a linker.[6][11] This makes piperazine-containing linkers a popular choice for delivering highly hydrophobic payloads.

Performance in Bioconjugation: A Comparative Analysis

Reactivity in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The rate of the CuAAC reaction is influenced by several factors, including the electronic and steric properties of the azide and alkyne. The presence of a basic amine within the linker, such as in morpholine and piperazine, can potentially influence the reaction kinetics. The nitrogen atoms could coordinate with the copper catalyst, which might either accelerate or inhibit the reaction depending on the specific geometry and electronic environment. However, with the use of appropriate stabilizing ligands for the copper(I) catalyst, such as TBTA or THPTA, the reaction is expected to proceed efficiently for both types of linkers.[16][17][18]

Stability of the Resulting Bioconjugate

The stability of an ADC in circulation is paramount to its safety and efficacy.[2] Premature release of the cytotoxic payload can lead to systemic toxicity. The linker plays a crucial role in ensuring the stability of the conjugate until it reaches the target cell.[2][4]

Both morpholine and piperazine rings are generally considered to be chemically and metabolically stable.[14][15] However, the overall stability of the ADC will also depend on the nature of the payload, the conjugation site on the antibody, and other components of the linker. A study on the stability of synthetic piperazines in human whole blood showed that the substitution pattern significantly affects their stability, with benzyl piperazines being more stable than phenyl piperazines.[15] This highlights the importance of considering the entire linker-payload structure when evaluating stability.

Impact on Pharmacokinetics and Efficacy

The physicochemical properties of the linker directly impact the pharmacokinetic profile of the bioconjugate.[2][3] The hydrophilicity imparted by both morpholine and piperazine can help to reduce clearance and prolong circulation time, leading to increased tumor accumulation.

The basicity of the linker can also play a role. A more basic linker, such as a protonated piperazine, might lead to different biodistribution and cellular uptake characteristics compared to a less basic morpholine linker. The optimal pKa will likely be a balance between sufficient aqueous solubility and efficient cell membrane penetration.

Experimental Protocols

The following protocols provide a general framework for the synthesis of morpholine and piperazine azide linkers and their subsequent use in a CuAAC reaction. These are self-validating systems, and researchers should perform appropriate analytical characterization (e.g., NMR, MS, HPLC) at each step.

Synthesis of N-(2-Azidoethyl)morpholine and N-(2-Azidoethyl)piperazine

A common and efficient route to these azide linkers involves a two-step process starting from the commercially available N-(2-hydroxyethyl) derivatives or via the corresponding chloroethyl intermediates.

Synthesis_Workflow cluster_morpholine Morpholine Azide Synthesis cluster_piperazine Piperazine Azide Synthesis M_start N-(2-chloroethyl)morpholine hydrochloride M_freebase N-(2-chloroethyl)morpholine (free base) M_start->M_freebase Base (e.g., NaOH) in water/organic solvent M_azide N-(2-azidoethyl)morpholine M_freebase->M_azide Sodium Azide (NaN3) in polar aprotic solvent (e.g., DMF) P_start N-(2-chloroethyl)piperazine dihydrochloride P_protected N-Boc-N'-(2-chloroethyl)piperazine P_start->P_protected Boc2O, base P_azide N-Boc-N'-(2-azidoethyl)piperazine P_protected->P_azide Sodium Azide (NaN3) in polar aprotic solvent (e.g., DMF) P_final N-(2-azidoethyl)piperazine P_azide->P_final Acid (e.g., TFA) deprotection CuAAC_Workflow cluster_reagents Reagent Preparation cluster_reaction Reaction Steps cluster_purification Purification R_Azide Azide Linker (Morpholine or Piperazine) S_Mix Combine Azide, Alkyne, and Ligand in Buffer R_Azide->S_Mix R_Alkyne Alkyne-modified Biomolecule R_Alkyne->S_Mix R_CuSO4 Copper(II) Sulfate S_AddCu Add Copper(II) Sulfate R_CuSO4->S_AddCu R_Ascorbate Sodium Ascorbate S_Initiate Add Sodium Ascorbate to initiate reaction R_Ascorbate->S_Initiate R_Ligand Ligand (e.g., THPTA) R_Ligand->S_Mix S_Mix->S_AddCu S_AddCu->S_Initiate S_Incubate Incubate at Room Temp S_Initiate->S_Incubate P_Method Purify Bioconjugate (e.g., SEC, Dialysis) S_Incubate->P_Method

Sources

The Strategic Advantage of Morpholine in Drug Design: A Comparative Guide to Piperidine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, saturated six-membered heterocycles are foundational scaffolds, prized for their ability to confer favorable physicochemical properties and orient substituents in three-dimensional space. Among these, piperidine has long been a stalwart, its simple saturated ring featuring prominently in numerous approved drugs. However, its close structural analog, morpholine, is increasingly recognized as a "privileged structure" that offers distinct advantages in overcoming common drug development hurdles.[1][2]

This guide provides a detailed comparison of morpholine and piperidine, moving beyond simple structural analogy to explore the nuanced effects of replacing a methylene group (–CH₂–) with an ether oxygen (–O–). We will delve into the resulting shifts in physicochemical properties, metabolic stability, and target engagement, providing the experimental rationale and data necessary for informed scaffold selection in modern drug design.

At a Glance: Key Structural and Property Differences

The fundamental difference between piperidine and morpholine is the introduction of an oxygen atom at the 4-position of the ring. This single atomic substitution has profound consequences on the molecule's electronic and physical nature.

G cluster_piperidine Piperidine Scaffold cluster_morpholine Morpholine Scaffold piperidine morpholine piperidine->morpholine Bioisosteric Replacement (CH₂ → O) piperidine_label Key Features: - Higher Basicity (pKa ~10-11) - More Lipophilic - Metabolically Liable C-H Bonds α to Nitrogen morpholine_label Key Advantages: - Lower Basicity (pKa ~8-9) - Increased Polarity/Solubility - Blocked Metabolic Site - H-Bond Acceptor

Caption: Bioisosteric replacement of piperidine with morpholine.

Physicochemical Properties: A Tale of Two Heteroatoms

The choice between a morpholine and a piperidine scaffold can significantly modulate a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, primarily through its influence on basicity (pKa), lipophilicity (logP/logD), and solubility.

Basicity (pKa)

The most dramatic physicochemical shift upon replacing piperidine with morpholine is the reduction in basicity. The electron-withdrawing inductive effect of the ring oxygen pulls electron density away from the nitrogen atom, making its lone pair of electrons less available for protonation.[3][4]

  • Piperidine: The conjugate acid of piperidine typically has a pKa around 10-11.[3] This means that at physiological pH (7.4), it is almost entirely protonated. While this strong basicity can be crucial for forming salt bridges with acidic residues in a target protein, it can also lead to off-target effects, such as hERG channel inhibition, and may increase clearance.

  • Morpholine: The conjugate acid of morpholine has a lower pKa, generally in the range of 8.0-9.0.[3][5] This attenuated basicity is often considered optimal, as it allows for sufficient protonation at pH 7.4 to maintain aqueous solubility and engage in ionic interactions, but avoids the liabilities associated with very strong bases.[5]

Lipophilicity and Solubility

The introduction of the polar ether oxygen makes the morpholine ring inherently less lipophilic and more hydrophilic than the corresponding piperidine ring.

  • Improved Solubility: Morpholine is frequently employed in medicinal chemistry to enhance aqueous solubility.[6] This is a critical parameter, as poor solubility can hinder absorption and lead to formulation challenges.

  • Modulated Lipophilicity: While piperidine-containing compounds can sometimes be highly lipophilic, leading to poor metabolic stability, the morpholine moiety helps to balance the lipophilic-hydrophilic properties of a molecule.[7][8] This can be a key strategy for optimizing a compound's overall ADME profile.[6]

PropertyPiperidineMorpholineRationale for Difference
pKa (of conjugate acid) ~10 - 11[3]~8.0 - 8.7[3][5]The electronegative oxygen in morpholine exerts an inductive electron-withdrawing effect, reducing the basicity of the nitrogen.[3][4]
logP (Octanol/Water) -0.13 (Calculated)-0.87 (Calculated)The polar ether oxygen in morpholine increases hydrophilicity compared to the nonpolar methylene group in piperidine.
Aqueous Solubility LowerHigherThe ability of the ether oxygen to act as a hydrogen bond acceptor enhances interaction with water, improving solubility.[6]

The Decisive Advantage: Enhanced Metabolic Stability

One of the most compelling reasons to choose a morpholine scaffold is to improve a compound's metabolic stability. The carbon atoms adjacent (alpha) to the nitrogen in a piperidine ring are susceptible to oxidation by Cytochrome P450 (CYP) enzymes, a primary pathway for drug metabolism and clearance.[9]

  • Piperidine's Metabolic Liability: N-dealkylation and ring hydroxylation at the carbons alpha to the nitrogen are common metabolic fates for piperidine-containing drugs. This can lead to rapid clearance, the formation of active or toxic metabolites, and overall poor pharmacokinetic profiles.[7][9]

  • Morpholine's Metabolic Shield: By replacing one of the α-methylene groups with an oxygen atom, morpholine effectively "blocks" a key site of metabolism. The C-H bonds adjacent to the morpholine oxygen are less prone to oxidation than those in piperidine. This structural feature often leads to a significant increase in metabolic stability in hepatocytes and liver microsomes, resulting in longer half-life and improved bioavailability.[6] A large body of in vivo studies has demonstrated morpholine's potential to provide compounds with improved pharmacokinetics.[1]

G cluster_piperidine Piperidine Metabolism cluster_morpholine Morpholine Stability P450_pip CYP450 Enzymes Metabolite_pip Oxidized Metabolite (Rapid Clearance) P450_pip->Metabolite_pip Piperidine Piperidine Scaffold Piperidine->P450_pip α-Carbon Oxidation P450_morph CYP450 Enzymes Stable_morph Parent Drug (Slow Clearance) P450_morph->Stable_morph Morpholine Morpholine Scaffold Morpholine->P450_morph Metabolic Site Blocked by Oxygen

Caption: Metabolic fate comparison of piperidine and morpholine.

Impact on Biological Activity and Target Engagement

The choice of scaffold is not merely a matter of tuning pharmacokinetics; it directly impacts how a molecule interacts with its biological target.

  • Hydrogen Bonding: The ether oxygen of the morpholine ring can act as a hydrogen bond acceptor, a feature absent in piperidine. This can introduce a new, favorable interaction with a hydrogen bond donor (e.g., an -NH or -OH group) in the target's binding site, potentially increasing potency and selectivity.[10] Studies have shown that the addition of a morpholine moiety can have a positive effect on the inhibitory properties of a compound.[10]

  • Conformational Effects: Both rings adopt a chair conformation, but the different bond lengths (C-O vs. C-C) and electronic nature can subtly alter the ring pucker and the preferred orientation of substituents. This can fine-tune the presentation of pharmacophoric elements to the target protein.

  • Context is Key: It is crucial to note that neither scaffold is universally superior. In some cases, replacing a piperidine with a morpholine can lead to a loss of activity if, for example, the lipophilic character of the methylene group is critical for a hydrophobic interaction in the binding pocket.[11] Similarly, if strong basicity is required for a key ionic interaction, piperidine may be the better choice.

Experimental Protocol: Assessing Metabolic Stability

To experimentally validate the superior metabolic stability of a morpholine analog over its piperidine counterpart, a standard in vitro liver microsomal stability assay is performed.

Objective: To determine the rate of metabolism of a test compound by liver microsomal enzymes.

Materials:

  • Test compounds (piperidine and morpholine analogs) dissolved in DMSO.

  • Pooled Human Liver Microsomes (HLM).

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, G6P-dehydrogenase).

  • Phosphate buffer (pH 7.4).

  • Quenching solution (e.g., ice-cold acetonitrile with an internal standard).

  • 96-well plates, incubator, LC-MS/MS system.

Methodology:

  • Preparation: Thaw liver microsomes on ice. Prepare a working solution of microsomes in phosphate buffer to the desired concentration (e.g., 0.5 mg/mL). Prepare the test compounds by diluting the DMSO stock into the buffer to achieve the final assay concentration (e.g., 1 µM).

  • Pre-incubation: Add the microsomal solution and the compound solution to the wells of a 96-well plate. Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well. This starts the "clock" (T=0).

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in specific wells by adding an equal volume of ice-cold quenching solution. The T=0 sample is typically quenched immediately after adding the NADPH solution.

  • Sample Processing: Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method, normalizing the signal to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the line from this plot is the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg) = (0.693 / t½) * (1 / microsomal protein concentration) .

Expected Outcome: For many compound pairs, the morpholine analog will exhibit a longer t½ and a lower CLint value compared to the piperidine analog, providing quantitative evidence of its enhanced metabolic stability.[6]

Conclusion

While piperidine remains a valuable and widely used scaffold in drug discovery, morpholine offers a compelling set of advantages that directly address key challenges in modern drug development. Its ability to attenuate basicity, improve solubility, and, most critically, enhance metabolic stability makes it a strategic choice for medicinal chemists seeking to optimize pharmacokinetic profiles.[1][5][6] The decision to employ a morpholine ring is a prime example of rational, property-based drug design, where a subtle structural modification can lead to a vastly improved clinical candidate. By understanding the fundamental chemical principles that differentiate these two scaffolds, researchers can make more informed decisions, accelerating the journey from hit to lead and ultimately to a successful therapeutic.

References

  • ResearchGate. (n.d.). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents.
  • ResearchGate. (n.d.). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Request PDF.
  • PubMed Central. (2017, January 19). De Novo Assembly of Highly Substituted Morpholines and Piperazines. Retrieved from [Link]

  • Frontiers. (2023, August 10). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Retrieved from [Link]

  • Portland State University. (n.d.). Dr. Carl C. Wamser Exam 1 Answers. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, February 23). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Retrieved from [Link]

  • Stack Exchange. (2016, December 27). How can I rationalise the different basicities of cyclohexylamine, piperidine and morpholine?. Retrieved from [Link]

  • ACS Publications. (2022, September 1). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. Retrieved from [Link]

  • MDPI. (2024, June 26). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Review Article Piperazine and morpholine: Synthetic. Retrieved from [Link]

  • Drug development & registration. (2023, May 31). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. Retrieved from [Link]

  • ResearchGate. (2025, November 14). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity.
  • YouTube. (2013, March 11). Basicity of Piperidine and Morpholine I General Organic CHemistry I IITian Faculty. Retrieved from [Link]

  • Cambridge MedChem Consulting. (2024, February 17). Ring Bioisosteres. Retrieved from [Link]

Sources

A Comparative Guide to HPLC Analysis of 2-(Azidomethyl)morpholine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel therapeutics, the ability to accurately and reliably analyze reaction intermediates and final products is paramount. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 2-(azidomethyl)morpholine derivatives, a class of compounds with significant potential in medicinal chemistry.

The inherent structural properties of small, polar, nitrogen-containing heterocycles like this compound present unique challenges for chromatographic separation. This guide will explore these challenges and offer practical, field-proven strategies for achieving robust and reproducible HPLC data. We will delve into both direct analysis and derivatization techniques, as well as considerations for chiral separations, providing the necessary experimental data and protocols to empower your research.

The Challenge of Analyzing Small Polar Amines

Direct HPLC analysis of this compound and its closely related derivatives is often hampered by several factors:

  • Poor Retention on Reversed-Phase Columns: The high polarity of the morpholine ring and the azidomethyl group leads to weak interactions with traditional C8 and C18 stationary phases, resulting in early elution times and poor resolution from the solvent front.

  • Lack of a Strong Chromophore: The morpholine scaffold does not possess a significant UV-absorbing chromophore, making detection at standard wavelengths (e.g., 254 nm) challenging and leading to low sensitivity.

  • Peak Tailing: The basic nature of the secondary amine in the morpholine ring can lead to undesirable interactions with residual silanol groups on silica-based stationary phases, resulting in asymmetric peak shapes.

To overcome these obstacles, two primary strategies are employed: modification of chromatographic conditions for direct analysis or pre-column derivatization to enhance detectability and retention.

Comparative Analysis of HPLC Methodologies

Direct Analysis via Reversed-Phase HPLC

While challenging, direct analysis is often preferred for its simplicity. Success hinges on the careful selection of the stationary phase and mobile phase modifiers.

  • Stationary Phase Selection: An aqueous C18 column or a polar-embedded phase is recommended to provide enhanced retention for polar analytes.

  • Mobile Phase Considerations: The use of an acidic mobile phase modifier, such as trifluoroacetic acid (TFA) or formic acid, is crucial.[1] The acidic additive serves to protonate the morpholine nitrogen, reducing peak tailing and improving peak shape. An investigation into the effect of structural changes on HPLC retention time on an RP8 column with an acidic mobile phase demonstrated the influence of molecular modifications on hydrophilicity and retention.[2]

Hypothetical Performance Data for Direct Analysis:

DerivativeColumnMobile PhaseRetention Time (min)
This compoundC18, 5 µm, 4.6x150 mmA: 0.1% TFA in WaterB: AcetonitrileGradient: 5-95% B in 20 min~2.5
N-Boc-2-(azidomethyl)morpholineC18, 5 µm, 4.6x150 mmA: 0.1% TFA in WaterB: AcetonitrileGradient: 5-95% B in 20 min~12.8

Note: These are estimated retention times. Actual retention will vary based on the specific derivative and HPLC system.

Pre-Column Derivatization for Enhanced Detection and Retention

Derivatization is a powerful technique to improve the chromatographic behavior of morpholine derivatives.[3][4] This involves reacting the analyte with a reagent to introduce a bulky, non-polar, and UV-active group.

A common and effective derivatizing agent for secondary amines is 1-Naphthyl isothiocyanate (NIT).[3][4] The reaction forms a stable thiourea derivative with a strong chromophore, significantly enhancing UV detection and retention on reversed-phase columns.

Performance Data for Derivatized Analysis:

DerivativeDerivatizing AgentColumnMobile PhaseRetention Time (min)
Morpholine-NIT derivative1-Naphthyl isothiocyanateC18, 5 µm, 4.6x250 mmAcetonitrile/Water (60:40)~8.2

Data adapted from studies on morpholine derivatization.[4]

While derivatization adds an extra step to the workflow, the benefits of increased sensitivity and improved chromatography often outweigh this drawback, especially for trace-level analysis.

Experimental Protocols

Protocol 1: Direct HPLC Analysis of this compound Derivatives

This protocol outlines a general method for the direct analysis of N-protected and other less polar derivatives.

1. Materials:

  • HPLC system with UV detector
  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
  • HPLC-grade acetonitrile
  • HPLC-grade water
  • Trifluoroacetic acid (TFA)
  • Sample of this compound derivative

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% TFA in water
  • Mobile Phase B: Acetonitrile

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30 °C
  • Detection Wavelength: 210 nm
  • Injection Volume: 10 µL
  • Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

4. Sample Preparation:

  • Dissolve the sample in a suitable solvent (e.g., acetonitrile/water) to a concentration of approximately 1 mg/mL.
  • Filter the sample through a 0.45 µm syringe filter before injection.

Workflow for Direct HPLC Analysis:

Caption: Workflow for the direct HPLC analysis of this compound derivatives.

Protocol 2: Pre-Column Derivatization with 1-Naphthyl isothiocyanate (NIT)

This protocol is recommended for the analysis of the parent this compound or other derivatives lacking a strong chromophore.

1. Materials:

  • This compound sample
  • 1-Naphthyl isothiocyanate (NIT) solution (1 mg/mL in acetonitrile)
  • Acetonitrile
  • HPLC system as described in Protocol 1

2. Derivatization Procedure:

  • In a vial, mix 100 µL of the sample solution (e.g., 0.1 mg/mL in acetonitrile) with 100 µL of the NIT solution.
  • Vortex the mixture and allow it to react at room temperature for 30 minutes.
  • Dilute the reaction mixture with the mobile phase to a suitable concentration for HPLC analysis.

3. Chromatographic Conditions:

  • Use the same HPLC system and column as in Protocol 1.
  • Mobile Phase: Isocratic elution with Acetonitrile/Water (e.g., 60:40 v/v). The exact ratio may need optimization.
  • Flow Rate: 1.0 mL/min
  • Detection Wavelength: 254 nm

Workflow for Derivatization and HPLC Analysis:

Sources

Safety Operating Guide

A Guide to the Proper Disposal of 2-(Azidomethyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is imperative to handle and dispose of reactive chemical species like 2-(azidomethyl)morpholine not just with procedural accuracy, but with a deep, mechanistic understanding of the risks involved. This guide is structured to provide not only the necessary steps for safe disposal but also the critical scientific reasoning that underpins these procedures, ensuring a culture of safety and excellence in your laboratory.

The presence of the azide functional group (-N₃) in this compound places it in a category of energetically unstable compounds. Organic azides are known for their potential to decompose explosively when subjected to external energy sources such as heat, shock, friction, or even light in some cases.[1][2] Therefore, direct disposal of this compound or its waste streams into standard chemical waste without prior deactivation is a severe safety hazard and is strictly prohibited.

The core principle for the safe disposal of organic azides is their chemical conversion—or "quenching"—into a more stable functional group, typically an amine (-NH₂).[1] This guide details a reliable, field-proven protocol for this conversion, followed by the appropriate steps for final waste handling.

Hazard Assessment and Stability Considerations

Before handling any quantity of this compound, a thorough risk assessment is mandatory. The stability of organic azides is inversely related to their nitrogen content. Two general guidelines help in assessing the potential hazard:

  • Carbon to Nitrogen Ratio (C/N): The ratio of carbon atoms to nitrogen atoms in the molecule is a key stability indicator. A higher C/N ratio generally implies greater stability. It is recommended that the number of nitrogen atoms should not exceed the number of carbon atoms.[1]

  • Rule of Six: This rule suggests that having at least six carbon atoms for every energetic functional group (like an azide) provides sufficient dilution within the molecule to render it relatively safe for careful handling.[2]

This compound (C₅H₁₀N₄O) has a low C/N ratio and violates the "Rule of Six," signaling that it should be handled with significant caution as a potentially explosive compound.

Pre-Disposal Safety Protocols

A safe workflow begins with meticulous preparation and the use of appropriate protective equipment and engineering controls.

Personal Protective Equipment (PPE)

All operations involving this compound must be conducted inside a certified chemical fume hood, with a blast shield placed between the operator and the apparatus.[3]

PPE ItemSpecificationRationale
Eye Protection Chemical splash goggles and a full-face shieldProtects against splashes and potential explosive fragmentation.
Hand Protection Heavy-duty nitrile or neoprene glovesProvides chemical resistance. Always dispose of gloves after handling.[4]
Body Protection Flame-resistant lab coatProtects against splashes and provides a barrier in case of fire.

Incompatible Materials

Cross-contamination with incompatible materials can trigger a violent decomposition. Segregate this compound and its waste from the following:

  • Acids: Reacts to form hydrazoic acid (HN₃), which is highly toxic and explosive.[1][5]

  • Heavy Metals: Avoid contact with metals like lead, copper, silver, and mercury, as this can form dangerously shock-sensitive heavy metal azides. This is why azide solutions must never be poured down the drain, due to the potential presence of lead or copper pipes.[3][5][6]

  • Halogenated Solvents: Solvents like dichloromethane or chloroform can form extremely unstable diazidomethane and triazidomethane.[1][2]

  • Strong Oxidizing Agents: Can lead to a violent, uncontrolled reaction.

Disposal Workflow Diagram

The following diagram outlines the logical flow from initial waste generation to final, safe disposal.

G start Have this compound Waste? assess Perform Hazard Assessment (Low C/N ratio = High Hazard) start->assess ppe Don PPE & Work in Fume Hood with Blast Shield assess->ppe incompatible Is waste free from incompatible materials (acids, metals)? ppe->incompatible segregate Segregate and neutralize incompatible components first incompatible->segregate  No quench Perform Chemical Inactivation (e.g., Staudinger Reduction) incompatible->quench  Yes segregate->quench verify Verify Complete Azide Destruction (e.g., TLC Analysis) quench->verify verify->quench  No, Azide Present (Add more reagent/time) neutralize Neutralize Final Solution (Adjust pH to 6-9) verify->neutralize  Yes, Azide Absent collect Collect in a designated, properly labeled hazardous waste container neutralize->collect ehs Arrange for Pickup by Environmental Health & Safety (EHS) collect->ehs

Caption: Workflow for the safe disposal of this compound waste.

Chemical Inactivation (Quenching) Protocol: Staudinger Reduction

The Staudinger reaction is a reliable method for converting an organic azide into an amine. It proceeds through a stable phosphazide intermediate, which is then hydrolyzed to produce the corresponding amine and triphenylphosphine oxide. This method is advantageous as it is generally not highly exothermic and does not produce gaseous byproducts.

Materials:

  • Waste solution containing this compound

  • Triphenylphosphine (PPh₃)

  • An appropriate solvent (e.g., Tetrahydrofuran (THF) or Ethanol/Water mixture)

  • Stir plate and magnetic stir bar

  • Round-bottom flask or beaker of appropriate size

  • Thin-Layer Chromatography (TLC) plate and chamber (for verification)

Step-by-Step Methodology:

  • Preparation: In a chemical fume hood, behind a blast shield, place the waste solution containing a known or estimated quantity of this compound into a flask equipped with a magnetic stir bar. If the waste is concentrated, dilute it with a suitable solvent like THF to a concentration not exceeding 1M.[1]

  • Reagent Addition: For each mole of the azide, add at least 1.1 molar equivalents of triphenylphosphine. The addition should be done portion-wise at room temperature to control any potential exotherm. Gentle stirring should be maintained throughout the process.

  • Reaction: Allow the mixture to stir at room temperature. The reaction progress can be monitored by the disappearance of the azide starting material. A nitrogen effervescence may be observed as the intermediate phosphazide forms and reacts with any available water.

  • Hydrolysis: After the initial reaction (typically 1-2 hours), add an excess of water to the reaction mixture to ensure the complete hydrolysis of the phosphazide intermediate to the amine and triphenylphosphine oxide. Let the mixture stir for an additional hour.

  • Verification of Destruction: Before proceeding, it is critical to verify that all of the azide has been destroyed. This can be accomplished via Thin-Layer Chromatography (TLC). Spot the reaction mixture against a reference spot of the original azide waste. The absence of the starting azide spot in the reaction lane confirms the completion of the quenching process. If azide is still present, add more triphenylphosphine and allow for a longer reaction time.

Waste Collection and Final Disposal

Once the absence of the azide has been confirmed, the final waste stream can be prepared for disposal.

  • Neutralization: Check the pH of the quenched solution. If it is acidic or basic, neutralize it to a pH between 6 and 9 using a dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH) as needed.[3]

  • Collection: Transfer the neutralized solution into a robust, sealed hazardous waste container.[7] This container must be specifically designated for azide-related waste, even after quenching.[5]

  • Labeling: Clearly label the container with a hazardous waste tag, detailing all chemical constituents (e.g., "Quenched this compound waste, contains 2-(aminomethyl)morpholine, triphenylphosphine oxide, THF, water").[1]

  • Storage and Pickup: Store the waste container in a designated, safe location, away from incompatible materials.[8] Contact your institution's Environmental Health & Safety (EHS) department to arrange for hazardous waste pickup.[8][9]

Emergency Procedures

Spill: For a small spill, absorb the material with an inert absorbent like vermiculite or sand.[10][11] Place the absorbed material into a plastic container.[10] This contaminated material must then be quenched using the protocol described above before being collected as hazardous waste. Do not use combustible materials like paper towels for initial absorption. For large spills, evacuate the area and contact your institution's emergency response team.

Personal Exposure:

  • Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of soap and water for at least 15 minutes.[3][12] Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.[3] Seek immediate medical attention.

By adhering to this comprehensive guide, researchers can ensure the safe and responsible disposal of this compound, upholding the highest standards of laboratory safety.

References

  • Azides - UVIC. (2022). University of Victoria Occupational Health, Safety & Environment. [Link]

  • Standard Operating Procedure Safe Handling of Azido Compounds. (2021). University of New Mexico, Department of Chemistry. [Link]

  • Safe Handling of Azides. (2013). University of Pittsburgh, Department of Environmental Health and Safety. [Link]

  • DISPOSAL OF SODIUM AZIDE - EPA. United States Environmental Protection Agency. [Link]

  • MORPHOLINE - MsdsDigital.com. [Link]

  • sodium-azide-organic-azides_0.docx. University of California, Santa Barbara. [Link]

  • Azides | Croner-i. Croner-i Health and Safety. [Link]

  • Lab Safety Guideline: Sodium Azide. Northwestern University. [Link]

  • Standard Operating Procedure for Sodium Azide - UNC Policies. (2021). University of North Carolina at Chapel Hill. [Link]

  • Sodium azide. University of California, Los Angeles. [Link]

  • Morpholine - SAFETY DATA SHEET. (2020). [Link]

  • Information on Azide Compounds - Stanford Environmental Health & Safety. Stanford University. [Link]

Sources

Personal protective equipment for handling 2-(Azidomethyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the critical safety protocols for 2-(Azidomethyl)morpholine . Due to its physicochemical properties, this compound presents high-energy instability risks that exceed standard laboratory hazards.

Part 1: Executive Safety Assessment (The "Why")

Before handling this compound, you must understand the First-Principles Risk Assessment . We utilize the C/N Ratio and Rule of Six to quantify the explosion potential of organic azides.[1][2]

Compound: this compound Formula:


Molecular Weight:  142.16  g/mol 
The C/N Ratio Calculation (Critical Instability)

The safety of an organic azide is estimated by the ratio of carbon/oxygen atoms to nitrogen atoms.


[1][3]
  • 
     (Carbons):  5
    
  • 
     (Oxygens):  1
    
  • 
     (Nitrogens):  4
    


Verdict: HIGH RISK.

  • Safe Zone: Ratio

    
    [4][5]
    
  • Caution Zone: Ratio

    
     (Must be stored as solution; DO NOT ISOLATE )[1][3]
    
  • Danger Zone: Ratio

    
     (Do not synthesize)
    

Operational Mandate: Because the ratio is 1.5 , you must treat this compound as potentially explosive. Never concentrate this compound to dryness. It must remain in solution (e.g., Toluene, THF) at all times.

Part 2: Personal Protective Equipment (PPE) Matrix

Standard lab PPE is insufficient. You must upgrade to the following specifications to mitigate blast and exposure risks.

PPE CategoryRequirementTechnical Justification
Eye/Face Face Shield + Safety Goggles Azides are shock-sensitive. A face shield protects the neck/arteries from glass shrapnel in the event of a flask detonation.
Hand Protection Double Gloving (Silver Shield™ + Nitrile) Morpholine derivatives can be transdermal toxins. Silver Shield (laminate) provides permeation resistance; outer nitrile provides dexterity.
Body Defense Flame-Resistant Lab Coat (Nomex/Cotton) Synthetic blends (polyester) can melt into skin during a flash fire.
Engineering Blast Shield (Polycarbonate) Mandatory for any scale > 1 mmol. Place between you and the reaction vessel.

Part 3: Operational Procedures & Handling

A. Storage & Stability
  • State: Store only as a dilute solution (< 1.0 M).

  • Solvent: Use Toluene or tert-Butyl methyl ether (TBME) .

    • Why? High boiling points allow stability, but they are easily removed if the azide is reacted further. Avoid Dichloromethane (DCM); while common, it can form explosive diazidomethane if trace sodium azide is present.

  • Temperature: Store at 2°C – 8°C (Refrigerated).

  • Container: Amber glass with a Teflon-lined cap .

    • Warning: Do not use ground glass stoppers.[3][4] Friction between the azide and the ground glass joint can trigger detonation.[4]

B. Synthesis & Reaction Setup
  • No Metal Spatulas: Use only Teflon, polyethylene, or wood tools. Metal contact can form trace metal azides (e.g., Copper(II) azide), which are primary explosives.

  • Light Exclusion: Wrap reaction vessels in aluminum foil. Azides are photosensitive and can decompose into nitrenes, leading to uncontrolled exotherms.

  • Venting: Ensure all vessels are vented (e.g., needle/balloon) to prevent pressure buildup from nitrogen gas (

    
    ) evolution.
    
C. Isolation (The "Never" List)
  • NEVER Rotary Evaporate to dryness.

    • Protocol: If solvent exchange is needed, use "feed and bleed" distillation (add higher boiling solvent while distilling off the lower boiling one) to maintain a constant volume.

  • NEVER Distill the azide itself.[1][3]

  • NEVER Use a vacuum pump without a cold trap (azides are volatile).

Part 4: Emergency & Disposal Protocols

Deactivation (Quenching)

Do not dispose of active azide solutions. You must chemically deactivate them first using the Staudinger Reduction method.

Reagents: Triphenylphosphine (


) or Tris(2-carboxyethyl)phosphine (TCEP).

Protocol:

  • Dilute the waste azide solution with THF or Toluene.

  • Slowly add 1.5 equivalents of

    
     (solid) per equivalent of azide.
    
  • Stir at room temperature for 2-4 hours.

    
     gas will evolve (bubbling).
    
  • Add water (

    
    ) to hydrolyze the intermediate phosphazene.
    
  • Result: The azide is converted to the corresponding amine (2-(Aminomethyl)morpholine) and triphenylphosphine oxide, which are non-explosive and safe for standard organic waste disposal.

Spill Management
  • Small Spill (< 5 mL): Cover with sand/vermiculite. Soak with 10% ceric ammonium nitrate (CAN) solution to deactivate.

  • Large Spill: Evacuate the lab immediately. Do not attempt to clean.[6]

Part 5: Visual Decision Logic

The following diagram illustrates the critical decision-making process for handling this compound safely.

AzideHandling Start Start: Handling this compound CheckCN Calculate C/N Ratio (5C + 1O) / 4N = 1.5 Start->CheckCN Decision Is Ratio < 3.0? CheckCN->Decision HighRisk HIGH ENERGY RISK Do NOT Isolate Solid Decision->HighRisk Yes (Ratio=1.5) SafeHandling Standard Handling Decision->SafeHandling No Storage Store as Solution (<1M) in Toluene/THF HighRisk->Storage Reaction Reaction Setup: - Blast Shield - No Metal Tools - Ambient Temp Storage->Reaction Disposal Disposal: Quench with PPh3 (Staudinger Reduction) Reaction->Disposal

Caption: Decision logic for handling high-energy azides. Note the critical branch at the C/N ratio check prohibiting solid isolation.

References

  • American Chemical Society (ACS). (2022). How Dangerous Is Too Dangerous? A Perspective on Azide Chemistry. ACS Chemical Health & Safety. Available at: [Link]

  • University of California, Santa Cruz (UCSC). (2025). Organic Azide Handling and Safety Guidelines. EH&S Laboratory Safety Manual. Available at: [Link]

  • Bräse, S., et al. (2005).[6][7] Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition. Available at: [Link]

  • University of Bristol. (2024). General Safety Procedures for Handling Azides. School of Chemistry Safety Manual. Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.